molecular formula C25H47N5O11 B15605894 NH2-Peg4-noda-GA

NH2-Peg4-noda-GA

Cat. No.: B15605894
M. Wt: 593.7 g/mol
InChI Key: WOTANAAHYUBRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-Peg4-noda-GA is a useful research compound. Its molecular formula is C25H47N5O11 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H47N5O11

Molecular Weight

593.7 g/mol

IUPAC Name

5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C25H47N5O11/c26-3-11-38-13-15-40-17-18-41-16-14-39-12-4-27-22(31)2-1-21(25(36)37)30-9-7-28(19-23(32)33)5-6-29(8-10-30)20-24(34)35/h21H,1-20,26H2,(H,27,31)(H,32,33)(H,34,35)(H,36,37)

InChI Key

WOTANAAHYUBRNQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Understanding NH2-Peg4-noda-GA

This compound is a bifunctional chelator meticulously engineered for the development of targeted radiopharmaceuticals. Its structure is a synergistic combination of three key functional moieties:

  • A Primary Amine (NH2) Group: This terminal amine serves as a reactive handle for the covalent attachment of biomolecules, such as peptides, antibodies, and small molecules, enabling the targeting of specific biological markers in vivo.[1]

  • A Polyethylene Glycol (PEG) Linker (Peg4): The tetra-polyethylene glycol spacer enhances the pharmacokinetic properties of the resulting radiopharmaceutical. PEGylation is a well-established strategy to improve solubility, increase systemic circulation time by reducing renal clearance, and minimize immunogenicity.[2]

  • A NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) Core: This macrocyclic chelator forms highly stable complexes with a variety of radiometals, most notably the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), which is crucial for Positron Emission Tomography (PET) imaging.[1][3]

The primary function of this compound is to serve as a bridge, securely linking a radioactive isotope to a targeting biomolecule. This allows for the precise delivery of radiation to a specific site within the body, enabling non-invasive imaging of physiological and pathological processes at the molecular level.

Chemical Properties:

PropertyValue
Chemical Formula C25H47N5O11
Molecular Weight 593.67 g/mol
Appearance White Powder
Applications Labeling of peptides and antibodies

Source: Chematech[1]

Quantitative Data Summary

Table 1: Biodistribution of [⁶⁸Ga]NODAGA-RGD in Patients with Hepatocellular Carcinoma

OrganMean Standardized Uptake Value (SUVmean) at 60 min p.i.% Injected Dose per Liter (%ID/L) at 60 min p.i.
Blood0.720.56 ± 0.43
Lungs0.390.22 ± 0.05
Liver--
Spleen--
Kidneys--
Muscle0.260.16 ± 0.8
Intestine0.880.54 ± 0.39
Urinary Bladder Wall-0.26 ± 0.09 (mSv/MBq)

Data adapted from a study on patients with hepatocellular carcinoma and liver cirrhosis.[4]

Table 2: In Vitro and In Vivo Stability of ⁶⁸Ga-labeled NODAGA-Peptide

ConditionTime Point% Intact Radiotracer
Ex vivo (Plasma) 5 min45.2 ± 1.8
60 min42.1 ± 3.7
Ex vivo (Urine) 5 min40.0 ± 2.3
60 min37.4 ± 2.9
In vivo (Plasma) 5 min6.9 ± 0.9
60 min2.1 ± 0.2
In vivo (Urine) 5 min6.1 ± 1.1
60 min1.4 ± 0.3

Data represents the stability of a specific [⁶⁸Ga]NODAGA-peptide conjugate and may vary for other conjugates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar bifunctional chelators.

Bioconjugation of this compound to a Targeting Peptide (e.g., RGD)

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid group on a peptide, such as the C-terminus or an acidic amino acid residue, using N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

  • This compound

  • Targeting peptide with a free carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Activation of this compound (Formation of NHS ester):

    • Dissolve this compound, DCC, and NHS in anhydrous DMF.

    • The molar ratio should be approximately 1:1.1:1.1 (this compound:DCC:NHS).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of this compound. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Conjugation to the Peptide:

    • Dissolve the targeting peptide in the reaction buffer.

    • Add the activated this compound-NHS ester solution to the peptide solution. A molar excess of the NHS ester (e.g., 5-10 fold) is typically used.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Purify the resulting peptide-NH2-Peg4-noda-GA conjugate using RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the conjugate using analytical RP-HPLC and Mass Spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of ⁶⁸Ga by the NODAGA core of the bioconjugate.

Materials:

  • Peptide-NH2-Peg4-noda-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Preparation of Reaction Mixture:

    • In a sterile reaction vial, dissolve 10-50 µg of the Peptide-NH2-Peg4-noda-GA conjugate in sterile water or a suitable buffer.

    • Add the required volume of sodium acetate buffer to adjust the final reaction pH to between 4.0 and 4.5.

    • Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the reaction vial.

  • Incubation: Incubate the reaction mixture at 90-95°C for 5-10 minutes.[6] Some NODAGA conjugates can be labeled at room temperature, but this may require a higher peptide concentration.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA using radio-TLC or radio-HPLC. The RCP should be >95%.

  • Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

In Vitro Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

Materials:

  • [⁶⁸Ga]Ga-Peptide-NH2-Peg4-noda-GA

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Radio-HPLC system

Procedure:

  • Incubate an aliquot of the purified radiolabeled peptide with an equal volume of human serum at 37°C.[5]

  • At various time points (e.g., 30, 60, 120, and 240 minutes), take a sample of the mixture.[7]

  • Precipitate the serum proteins by adding ethanol (B145695) or acetonitrile.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.

Cellular Uptake and Binding Assay

This protocol is for determining the specific binding and internalization of a radiolabeled RGD peptide conjugate to cells expressing αvβ3 integrins.

Materials:

  • [⁶⁸Ga]Ga-RGD-Peptide-NH2-Peg4-noda-GA

  • Cell line expressing the target receptor (e.g., U87MG human glioblastoma cells for αvβ3 integrin)

  • Control cell line (optional, without the target receptor)

  • Cell culture medium

  • PBS

  • Unlabeled ("cold") RGD peptide for blocking studies

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with cold PBS.

    • Add the radiolabeled peptide to the wells at various concentrations.

    • For competition experiments, add increasing concentrations of the unlabeled peptide along with a fixed concentration of the radiolabeled peptide.

    • To determine non-specific binding, add a large excess of the unlabeled peptide to a set of wells 15-30 minutes prior to adding the radiolabeled peptide.

    • Incubate at 4°C for 1-2 hours to allow binding to the cell surface without significant internalization.

  • Uptake (Internalization) Assay:

    • Follow the same procedure as the binding assay but incubate the cells at 37°C for various time points (e.g., 15, 30, 60, 120 minutes) to allow for internalization.

  • Washing and Lysis:

    • After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Measure the radioactivity in the cell lysate using a gamma counter.

    • Determine the protein concentration in each well to normalize the radioactivity counts.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified integrin signaling pathway, which is relevant for RGD-based radiopharmaceuticals that target the αvβ3 integrin, a key player in angiogenesis and tumor metastasis.[8][9][10]

Integrin_Signaling Simplified Integrin Signaling Pathway ECM Extracellular Matrix (ECM) (e.g., Fibronectin) Integrin Integrin (αvβ3) ECM->Integrin Binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates RGD [68Ga]Ga-RGD-Peptide RGD->Integrin Binds to Src Src Kinase FAK->Src Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruits PI3K PI3K FAK->PI3K Activates Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Promotes Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

Caption: Simplified Integrin Signaling Pathway initiated by RGD peptide binding.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of a radiolabeled peptide and its application in PET imaging.

Bioconjugation_Workflow Bioconjugation and Radiolabeling Workflow Chelator This compound Activation Activation (e.g., NHS ester formation) Chelator->Activation Peptide Targeting Peptide (e.g., RGD) Conjugation Conjugation Reaction Peptide->Conjugation Activation->Conjugation Purification1 Purification (RP-HPLC) Conjugation->Purification1 Conjugate Peptide-Chelator Conjugate Purification1->Conjugate Radiolabeling Radiolabeling Reaction Conjugate->Radiolabeling Radiometal Radiometal (e.g., 68Ga) Radiometal->Radiolabeling QC Quality Control (Radio-TLC/HPLC) Radiolabeling->QC FinalProduct Radiolabeled Peptide QC->FinalProduct

Caption: General workflow for bioconjugation and radiolabeling.

PET_Imaging_Workflow Preclinical PET Imaging Workflow Radiotracer Radiolabeled Peptide ([68Ga]Ga-Peptide-NH2-Peg4-noda-GA) Injection Intravenous Injection Radiotracer->Injection AnimalModel Animal Model (e.g., Tumor-bearing mouse) AnimalModel->Injection Uptake Tracer Uptake and Biodistribution Injection->Uptake PET_Scan PET/CT Scan Uptake->PET_Scan Biodistribution Ex vivo Biodistribution (Organ harvesting and counting) Uptake->Biodistribution Terminal endpoint Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data_Analysis Data Analysis (Image Quantification, ROI analysis) Image_Reconstruction->Data_Analysis

References

A Technical Guide to NH2-Peg4-noda-GA: A Bifunctional Chelator for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NH2-Peg4-noda-GA, a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical structure, physicochemical properties, and standardized experimental protocols for its use in radiolabeling and bioconjugation.

Core Chemical Structure and Properties

This compound is a complex molecule designed for high-affinity chelation of radiometals while providing a reactive handle for covalent attachment to biomolecules. Its structure is composed of three key functional units:

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator provides a stable coordination cage for various radiometals, most notably Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The NODA-GA backbone forms highly stable complexes with trivalent metal ions.

  • PEG4 (Tetraethylene Glycol Spacer): The polyethylene (B3416737) glycol linker enhances solubility and can improve the pharmacokinetic properties of the resulting radiopharmaceutical conjugate.

  • NH2 (Primary Amine): This terminal functional group serves as a versatile point of attachment for conjugation to targeting biomolecules, such as peptides and antibodies, through standard amine chemistry.

The combination of these components makes this compound a valuable tool for the development of targeted agents for Positron Emission Tomography (PET) imaging and radionuclide therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C25H47N5O11[1]
Molecular Weight 593.67 g/mol [1][2][3]
Appearance White Powder[1]
IUPAC Name 2,2′-(7-(1-amino-19-carboxy-16-oxo-3,6,9,12-tetraoxa-15-azanonadecan-19-yl)-1,4,7-triazonane-1,4-diyl)diacetic acid[1]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound: radiolabeling with Gallium-68 and Copper-64, and conjugation to peptides and antibodies.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol describes a general method for the radiolabeling of this compound conjugated biomolecules with ⁶⁸Ga.[4]

Materials:

  • This compound conjugated peptide/antibody

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture: In a sterile vial, add a specific amount of the this compound conjugate (typically 5-20 µg).

  • Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

  • Add the ⁶⁸Ga eluate (typically 1-2 mL, containing 100-500 MBq).

  • Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for 5-10 minutes. Some conjugates may label efficiently at room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-conjugate using radio-TLC or radio-HPLC.

  • Purification (Optional but Recommended):

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled conjugate with a small volume of ethanol/saline.

Radiolabeling with Copper-64 (⁶⁴Cu)

This protocol outlines a general procedure for radiolabeling this compound conjugates with ⁶⁴Cu.[4]

Materials:

  • This compound conjugated antibody/peptide

  • [⁶⁴Cu]CuCl₂ solution

  • Reaction Buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5)

  • Size-Exclusion Chromatography (SEC) column

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture: Dissolve the this compound conjugate in the Reaction Buffer.

  • Add the [⁶⁴Cu]CuCl₂ solution to the conjugate solution.

  • Incubation: Incubate the reaction mixture at 37-40°C for 30-60 minutes.

  • Quality Control: Determine the RCP using radio-TLC or radio-HPLC.

  • Purification: Purify the [⁶⁴Cu]Cu-conjugate from unchelated ⁶⁴Cu using SEC.

  • Final Formulation: Formulate the purified product in a suitable buffer for in vitro or in vivo studies.

Conjugation to Peptides

One of the most common methods for conjugating this compound to peptides is during solid-phase peptide synthesis (SPPS).[5]

Procedure:

  • The peptide is synthesized on a solid support.

  • The protected this compound is activated and coupled to the N-terminus of the resin-bound peptide.

  • The peptide-chelator conjugate is then cleaved from the resin and deprotected.

  • The crude product is purified by reverse-phase HPLC.

Conjugation to Antibodies

The conjugation of this compound to antibodies typically occurs in solution by targeting reactive functional groups on the antibody surface, such as the ε-amino groups of lysine (B10760008) residues.[5]

Procedure:

  • Antibody Preparation: Prepare the antibody in a suitable buffer, typically a borate (B1201080) or phosphate (B84403) buffer at a pH of around 8.5.

  • NHS Ester Activation of NODA-GA: Activate the carboxylic acid of a protected NODA-GA derivative to an N-hydroxysuccinimide (NHS) ester using standard coupling chemistry.

  • Conjugation Reaction: Add the activated NODA-GA-NHS ester to the antibody solution.

  • Purification: The resulting antibody-chelator conjugate is purified to remove unreacted chelator and byproducts, often using size-exclusion chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the application of this compound.

G cluster_synthesis Synthesis of this compound A Protected NODA-GA Precursor B PEG4 Linker Introduction A->B Coupling C Introduction of NH2 Group B->C Functionalization D Deprotection C->D Acidic Cleavage E Purification D->E HPLC F This compound E->F

Workflow for the synthesis of this compound.

G cluster_radiolabeling Radiolabeling Workflow A This compound Conjugated Biomolecule D Incubation (Temperature & Time) A->D B Radiometal (e.g., 68Ga, 64Cu) B->D C Reaction Buffer C->D E Quality Control (radio-TLC/HPLC) D->E F Purification (e.g., SEC, C18) E->F G Radiolabeled Bioconjugate F->G

General workflow for radiolabeling of NODA-GA conjugates.

G cluster_targeting Targeted Molecular Imaging Pathway A Radiolabeled This compound Bioconjugate B Systemic Administration A->B C Circulation & Biodistribution B->C D Target Recognition (e.g., Tumor Receptor) C->D E Internalization D->E F PET Imaging E->F G Signal Detection F->G

Logical pathway for in vivo targeted molecular imaging.

References

The Bifunctional Chelator NH2-Peg4-noda-GA: An In-Depth Technical Guide for Radiolabeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of stable and effective diagnostic and therapeutic agents. The NH2-Peg4-noda-GA chelator has emerged as a leading platform for the development of radiolabeled biomolecules. Its unique structure, featuring a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, a glutamic acid (GA) component, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine (NH2), offers a powerful combination of properties.

This technical guide provides a comprehensive overview of the this compound bifunctional chelator, including its synthesis, detailed experimental protocols for conjugation and radiolabeling, and a summary of its performance characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this versatile chelator in their research and development endeavors.

The NODA-GA backbone provides a high-affinity coordination site for various trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), forming stable complexes under mild conditions. The integrated PEG4 spacer enhances solubility and can improve the pharmacokinetic profile of the resulting radiopharmaceutical conjugate. The terminal primary amine serves as a versatile and reactive handle for covalent attachment to a wide range of targeting biomolecules, including peptides, antibodies, and small molecules.[1] This enables the precise delivery of radionuclides to specific biological targets for applications in medical imaging, particularly Positron Emission Tomography (PET), and targeted radionuclide therapy.

Core Properties and Synthesis

The this compound molecule is meticulously designed to offer optimal performance in radiopharmaceutical development.

Key Structural Components:

  • NODA (1,4,7-triazacyclononane-diacetic acid) Macrocycle: This cyclic backbone forms a kinetically inert and thermodynamically stable complex with radiometals, which is crucial to prevent the in vivo release of the radionuclide.

  • Glutamic Acid (GA) Spacer: This component contributes to the overall charge and hydrophilicity of the chelator, influencing the pharmacokinetic properties of the final conjugate.

  • PEG4 (Tetra-polyethylene glycol) Linker: The inclusion of a PEG spacer enhances aqueous solubility and can reduce non-specific binding of the radiolabeled conjugate in vivo, potentially leading to improved tumor-to-background ratios in imaging studies.

  • Terminal Amine (NH2) Group: This primary amine provides a reactive site for the covalent conjugation to targeting biomolecules, typically through the formation of stable amide bonds.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that involves the preparation of a protected NODA-GA precursor, followed by the introduction of the PEGylated amine linker and subsequent deprotection. The following is a generalized protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Materials:

  • Protected NODA-GA precursor (e.g., NODAGA(tBu)₃)

  • Amine-PEG4-acid with a protected amine group (e.g., Boc-NH-PEG4-COOH)

  • Coupling agents (e.g., HATU, HOBt, or EDC/NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Trifluoroacetic acid (TFA) for deprotection

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Activation of Amine-PEG4-Acid: In an anhydrous solvent such as DMF, dissolve the Boc-NH-PEG4-COOH and a molar excess of a coupling agent (e.g., HATU).

  • Coupling Reaction: To the activated PEG linker solution, add the protected NODA-GA precursor and a base like DIPEA. The reaction is typically stirred at room temperature for several hours to overnight.

  • Purification of Protected Intermediate: The resulting protected this compound conjugate is purified from the reaction mixture using RP-HPLC.

  • Deprotection: The purified, protected conjugate is treated with a strong acid, such as TFA, to remove the Boc and tert-butyl protecting groups.

  • Final Purification: The final this compound product is purified by RP-HPLC and lyophilized to yield a white powder.

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.

Data Presentation: Quantitative Performance Metrics

The performance of this compound and its conjugates is evaluated based on several key quantitative parameters. The following tables summarize representative data from various studies, providing a basis for comparison and experimental design.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODA-GA Conjugates

ConjugatePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Molar/Specific Activity (GBq/µmol)
[⁶⁸Ga]Ga-NODAGA-HPBCD----76.54 ± 6.12 (decay corrected)17.62 ± 2.43
[⁶⁸Ga]NODAGA-RGD5-20 µg4.0 - 4.5955 - 10>95Not Reported
[⁶⁸Ga]NODAGA-PeptideNot Specified4.0 - 4.5Room Temp - 805 - 15>95Not Reported

Table 2: In Vitro Stability of ⁶⁸Ga-NODA-GA Conjugates

Conjugate/ChelatorIncubation Time% Intact Conjugate in Serum/PlasmaReference
[⁶⁸Ga]NODAGA-Peptide60 min42.1 ± 3.7% (in plasma)[2]
[⁶⁸Ga]DOTA-Peptide60 min1.2 ± 0.3% (in plasma)[2]
[⁶⁸Ga]Ga-NOTA-NT-20.34 hours>95% (in human serum)[1]

Table 3: Biodistribution of a ⁶⁸Ga-labeled NODAGA-RGD Peptide in Tumor-Bearing Mice (%ID/g)

Organ15 min post-injection30 min post-injection60 min post-injection120 min post-injection
Blood1.5 ± 0.30.8 ± 0.10.4 ± 0.10.2 ± 0.0
Heart0.6 ± 0.10.4 ± 0.10.2 ± 0.00.1 ± 0.0
Lungs0.9 ± 0.20.5 ± 0.10.3 ± 0.10.2 ± 0.0
Liver1.2 ± 0.21.0 ± 0.10.8 ± 0.10.6 ± 0.1
Spleen0.4 ± 0.10.3 ± 0.10.2 ± 0.00.1 ± 0.0
Kidneys15.2 ± 2.512.8 ± 1.98.5 ± 1.34.1 ± 0.6
Tumor3.5 ± 0.64.1 ± 0.74.5 ± 0.83.9 ± 0.7
Muscle0.5 ± 0.10.3 ± 0.10.2 ± 0.00.1 ± 0.0
Bone0.8 ± 0.20.6 ± 0.10.4 ± 0.10.3 ± 0.0

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful application of this compound in radiopharmaceutical development.

Conjugation of this compound to a Targeting Biomolecule

This protocol describes a general method for conjugating the primary amine of this compound to a biomolecule containing a carboxylic acid group via amide bond formation.

Materials:

  • Targeting biomolecule (e.g., peptide, antibody) with a free carboxylic acid group

  • This compound

  • Activating agents (e.g., HBTU, HATU, or a mixture of EDC and NHS)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Organic base (e.g., DIPEA)

  • RP-HPLC system for purification

Procedure:

  • Activation of the Biomolecule's Carboxylic Acid:

    • Dissolve the biomolecule in a suitable anhydrous organic solvent.

    • Add an excess of the activating agent(s).

    • Stir the reaction mixture at room temperature for 1-4 hours.

  • Conjugation Reaction:

    • Dissolve this compound in a suitable solvent, potentially with a small amount of an organic base to deprotonate the amine.

    • Add the activated biomolecule solution to the this compound solution.

    • Allow the reaction to proceed at room temperature overnight.

  • Purification:

    • Purify the resulting conjugate using RP-HPLC.

    • Lyophilize the collected fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the steps for labeling the NODA-GA-conjugated biomolecule with Gallium-68.

Materials:

  • NODA-GA-conjugated biomolecule

  • ⁶⁸Ge/⁶⁸Ga generator eluate (typically in 0.1 M HCl)

  • Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak cartridge (or similar)

  • Ethanol (B145695)

  • Saline

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute Gallium-68 from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

  • Buffering and Precursor Addition:

    • In a sterile reaction vial, add a specific amount of the NODA-GA-conjugated biomolecule (typically in the microgram range).

    • Add the buffer to adjust the pH of the final reaction mixture to between 4.0 and 4.5.

  • Radiolabeling Reaction:

    • Add the ⁶⁸Ga eluate to the reaction vial.

    • Gently mix and incubate at room temperature or with gentle heating (e.g., 95°C) for 5-10 minutes. Room temperature is often sufficient for NODA-GA conjugates.

  • Purification (if necessary):

    • Condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-labeled conjugate with an ethanol/water mixture.

  • Final Formulation and Quality Control:

    • Dilute the purified product with saline for injection.

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled conjugate in the presence of serum proteins.

Materials:

  • Purified ⁶⁸Ga-labeled NODA-GA conjugate

  • Human or mouse serum

  • Incubator at 37°C

  • Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% TFA)

  • Microcentrifuge

  • Radio-HPLC system

Procedure:

  • Incubation: Add a small volume of the purified ⁶⁸Ga-labeled conjugate to a larger volume of serum in a microcentrifuge tube and incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the mixture.

  • Protein Precipitation: Add the protein precipitation solution to the aliquot, vortex, and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by radio-HPLC to determine the percentage of the intact radiolabeled conjugate remaining.

Mandatory Visualizations

The following diagrams illustrate key processes and concepts related to the use of this compound.

G Chemical Structure of this compound cluster_chelator NODA-GA Core cluster_linker PEG4 Linker & Amine N1 N C1 CH2 N1->C1 Ac1 CH2COOH N1->Ac1 N2 N C3 CH2 N2->C3 Ac2 CH2COOH N2->Ac2 N3 N C5 CH2 N3->C5 GA Glutamic Acid N3->GA C2 CH2 C1->C2 C2->N2 C4 CH2 C3->C4 C4->N3 C6 CH2 C5->C6 C6->N1 PEG1 O(CH2CH2O)3 GA->PEG1 amide bond PEG2 CH2CH2 PEG1->PEG2 Amine NH2 PEG2->Amine G Radiolabeling Workflow start Start elution Elute ⁶⁸Ge/⁶⁸Ga Generator start->elution precursor Prepare NODA-GA Conjugate Solution start->precursor radiolabeling Add ⁶⁸Ga Eluate & Incubate elution->radiolabeling buffer Add Buffer (pH 4.0-4.5) precursor->buffer buffer->radiolabeling qc1 Quality Control (Radio-TLC/HPLC) radiolabeling->qc1 purification Purify on C18 Cartridge (Optional) qc1->purification RCP < 95% formulation Formulate in Saline qc1->formulation RCP > 95% purification->formulation qc2 Final Quality Control formulation->qc2 end Final Product qc2->end G Integrin αvβ3 Signaling Pathway cluster_cell Cell Membrane RGD RGD Peptide Integrin Integrin αvβ3 RGD->Integrin binds FAK FAK Integrin->FAK activates PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis

References

The Core Mechanism of NH2-Peg4-NODA-GA in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of NH2-Peg4-NODA-GA, a heterobifunctional chelator pivotal in the advancement of bioconjugation for targeted therapeutics and molecular imaging. We will delve into the distinct roles of its constituent parts, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in research and drug development.

Unveiling the Molecular Architecture and Functionality

This compound is a meticulously designed molecule that brings together three key functional components: a primary amine (NH2), a polyethylene (B3416737) glycol spacer (Peg4), and a NODA-GA chelator. This unique combination allows for the stable linkage of biomolecules to radiometals, primarily for applications in Positron Emission Tomography (PET) imaging.

  • The Amine (NH2) Terminus: The Conjugation Gateway The primary amine group serves as a versatile and reactive handle for covalent attachment to a wide array of biomolecules, including peptides, antibodies, and other proteins. This reaction typically targets primary amines on the biomolecule, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. The fundamental mechanism involves a nucleophilic attack from the amine group on an electrophilic group, forming a stable covalent bond, most commonly an amide bond.

  • The PEG4 Spacer: Enhancing Pharmacokinetics The tetra-polyethylene glycol (Peg4) linker is not merely a spacer; it plays a crucial role in improving the overall pharmacological profile of the resulting bioconjugate. PEGylation, the process of attaching PEG chains, is a well-established technique to:

    • Increase Solubility: PEG chains are hydrophilic, which can enhance the solubility of hydrophobic drugs or proteins.

    • Prolong Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, extending its time in circulation.

    • Reduce Immunogenicity: The PEG chain can mask the bioconjugate from the host's immune system, lowering the risk of an immune response.

  • The NODA-GA Chelator: Securely Cradling Radiometals The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) component is a highly efficient chelating agent, particularly for trivalent radiometals like Gallium-68 (⁶⁸Ga). NODA-GA derivatives are known for their ability to form stable complexes with radiometals under mild conditions, such as at room temperature and neutral pH, which is advantageous for sensitive biomolecules. This is in contrast to other chelators like DOTA, which often require heating. The resulting radiolabeled conjugate is then used for PET imaging to visualize and quantify biological processes in vivo.

Quantitative Data for Bioconjugation and Radiolabeling

The efficiency of both the bioconjugation and radiolabeling steps is critical for the successful development of a radiopharmaceutical. The following tables summarize key quantitative parameters derived from various studies.

Table 1: Key Parameters for NH2-NODA-GA Bioconjugation

ParameterAntibody ConjugationPeptide Conjugation
Biomolecule Activation NHS-ester crosslinker (e.g., DSS, BS3)Carbodiimide chemistry (e.g., EDC, Sulfo-NHS)
Activation Buffer Phosphate Buffered Saline (PBS), pH 7.2-8.02-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0
Molar Ratio (Chelator:Biomolecule) 5:1 to 20:11.5:1 to 5:1
Reaction Buffer Borate Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4)PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5)
Reaction Temperature 4°C or Room TemperatureRoom

The Strategic Role of the PEG4 Linker in NH2-PEG4-NODA-GA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator NH2-PEG4-NODA-GA represents a significant advancement in the design of radiopharmaceuticals for targeted imaging and therapy. This molecule synergistically combines the high-affinity metal chelation of NODA-GA with the pharmacokinetic modifying properties of a tetraethylene glycol (PEG4) linker. The terminal primary amine (NH2) allows for covalent conjugation to a wide array of targeting biomolecules, such as peptides and antibodies. This guide provides a comprehensive analysis of the integral role of the PEG4 linker, supported by experimental data and detailed protocols to aid in its practical application.

Core Components and Their Functions

The this compound construct is modular, with each component playing a distinct and crucial role:

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): This macrocyclic chelator provides a stable coordination cage for various radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. NODA-GA's structure allows for rapid and efficient radiolabeling under mild conditions, a significant advantage over other chelators like DOTA that often require heating.[1]

  • NH2 (Primary Amine): This terminal functional group serves as a versatile handle for the covalent attachment of the chelator-linker system to targeting biomolecules. This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the biomolecule.

  • PEG4 Linker (Tetraethylene Glycol): This hydrophilic spacer connects the NODA-GA chelator to the targeting moiety. Its role is multifaceted and significantly influences the overall performance of the resulting radiopharmaceutical.

The Multifaceted Role of the PEG4 Linker

Polyethylene glycol (PEG) linkers are widely incorporated into radiopharmaceutical design to optimize their pharmacokinetic and pharmacodynamic profiles. The PEG4 linker, with its four ethylene (B1197577) glycol units, offers a balance of properties that enhance the diagnostic and therapeutic potential of NODA-GA conjugates.

Enhancement of Hydrophilicity and Solubility

The inclusion of the PEG4 linker increases the overall hydrophilicity of the radiotracer. This is a critical feature as many targeting peptides can be hydrophobic. Increased water solubility prevents aggregation and improves the bioavailability of the conjugate in aqueous physiological environments. Studies on PEGylated bicyclic peptides have demonstrated that as the PEG chain length increases, the hydrophilicity of the radiotracer also increases, as indicated by decreasing Log D values.[2]

Modification of Pharmacokinetics and Biodistribution

The PEG4 linker plays a pivotal role in modulating the in vivo behavior of the radiopharmaceutical. Its hydrophilic nature can alter the biodistribution profile, generally leading to reduced non-specific binding and faster clearance from non-target tissues.

  • Blood Clearance: While longer PEG chains are often associated with extended circulation times, shorter PEG linkers like PEG4 can facilitate more rapid clearance from the blood. For instance, a comparison of a ⁶⁸Ga-NODAGA-RGD conjugate with a ⁶⁸Ga-DOTA-RGD conjugate showed that the NODAGA-based tracer had significantly lower blood activity at 1 hour post-injection, leading to a much higher tumor-to-blood ratio.[3]

  • Renal and Hepatobiliary Excretion: The PEG4 linker can influence the primary route of excretion. Increased hydrophilicity generally promotes renal clearance, which is often desirable for reducing background radiation in the abdominal region. However, specific interactions can also affect liver uptake. In a study comparing Al¹⁸F- and ⁶⁸Ga-labeled NOTA-PEG4-LLP2A, the ⁶⁸Ga-NOTA-PEG4-LLP2A showed lower liver uptake at both 1 and 2 hours post-injection compared to its Al¹⁸F counterpart, highlighting how the interplay between the radionuclide and the PEGylated chelator can fine-tune biodistribution.[4]

  • Tumor-to-Background Ratios: By reducing non-specific binding and accelerating clearance from background tissues, the PEG4 linker can significantly improve the tumor-to-background ratio, leading to higher contrast and more sensitive imaging. The ⁶⁸Ga-NOTA-PEG4-LLP2A tracer demonstrated high accumulation in VLA-4 positive tumors with good contrast in static PET images.[4]

Spatial Separation and Steric Hindrance Reduction

The PEG4 linker acts as a spacer, physically separating the bulky, radiolabeled chelator from the targeting biomolecule. This separation can be crucial for preserving the binding affinity and specificity of the targeting moiety for its receptor. By minimizing steric hindrance, the PEG4 linker ensures that the biological activity of the conjugated peptide or antibody is not compromised.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of radiopharmaceuticals incorporating a NODA-GA or NOTA chelator with a PEG4 or similar short PEG linker.

Table 1: In Vitro Performance of ⁶⁸Ga-NOTA-PEG4-LLP2A [4]

ParameterValue
Radiochemical Yield> 95%
In Vitro Serum Stability (2h)> 98%

Table 2: In Vivo Biodistribution of ⁶⁸Ga-NOTA-PEG4-LLP2A in B16F10 Xenograft Mice (%ID/g) [4]

Organ1 hour post-injection2 hours post-injection
Blood1.8 ± 0.31.0 ± 0.1
Liver15.3 ± 1.78.0 ± 0.8
Spleen1.6 ± 0.31.1 ± 0.2
Kidneys5.2 ± 0.73.5 ± 0.4
Tumor4.6 ± 0.65.1 ± 0.7
Muscle0.6 ± 0.10.4 ± 0.1
Tumor/Blood Ratio 2.5 ± 0.4 5.1 ± 0.9
Tumor/Muscle Ratio 7.7 ± 1.0 12.8 ± 1.8

Table 3: Effect of PEG Linker Length on Hydrophilicity of ⁶⁸Ga-NOTA-Bombesin Analogs [5]

CompoundLogD Value
⁶⁸Ga-NOTA-PEG2-RM26-2.27 ± 0.07
⁶⁸Ga-NOTA-PEG3-RM26-2.43 ± 0.08
⁶⁸Ga-NOTA-PEG4-RM26-2.46 ± 0.06
⁶⁸Ga-NOTA-PEG6-RM26-2.50 ± 0.09

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of a radiopharmaceutical using an this compound construct.

Protocol 1: Conjugation of this compound to a Peptide

This protocol describes the conjugation of the chelator to a peptide via amide bond formation.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Activation: Dissolve the peptide (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Allow the reaction to proceed for 15-20 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction: Dissolve this compound in anhydrous DMF. Add the this compound solution (1.2 equivalents) to the activated peptide solution. Let the reaction mixture stir at room temperature for 2-4 hours.

  • Purification: Purify the resulting peptide-PEG4-NODA-GA conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and analytical RP-HPLC.

Protocol 2: Radiolabeling of NODA-GA-PEG4-Peptide with Gallium-68

This protocol details the incorporation of ⁶⁸Ga into the purified conjugate.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Peptide-PEG4-NODA-GA conjugate

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system

  • C18 Sep-Pak cartridge

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.

  • Reaction Setup: In a sterile, metal-free reaction vial, add 5-10 µg of the NODA-GA-PEG4-conjugated peptide. Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5. Add the ⁶⁸GaCl₃ eluate to the vial.

  • Incubation: Incubate the reaction mixture at room temperature for 10 minutes. For some conjugates, gentle heating (e.g., 75-95°C for 5-10 minutes) may be employed to improve efficiency, although NODA-GA often facilitates rapid room temperature labeling.[3][6]

  • Quality Control: Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-NODA-GA-PEG4-peptide using radio-TLC or radio-HPLC. An RCP of >95% is required for in vivo studies.

  • Purification (if necessary): If the RCP is below 95%, purify the product by passing the reaction mixture through an equilibrated C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga and elute the radiolabeled peptide with an ethanol/saline solution.

Protocol 3: In Vivo PET/CT Imaging in an Animal Model

This protocol outlines the procedure for performing PET/CT imaging in a tumor xenograft model.

Materials:

  • Anesthetized tumor-bearing mouse (e.g., athymic nude mouse with xenograft)

  • [⁶⁸Ga]Ga-NODA-GA-PEG4-biomolecule

  • PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Radiotracer Administration: Administer a defined activity of the ⁶⁸Ga-labeled biomolecule (typically 3.7-7.4 MBq or 100-200 µCi) via intravenous (tail vein) injection.

  • Uptake Period: Allow the radiotracer to distribute in the body for a specific uptake period (e.g., 60 minutes).

  • PET/CT Imaging: Position the anesthetized animal in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a PET scan.

  • Image Analysis: Reconstruct the images and perform region-of-interest (ROI) analysis to quantify radiotracer uptake in the tumor and major organs, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

Protocol 4: Ex Vivo Biodistribution Study

This protocol is the gold standard for quantifying radiotracer distribution.

Materials:

  • Gamma counter

  • Dissection tools

  • Scales for weighing tissues

Procedure:

  • Euthanasia: At a predetermined time point after radiotracer injection (e.g., 1 or 2 hours), euthanize the animal using an approved method.

  • Tissue Dissection: Carefully dissect the tumor(s) and major organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Tissue Weighing and Counting: Weigh each collected tissue sample. Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

  • Data Analysis: Calculate the radiotracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_radiolabeling Radiolabeling & QC cluster_evaluation Preclinical Evaluation peptide Targeting Peptide (with -COOH) activation Peptide Activation (HBTU/DIPEA) peptide->activation chelator This compound conjugation Amide Bond Formation chelator->conjugation activation->conjugation purification1 RP-HPLC Purification conjugation->purification1 final_conjugate Peptide-PEG4-NODA-GA purification1->final_conjugate labeling Radiolabeling (pH 4.0-4.5, RT) final_conjugate->labeling ga68 ⁶⁸GaCl₃ from Generator ga68->labeling qc Quality Control (Radio-HPLC/TLC) labeling->qc final_tracer [⁶⁸Ga]Ga-Peptide-PEG4-NODA-GA qc->final_tracer injection IV Injection into Animal Model final_tracer->injection pet_ct In Vivo PET/CT Imaging injection->pet_ct biodistribution Ex Vivo Biodistribution injection->biodistribution data_analysis Data Analysis (%ID/g, Ratios) pet_ct->data_analysis biodistribution->data_analysis

Caption: Experimental workflow for synthesis and preclinical evaluation.

logical_relationship cluster_properties Physicochemical Properties cluster_outcomes Pharmacokinetic Outcomes cluster_performance Overall Performance peg4 PEG4 Linker hydrophilicity Increased Hydrophilicity peg4->hydrophilicity solubility Improved Aqueous Solubility peg4->solubility spacing Spatial Separation peg4->spacing clearance Altered Blood Clearance hydrophilicity->clearance biodistribution Modified Biodistribution hydrophilicity->biodistribution nonspecific Reduced Non-specific Binding hydrophilicity->nonspecific solubility->clearance solubility->biodistribution solubility->nonspecific affinity Preserved Binding Affinity spacing->affinity contrast Improved Image Contrast (T/B Ratio) clearance->contrast biodistribution->contrast nonspecific->contrast affinity->contrast

Caption: Logical relationships of the PEG4 linker's impact.

Conclusion

The PEG4 linker is not merely a passive spacer but an active modulator of the physicochemical and pharmacokinetic properties of this compound based radiopharmaceuticals. Its inclusion enhances hydrophilicity, modifies biodistribution to favor target accumulation and background clearance, and preserves the biological activity of the targeting moiety. This strategic design results in radiotracers with improved imaging contrast and a more favorable in vivo profile. The experimental protocols and data presented in this guide provide a framework for the successful application of this versatile bifunctional chelator in the development of next-generation diagnostic and therapeutic agents.

References

NODA-GA Core: A Technical Guide to Structure and Metal Chelation Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) derivative, NODA-GA, a versatile bifunctional chelator pivotal in the advancement of targeted radiopharmaceuticals. This guide provides a comprehensive overview of its core structure, synthesis, and exceptional metal chelation characteristics, with a focus on its application in Positron Emission Tomography (PET) imaging.

The NODA-GA core is built upon the highly stable 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle. Appended to this core are two acetate (B1210297) arms and a glutamic acid (GA) derivative. This unique structure provides a hexadentate coordination environment, making it an ideal chelator for various trivalent metal ions, most notably Gallium-68 (B1239309) (⁶⁸Ga). The glutamic acid component not only enhances the solubility and pharmacokinetic properties of the resulting radiopharmaceutical but also provides a reactive handle, typically a primary amine (-NH₂) or a carboxylic acid, for covalent attachment to targeting biomolecules such as peptides, antibodies, and small molecules.[1]

Core Structure and Chemical Properties

The fundamental structure of NODA-GA revolves around the TACN ring, which provides a pre-organized cavity for metal ion coordination. The two nitrogen atoms of the TACN ring and the two carboxylate groups from the acetic acid arms, along with the carboxylate and amine groups from the glutamic acid moiety, create a stable coordination sphere for the metal ion.

PropertyValue
IUPAC Name 2,2'-(7-(1,3-dicarboxypropyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
Molecular Formula C₁₅H₂₅N₃O₈
Molecular Weight 391.38 g/mol

Metal Chelation Properties

NODA-GA is renowned for its efficient and stable chelation of various radiometals, particularly ⁶⁸Ga and Copper-64 (⁶⁴Cu), under mild conditions. This makes it highly suitable for the rapid radiolabeling of sensitive biomolecules with short-lived radionuclides like ⁶⁸Ga, which has a half-life of 68 minutes.[2][3]

Thermodynamic Stability and Kinetic Inertness

Kinetic inertness, the resistance of the complex to dissociation, is equally crucial for in vivo stability. NODA-GA based radiotracers have demonstrated favorable kinetic inertness, ensuring that the radiometal remains securely chelated as the radiopharmaceutical circulates throughout the body.[4]

Gallium-68 Chelation

The chelation of ⁶⁸Ga by NODA-GA derivatives is a rapid and efficient process. This allows for high radiochemical yields and purity under mild conditions, often at room temperature and near-neutral pH.[5] This is a significant advantage over other chelators like DOTA, which often require heating for efficient labeling.

Below is a diagram illustrating the chelation of a Gallium-68 ion by the NODA-GA core.

Chelation of Ga-68 by NODA-GA cluster_NODAGA NODA-GA Core N1 N N2 N N3 N O1 O O2 O O3 O O4 O Ga Ga³⁺ Ga->N1 Coordination Bond Ga->N2 Ga->N3 Ga->O1 Ga->O2 Ga->O3

Caption: Chelation of a Gallium-68 ion by the NODA-GA core structure.

Synthesis of the NODA-GA Core

The synthesis of the NODA-GA core typically involves a multi-step process starting from 1,4,7-triazacyclononane (TACN). A common strategy is the synthesis of a protected form, such as NODAGA-tris(t-Bu ester), which can then be deprotected to yield the final NODA-GA chelator. A general five-step synthesis for a monoreactive prochelator, NODAGA(tBu)₃, has been reported with an overall yield of 21%.[3][6]

Experimental Protocol: Synthesis of NODAGA-tris(t-Bu ester)

This protocol outlines a general synthetic route to a protected form of NODA-GA.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • tert-Butyl bromoacetate (B1195939)

  • Glutamic acid di-tert-butyl ester

  • Appropriate solvents (e.g., acetonitrile, DMF)

  • Bases (e.g., K₂CO₃, DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Step 1: Synthesis of di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate.

    • React 1,4,7-triazacyclononane with two equivalents of tert-butyl bromoacetate in the presence of a suitable base (e.g., K₂CO₃) in a solvent like acetonitrile.

    • The reaction mixture is typically stirred at an elevated temperature for several hours.

    • The product is then purified, often by column chromatography.

  • Step 2: Coupling with protected glutamic acid.

    • The mono-N-functionalized TACN derivative from Step 1 is reacted with a protected glutamic acid derivative, such as glutamic acid di-tert-butyl ester, that has been activated at one of its carboxylic acid groups.

    • This coupling reaction is typically carried out in an organic solvent like DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Step 3: Purification of NODAGA-tris(t-Bu ester).

    • The crude product is purified using techniques such as column chromatography or preparative HPLC to yield the pure NODAGA-tris(t-Bu ester).

  • Step 4: Characterization.

    • The structure and purity of the synthesized compound and its intermediates are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8]

  • Step 5: Deprotection (if required).

    • The tert-butyl protecting groups can be removed using strong acidic conditions (e.g., trifluoroacetic acid) to yield the final NODA-GA chelator.

Below is a diagram illustrating the general synthesis workflow.

Synthesis Workflow for Protected NODA-GA Start 1,4,7-Triazacyclononane (TACN) Step1 Step 1: Dialkylation (tert-Butyl bromoacetate, Base) Start->Step1 Intermediate1 di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate Step1->Intermediate1 Step2 Step 2: Coupling (Protected Glutamic Acid, Coupling Agent, Base) Intermediate1->Step2 Intermediate2 Crude NODAGA-tris(t-Bu ester) Step2->Intermediate2 Step3 Step 3: Purification (Column Chromatography/HPLC) Intermediate2->Step3 Product Pure NODAGA-tris(t-Bu ester) Step3->Product Step4 Step 4: Characterization (NMR, Mass Spectrometry) Product->Step4 Step5 Step 5: Deprotection (Trifluoroacetic Acid) Product->Step5 FinalProduct NODA-GA Step5->FinalProduct

Caption: General workflow for the synthesis of a protected NODA-GA derivative.

Experimental Protocols for Metal Chelation Studies

Radiolabeling with Gallium-68

This protocol provides a general method for the radiolabeling of a NODA-GA conjugated peptide with ⁶⁸Ga.

Materials:

  • NODA-GA conjugated peptide (5-20 µg)

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)

  • Sodium acetate buffer (1 M, pH 4.0-4.5)

  • Sterile, metal-free reaction vial

  • Heating block (optional)

  • C18 Sep-Pak cartridge for purification (optional)

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation: In a sterile vial, dissolve the NODA-GA conjugated peptide in sodium acetate buffer.

  • Radiolabeling: Add the ⁶⁸Ga eluate to the peptide solution. The final pH should be between 4.0 and 4.5.

  • Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature (21-25°C). Gentle heating (e.g., 95°C for 5 minutes) can be used to increase labeling efficiency if necessary.

  • Quality Control: Determine the radiochemical purity of the [⁶⁸Ga]Ga-Peptide-NODA-GA using radio-TLC or radio-HPLC.

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

Determination of Thermodynamic Stability Constant (Potentiometric Titration)

This protocol outlines the determination of the stability constant of the Ga(III)-NODAGA complex using potentiometric titration.[9][10][11]

Materials:

  • NODA-GA

  • Ga(ClO₄)₃ or Ga(NO₃)₃ solution of known concentration

  • Standardized NaOH solution (carbonate-free)

  • Standardized HClO₄ or HNO₃ solution

  • Background electrolyte (e.g., 0.1 M KCl or NaClO₄)

  • Potentiometer with a glass electrode

  • Thermostated titration vessel

  • Inert gas supply (e.g., Argon)

Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.

  • Titration of Ligand: Titrate a solution of NODA-GA (with a known concentration of strong acid) with the standardized NaOH solution under an inert atmosphere at a constant temperature. This determines the protonation constants of the ligand.

  • Titration of Metal-Ligand Mixture: Titrate a solution containing NODA-GA, Ga(III) salt, and a known concentration of strong acid with the standardized NaOH solution under the same conditions as the ligand titration.

  • Data Analysis: The titration data (pH vs. volume of NaOH added) from both titrations are used to calculate the formation function (n̄) and the free ligand concentration (pL). The stability constant (log K) is then determined by analyzing the formation curve (n̄ vs. pL) using appropriate software.

The relationship between the different experimental and analytical steps is depicted in the following diagram.

Workflow for Stability Constant Determination Titration1 Potentiometric Titration of NODA-GA Data1 Titration Curve 1 (pH vs. Vol. NaOH) Titration1->Data1 Titration2 Potentiometric Titration of Ga(III) + NODA-GA Data2 Titration Curve 2 (pH vs. Vol. NaOH) Titration2->Data2 Calc1 Calculate Protonation Constants (pKa) Data1->Calc1 Calc2 Calculate Formation Function (n̄) and Free Ligand Conc. (pL) Data1->Calc2 Data2->Calc2 Analysis Analyze Formation Curve (n̄ vs. pL) Calc2->Analysis Result Determine Stability Constant (log K) Analysis->Result

Caption: Workflow for determining the thermodynamic stability constant.

Quantitative Data Summary

The following tables summarize key quantitative data for NODA-GA and its metal complexes.

Table 1: Radiolabeling Efficiency of ⁶⁸Ga-NODA-GA Conjugates

ConjugateRadiolabeling ConditionsRadiochemical Yield (%)Radiochemical Purity (%)
[⁶⁸Ga]Ga-NODAGA-PeptidepH 4.0-4.5, 5-10 min, RT> 95> 95
[⁶⁸Ga]Ga-(R)-NODAGA-PSMApH 3.5-4.5, 5-10 min, 95°CHigh (not specified)> 95
[⁶⁸Ga]Ga-NODAGA-Pamidronic AcidpH 4.0-4.5, >60°C> 90 (within 15 min)> 95

Table 2: In Vitro and In Vivo Stability of Metal-NODA-GA Conjugates

ConjugateConditionTime PointStability (%)
[⁶⁷Ga]-NODAGA-Tyr³-octreotideSerumNot specifiedVery stable
[⁶⁷Ga]-NODAGA-Tyr³-octreotideRat liver homogenateNot specifiedVery stable
[⁶⁴Cu]Cu-NODAGA-trastuzumab33 mM EDTA24 h> 99
[⁶⁸Ga]Ga-NODAGA-RGDHuman Blood30 & 60 minNo metabolites detected
[⁶⁸Ga]Ga-NODAGA-RGDHuman Urine60 minNo metabolites detected

Conclusion

The NODA-GA core and its derivatives represent a significant advancement in the field of radiopharmaceutical chemistry. Its robust and versatile structure allows for the stable and efficient chelation of medically relevant radiometals under mild conditions. The ability to readily conjugate NODA-GA to a wide array of targeting biomolecules has paved the way for the development of novel PET imaging agents with superior properties. The high thermodynamic stability and kinetic inertness of its metal complexes, particularly with Gallium-68, ensure high in vivo stability, leading to improved imaging quality and safety profiles. This technical guide provides a foundational understanding for researchers and drug development professionals to leverage the exceptional properties of the NODA-GA core in their pursuit of next-generation diagnostic and therapeutic agents.

References

The Pivotal Role of the Terminal Amine Group in NH2-PEG4-NODA-GA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional chelator NH2-PEG4-NODA-GA has emerged as a critical component in the development of targeted radiopharmaceuticals and molecular imaging agents. Its unique architecture, combining a robust chelating core with a versatile reactive handle, allows for the stable incorporation of radiometals and precise targeting of biological molecules. This technical guide provides an in-depth exploration of the core function of the terminal amine group in this compound, detailing its role in bioconjugation, and presenting relevant experimental protocols and quantitative data.

Core Functionality: A Bridge for Targeted Therapies

This compound is fundamentally a molecular linker. Its primary role is to securely bind a radioisotope, most commonly Gallium-68 (⁶⁸Ga), through its NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety.[1][2] The NODA-GA scaffold provides a stable hexadentate coordination environment ideal for trivalent metal ions like ⁶⁸Ga(III).[2][3]

The defining feature for its application in targeted therapies is the terminal primary amine (NH2) group. This group is a versatile reactive handle that allows for the covalent attachment of the entire chelator-radiometal complex to a targeting biomolecule, such as a peptide or an antibody.[1][3] This conjugation is the cornerstone of its "bifunctional" nature, enabling the delivery of a radioactive payload to specific cells or tissues that express the target of the conjugated biomolecule.[1][4] The polyethylene (B3416737) glycol (PEG4) linker serves as a spacer, potentially improving the solubility and in vivo pharmacokinetics of the final conjugate.

The Chemistry of Conjugation: Leveraging the Amine Group

The terminal amine group of this compound is highly reactive towards a variety of electrophilic functional groups, enabling the formation of stable covalent bonds.[5][6] The most common and well-established method for conjugating this compound to biomolecules is through the formation of a stable amide bond with a carboxylic acid group present on the targeting molecule.[1][7]

This reaction is typically facilitated by activating the carboxylic acid using coupling agents. A widely employed strategy is the use of N-hydroxysuccinimide (NHS) esters. The carboxylic acid on the biomolecule is first converted to an NHS ester, which then readily reacts with the primary amine of this compound to form a stable amide linkage.[1][3] This reaction is efficient and proceeds under mild conditions, which is crucial for preserving the integrity and biological activity of sensitive biomolecules like antibodies and peptides.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation and radiolabeling of this compound conjugates, compiled from various studies.

ParameterAntibody ConjugationPeptide ConjugationReference
Biomolecule ActivationNHS-ester crosslinker (e.g., DSS, BS3)Carbodiimide chemistry (e.g., EDC, Sulfo-NHS)[8]
Activation BufferPhosphate (B84403) Buffered Saline (PBS), pH 7.2-8.02-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0[8]
Molar Ratio (Chelator:Biomolecule)5:1 to 20:11.5:1 to 5:1[8]
Reaction BufferBorate (B1201080) Buffer (0.1 M, pH 8.5-9.0) or PBS (pH 7.4)PBS (pH 7.4) or Bicarbonate Buffer (pH 8.5)[8]
Reaction Temperature4°C or Room TemperatureRoom Temperature[8]
Reaction Time4 - 20 hours2 - 4 hours[8]
Purification MethodSize Exclusion Chromatography (SEC)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[8]
ConjugatePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Molar/Specific Activity (GBq/µmol)Reference
[⁶⁸Ga]Ga-NODAGA-HPBCD----76.54 ± 6.12 (decay corrected)17.62 ± 2.43[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research and drug development.

Peptide Conjugation via NHS Ester Chemistry

This protocol describes a typical conjugation reaction using an activated NHS ester of a peptide.

  • Activation of Peptide Carboxyl Groups:

    • Dissolve the peptide in an appropriate activation buffer, such as MES buffer (pH 6.0).[8]

    • Add a 5-fold molar excess of a carbodiimide, like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a 10-fold molar excess of Sulfo-NHS (N-hydroxysulfosuccinimide).[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.[8]

  • Conjugation Reaction:

    • Dissolve this compound in a suitable coupling buffer, such as PBS (pH 7.4) or bicarbonate buffer (pH 8.5).[1][8]

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the activated peptide solution.[8]

    • Adjust the pH of the reaction mixture to 7.2-7.5.[8]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[8]

  • Purification:

    • The resulting peptide-NH2-PEG4-NODA-GA conjugate is purified from unreacted starting materials and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8]

  • Characterization:

    • The identity and purity of the final product are confirmed by mass spectrometry.[1]

Antibody Conjugation

This protocol outlines the conjugation of this compound to an antibody.

  • Antibody Preparation:

    • Prepare the antibody in a suitable buffer, typically a borate or phosphate buffer at a pH of around 8.5.[3]

  • Activation of this compound (if not using a pre-activated form):

    • The carboxylic acid of a protected NODA-GA derivative can be activated to an NHS ester using standard coupling chemistry.[3]

  • Conjugation Reaction:

    • Add the activated NODA-GA-NHS ester to the antibody solution. The molar ratio of chelator to antibody needs to be optimized to achieve the desired degree of labeling without compromising antibody function, with a starting ratio of 20:1 often recommended.[3][9]

    • Incubate the reaction, for example, at 4°C for 20 hours.[3]

  • Purification:

    • Remove the excess, unreacted chelator and byproducts from the antibody-chelator conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.[3][9]

  • Characterization:

    • Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.[9]

    • The chelator-to-antibody ratio (CAR) can be determined by MALDI-TOF mass spectrometry.[9]

    • Assess the purity and aggregation state of the conjugate using size-exclusion HPLC (SE-HPLC).[9]

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involving this compound.

Bioconjugation_Workflow Targeting_Molecule Targeting Molecule (Peptide/Antibody) with -COOH group Activation Activation (e.g., EDC/NHS) Targeting_Molecule->Activation Activated_Molecule Activated Molecule (-NHS Ester) Activation->Activated_Molecule Conjugation Conjugation (Amide Bond Formation) Activated_Molecule->Conjugation NH2_PEG4_NODA_GA This compound NH2_PEG4_NODA_GA->Conjugation Conjugate Targeting Molecule- PEG4-NODA-GA Conjugation->Conjugate Purification Purification (HPLC/SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for the bioconjugation of this compound.

Radiolabeling_and_Targeting cluster_radiolabeling Radiolabeling cluster_targeting In Vivo Targeting Purified_Conjugate Purified Conjugate (Targeting Molecule-PEG4-NODA-GA) Radiolabeled_Conjugate Radiolabeled Conjugate Purified_Conjugate->Radiolabeled_Conjugate Chelation Radioisotope Radioisotope (e.g., ⁶⁸Ga³⁺) Radioisotope->Radiolabeled_Conjugate Binding Binding Radiolabeled_Conjugate->Binding Target_Cell Target Cell (e.g., Tumor Cell) Receptor Specific Receptor Receptor->Binding Internalization Internalization Binding->Internalization Imaging_Therapy PET Imaging or Radiotherapy Internalization->Imaging_Therapy

Caption: Conceptual pathway from radiolabeling to targeted imaging/therapy.

References

The Role of NH2-PEG4-NODA-GA in Advancing Molecular Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of molecular imaging is continually evolving, driven by the need for more precise and effective diagnostic tools. At the forefront of this advancement is the development of novel radiopharmaceuticals. A key component in the synthesis of many of these agents is the bifunctional chelator, NH2-PEG4-NODA-GA. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to empower researchers in their pursuit of next-generation imaging agents.

This compound is a derivative of the well-established 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core. Its structure is meticulously designed to stably chelate diagnostic radionuclides, most notably Gallium-68 (⁶⁸Ga), while the terminal primary amine (NH2) group, extended by a polyethylene (B3416737) glycol (PEG4) linker, offers a versatile point for covalent conjugation to targeting biomolecules like peptides and antibodies[1][2][3]. This bifunctional nature is pivotal for creating imaging agents that can specifically target and visualize biological processes at the molecular level, such as cancer-related receptor expression[1].

The NODA-GA backbone forms a highly stable, hexadentate complex with ⁶⁸Ga, a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging[4][5]. The pre-organized cavity size of the NODAGA chelator is well-suited for the ionic radius of Ga³⁺, contributing to high radiolabeling efficiency and exceptional in vivo stability[4]. This stability is critical to prevent the release of the radionuclide, which could otherwise lead to non-specific accumulation and compromise image quality and patient safety[4]. The inclusion of the PEG4 linker enhances hydrophilicity and can improve the pharmacokinetic profile of the resulting radiopharmaceutical.

Core Applications in Molecular Imaging

The primary application of this compound is in the development of targeted PET imaging agents[1]. By conjugating it to a molecule with high affinity for a specific biological target, researchers can create probes that provide a non-invasive, real-time window into cellular and physiological processes.

Key Applications Include:

  • Oncology: A significant focus is on developing radiotracers for cancer imaging. By attaching this compound to peptides or antibodies that target receptors overexpressed on tumor cells (e.g., integrin αvβ3, gastrin-releasing peptide receptor [GRPR]), it is possible to visualize and quantify tumor burden, assess metastatic spread, and monitor response to therapy[1][5][6][7][8].

  • Inflammation and Cardiovascular Disease: The applications extend beyond oncology. For instance, radiolabeled RGD peptides, which bind to αvβ3 integrin upregulated during angiogenesis and inflammation, have been used to image these processes in conditions like autoimmune myocarditis[9].

Quantitative Data Summary

The following tables summarize key quantitative parameters for various NODAGA-based conjugates, highlighting the efficiency and performance of this chelator system in preclinical and clinical research.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODAGA Conjugates

ConjugatePrecursor AmountpHTemperature (°C)Time (min)Radiochemical Yield (%)Molar/Specific Activity (GBq/µmol)Reference
[⁶⁸Ga]Ga-NODAGA-RGD25-100 µg3.5-4.0955-10>98~50[10][11]
[⁶⁸Ga]Ga-NODAGA-RGD40-50 µg3.5-4.0Room Temp10>95Not Reported[11]
[⁶⁸Ga]NODAGA-Peptide (VPAC)20 µg7.2 ± 0.2903096.3 ± 0.537.2 ± 2.1 to 49.2 ± 2.3[12]
[⁶⁸Ga]Ga-NODAGA-ADAPT6Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>99Not Reported[8][13]
[⁶⁸Ga]Ga-NODAGA-UBI (29-41)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>95Not Reported[14]
[⁶⁸Ga]Ga-NODAGA-Pamidronic AcidNot Specified4-4.5>60Not SpecifiedNot ReportedNot Reported[15]

Table 2: In Vitro and In Vivo Performance of NODAGA-Based Radiotracers

ConjugateParameterValueSpeciesNotesReference
[⁶⁸Ga]NODAGA-RGDBinding Affinity (IC₅₀)4.7 ± 1.6 nMHumanFor αvβ3 integrin[5]
[⁶⁸Ga]NODAGA-RGDTumor-to-Blood Ratio11Mouse60 minutes post-injection[5]
[⁶⁸Ga]NODAGA-(RGD)₂Tumor Uptake (%ID/g)5.24 ± 0.39Mouse30 minutes post-injection (melanoma)[10]
[⁶⁴Cu]Cu-NODAGA-RGD-BBNStability in PBS95 ± 1.05%In Vitro4°C[16]
[⁶⁴Cu]Cu-NODAGA-RGD-BBNStability in Human Serum96 ± 1.24%In Vitro37°C[16]
[⁶⁴Cu]Cu-NODAGA-TrastuzumabImmunoreactive Fraction88-94%In VitroHER-2 positive BT474 cells[17][18]
[⁶⁸Ga]Ga-NODAGA conjugate (GRPR)Tumor Uptake (%ID/g)8.3 ± 0.9Mouse1 hour post-injection (PC-3 tumors)[6]
[⁶⁸Ga]Ga-NODAGA-HPBCDlogP-3.07 ± 0.11In VitroHydrophilic nature leads to renal excretion.[4]
[⁶⁸Ga]Ga-NODAGA-RAMEBlogP-3.63 ± 0.04In VitroHigh accumulation in PGE2 positive tumors.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in radiopharmaceutical development. Below are representative protocols for conjugation, radiolabeling, and in vitro cell binding assays.

Protocol 1: Conjugation of this compound to a Peptide via NHS Ester

This protocol describes a common method for conjugating the primary amine of this compound to a carboxylic acid group on a targeting peptide.

Materials:

  • Targeting peptide with a free carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Targeting Molecule: Dissolve the peptide in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of the peptide[1].

  • Conjugation Reaction: In a separate vial, dissolve this compound in anhydrous DMF. Add this solution to the activated peptide solution. Add DIPEA (3 equivalents) to the reaction mixture to act as a base[1]. Stir the reaction at room temperature overnight[1].

  • Purification: Monitor the reaction progress using analytical RP-HPLC. Once complete, purify the NODAGA-conjugated peptide using preparative RP-HPLC[5].

  • Characterization: Lyophilize the purified fractions and confirm the identity and purity of the final product by mass spectrometry[5].

Protocol 2: Radiolabeling of a NODAGA-Conjugated Peptide with Gallium-68

This protocol outlines the chelation of ⁶⁸Ga by the NODAGA-conjugated peptide.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile 0.1 M HCl

  • NODAGA-conjugated peptide

  • Sodium acetate (B1210297) or HEPES buffer

  • Sterile reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (if necessary)

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution[5][14].

  • Buffering and Precursor Addition: In a sterile reaction vial, add 10-50 µg of the NODAGA-conjugated peptide[1]. Add a suitable buffer (e.g., 500 µL of sodium acetate) to adjust the pH to a range of 3.5-5.5[1][14].

  • Labeling Reaction: Add the ⁶⁸Ga eluate to the vial containing the precursor and buffer. Incubate the reaction mixture at 85-95°C for 5-15 minutes[1][14]. Note that some NODAGA conjugates can be labeled efficiently at room temperature[10][11][19].

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%[1][5].

  • Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge. The radiolabeled peptide is retained on the cartridge while free ⁶⁸Ga is washed away. The product is then eluted with an ethanol/water mixture[5].

Protocol 3: In Vitro Cell Binding and Internalization Assay

This assay evaluates the specific binding and uptake of the radiolabeled peptide in cancer cells.

Materials:

  • Cancer cell line expressing the target receptor

  • 24-well plates

  • ⁶⁸Ga-labeled NODAGA-peptide

  • Unlabeled ("cold") peptide for blocking experiments

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed the cancer cells in 24-well plates and allow them to attach overnight.

  • Uptake Experiment: Wash the cells with PBS. Add fresh medium containing the ⁶⁸Ga-labeled NODAGA-peptide to each well. For blocking experiments, pre-incubate a separate set of wells with a high concentration of the unlabeled peptide for 30 minutes before adding the radiolabeled peptide[1].

  • Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes)[1].

  • Washing and Fractionation: At each time point, wash the cells twice with ice-cold PBS to stop the uptake. To separate membrane-bound from internalized radioactivity, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) can be performed to strip surface-bound radioligand.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) to collect the internalized fraction[1].

  • Measurement: Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter. Calculate the percentage of uptake per million cells[1].

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in the application of this compound.

G cluster_synthesis Radiopharmaceutical Synthesis Targeting Moiety (Peptide/Antibody) Targeting Moiety (Peptide/Antibody) Conjugation Conjugation Targeting Moiety (Peptide/Antibody)->Conjugation This compound This compound This compound->Conjugation NODAGA-Peptide Conjugate NODAGA-Peptide Conjugate Conjugation->NODAGA-Peptide Conjugate Radiolabeling Radiolabeling NODAGA-Peptide Conjugate->Radiolabeling 68Ge/68Ga Generator 68Ge/68Ga Generator 68GaCl3 68GaCl3 68Ge/68Ga Generator->68GaCl3 68GaCl3->Radiolabeling 68Ga-NODAGA-Peptide 68Ga-NODAGA-Peptide Radiolabeling->68Ga-NODAGA-Peptide

Workflow for the synthesis of a ⁶⁸Ga-NODAGA-based radiopharmaceutical.

G cluster_imaging Targeted PET Imaging Mechanism Injection Injection Radiotracer in Bloodstream Radiotracer in Bloodstream Injection->Radiotracer in Bloodstream Target Cell (e.g., Tumor) Target Cell (e.g., Tumor) Radiotracer in Bloodstream->Target Cell (e.g., Tumor) Circulation & Targeting Receptor Binding Receptor Binding Target Cell (e.g., Tumor)->Receptor Binding Internalization Internalization Receptor Binding->Internalization Signal Accumulation Signal Accumulation Internalization->Signal Accumulation PET Scanner PET Scanner Signal Accumulation->PET Scanner Positron Annihilation PET Image PET Image PET Scanner->PET Image Signal Detection & Reconstruction

Mechanism of targeted cancer imaging with a this compound based agent.

G cluster_workflow In Vivo Biodistribution Study Workflow Radiotracer Injection Radiotracer Injection Time Points Incubation at Specific Time Points Radiotracer Injection->Time Points Animal Model (Tumor-bearing) Animal Model (Tumor-bearing) Animal Model (Tumor-bearing)->Radiotracer Injection Euthanasia & Dissection Euthanasia & Dissection Time Points->Euthanasia & Dissection Organ & Tumor Collection Organ & Tumor Collection Euthanasia & Dissection->Organ & Tumor Collection Weighing & Gamma Counting Weighing & Gamma Counting Organ & Tumor Collection->Weighing & Gamma Counting Data Analysis Calculate %ID/g Weighing & Gamma Counting->Data Analysis

Workflow for an in vivo biodistribution study.

Conclusion

This compound stands out as a versatile and highly effective bifunctional chelator for the development of targeted radiopharmaceuticals, particularly for ⁶⁸Ga-based PET imaging. Its ability to form stable complexes under mild conditions, combined with a readily conjugatable linker, provides a robust platform for creating novel molecular imaging agents[5][14]. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of this compound in advancing the field of molecular imaging, ultimately leading to improved diagnostic accuracy and personalized medicine.

References

An In-depth Technical Guide to NH2-Peg4-noda-GA: A Versatile Bifunctional Chelator for Targeted Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of NH2-Peg4-noda-GA, a bifunctional chelator increasingly utilized in the development of targeted radiopharmaceuticals for positron emission tomography (PET) imaging and targeted radionuclide therapy. We will delve into its core features, significant advantages, and detailed experimental applications, presenting quantitative data in a structured format and visualizing key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Features of this compound

This compound is a complex molecule meticulously designed for optimal performance in radiopharmaceutical development. Its structure consists of three key components: a primary amine group (NH2), a polyethylene (B3416737) glycol (PEG) linker, and a NODAGA chelating agent.

  • NH2 (Primary Amine) Group: This functional group serves as a reactive handle, allowing for the covalent conjugation of the chelator to a wide range of targeting biomolecules, such as peptides, antibodies, and small molecules. This conjugation is what enables the targeted delivery of the radionuclide to specific cells or tissues of interest, such as tumors.[1][2][3][4]

  • Peg4 (Polyethylene Glycol) Linker: The PEG linker is a crucial element that enhances the overall pharmacokinetic properties of the resulting radiopharmaceutical.[5][][7] Key benefits of incorporating a PEG linker include:

    • Improved Solubility: PEGylation increases the solubility of the conjugate in aqueous solutions, which is vital for in vivo applications.[5][][7][8][9]

    • Enhanced Stability: The PEG chain can protect the biomolecule from enzymatic degradation and clearance by the immune system, leading to a longer circulation half-life.[5][]

    • Reduced Immunogenicity: PEGylation can mask the biomolecule from the immune system, reducing the potential for an immune response.[5][]

    • Improved Pharmacokinetics: By modifying the size and biodistribution of the conjugate, the PEG linker can lead to more favorable in vivo behavior, such as reduced non-specific uptake and enhanced tumor-to-background ratios.[8]

  • NODA-GA (NODAGA) Chelator: The core of this molecule is the NODAGA (1,4,7-triazacyclononane-1,4-diacetic acid-glutaric acid) chelator. This macrocyclic chelator provides a high-affinity binding site for various radionuclides, most notably Gallium-68 (⁶⁸Ga).[1][10] The key features of the NODAGA chelator include:

    • High Stability: It forms highly stable complexes with radionuclides, which is critical to prevent the release of the radioactive metal in vivo.[1][10]

    • Efficient Radiolabeling: Chelation of radionuclides like ⁶⁸Ga is typically rapid and can be performed under mild conditions, which is advantageous for working with the short half-life of ⁶⁸Ga and with sensitive biomolecules.[1][11]

    • Versatility: While extensively used with ⁶⁸Ga, NODAGA-based chelators can also be used with other diagnostic and therapeutic radionuclides.[2][12]

G cluster_0 This compound Structure NH2 NH2 Group (Reactive Handle for Conjugation) PEG4 Peg4 Linker (Pharmacokinetic Modifier) NH2->PEG4 Covalent Bond NODAGA NODAGA Chelator (Radionuclide Binding) PEG4->NODAGA Covalent Bond G cluster_0 Advantages of this compound A Targeted Delivery (via NH2 conjugation) B Mild Radiolabeling (protects biomolecules) A->B D Improved Pharmacokinetics (PEG linker effect) A->D C High Radiochemical Yield (efficient production) B->C E Theranostic Potential (versatile chelation) D->E G cluster_0 Peptide Conjugation Workflow A Activate Peptide Carboxylic Acid (EDC/NHS) B Add this compound A->B C Incubate at Room Temperature B->C D Purify by RP-HPLC C->D E Characterize by Mass Spectrometry D->E G cluster_0 Gallium-68 Radiolabeling Workflow A Elute 68Ga from Generator B Combine with NODA-GA Conjugate and Buffer (pH 3.5-5.5) A->B C Incubate (Room Temp to 95°C) B->C D Purify (if necessary) C->D E Quality Control (Radio-TLC/HPLC) D->E

References

Methodological & Application

Application Notes and Protocols for NH2-Peg4-NODA-GA Peptide Conjugation and Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of NH2-Peg4-NODA-GA, a bifunctional chelator designed for the development of targeted radiopharmaceuticals. The protocols detailed herein cover the covalent conjugation of this chelator to peptides and the subsequent radiolabeling with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide ideal for Positron Emission Tomography (PET) imaging.[1][2]

The this compound molecule incorporates three key functional components:

  • A primary amine (NH2) group that serves as a versatile reactive handle for conjugation to biomolecules.[2][3]

  • A hydrophilic tetra-polyethylene glycol (Peg4) spacer, which can improve the solubility and in vivo pharmacokinetic profile of the final conjugate.

  • A NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core, which is a highly efficient chelator for ⁶⁸Ga, forming stable complexes under mild conditions.[1][2] This makes it particularly suitable for use with sensitive biomolecules.[2]

The strategic conjugation of this compound to a biologically active peptide allows for the stable incorporation of a radionuclide, creating a targeted agent for imaging or therapeutic applications.[4]

Data Presentation: Key Parameters and Conditions

The following tables summarize key quantitative data and recommended starting conditions for the successful conjugation of this compound to peptides and subsequent radiolabeling with ⁶⁸Ga.

Table 1: Recommended Starting Conditions for Peptide Conjugation

Parameter Recommendation Rationale & Remarks
Activation Method Carbodiimide (B86325) chemistry (e.g., EDC, Sulfo-NHS) Activates peptide carboxyl groups to form a stable Sulfo-NHS ester, which then reacts with the primary amine of this compound.[5]
Molar Ratio (Chelator:Peptide) 1.5:1 to 5:1 A slight molar excess of the chelator helps to drive the reaction towards the desired product.[5] The optimal ratio may need to be determined empirically.
Activation Buffer 0.1 M MES, pH 6.0 Optimal pH for the activation of carboxyl groups using EDC and Sulfo-NHS.[5]
Conjugation Buffer Phosphate-Buffered Saline (PBS), pH 7.2-7.5 The reaction between an NHS ester and a primary amine is highly pH-dependent.[6] This pH range provides a good balance between amine reactivity and NHS ester stability.[6]
Reaction Temperature Room Temperature Mild conditions are generally sufficient for this reaction.
Reaction Time 2 - 4 hours The optimal time may need to be determined empirically by monitoring the reaction progress with HPLC.[5][7]

| Purification Method | Reverse-Phase HPLC (RP-HPLC) | The preferred method for achieving high purity of the final conjugate.[4][6] |

Table 2: Typical Conditions for ⁶⁸Ga Radiolabeling of NODA-GA Conjugates

Parameter Recommendation Rationale & Remarks
Precursor Amount 10-50 µg of NODA-GA-peptide conjugate The amount should be optimized to achieve high radiochemical yield and desired molar activity.[4]
pH 3.5 - 5.5 The optimal pH range for the chelation of ⁶⁸Ga by NODA-GA derivatives.[2][8] This is typically achieved using a sodium acetate (B1210297) buffer.[4]
Temperature 80 - 95°C Elevated temperatures often facilitate rapid and efficient labeling.[2] However, some NODA-GA conjugates can be labeled efficiently at room temperature.[2][8]
Time 5 - 15 minutes NODA-GA derivatives are known for their rapid labeling kinetics, which is advantageous given the short half-life of ⁶⁸Ga (68 minutes).[1][2]
Radiochemical Yield >95% High radiochemical yields are typically achievable with NODA-GA conjugates under optimized conditions.[9]
Purification Method C18 Sep-Pak cartridge Used to purify the radiolabeled peptide from unchelated ⁶⁸Ga.[4]

| Quality Control | radio-TLC or radio-HPLC | Essential to determine the radiochemical purity of the final product before in vitro or in vivo use.[7] |

Experimental Protocols

Protocol 1: Peptide Conjugation via Carboxyl Group Activation

This protocol describes the conjugation of the primary amine of this compound to a peptide's C-terminal or side-chain carboxyl group using carbodiimide chemistry.[5]

Materials:

  • Peptide of interest with an available carboxyl group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide and Chelator Preparation:

    • Dissolve the peptide in 0.1 M MES buffer (pH 6.0) to a final concentration of 1-10 mg/mL.[6]

    • Dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of Peptide Carboxyl Groups:

    • Add a 5-fold molar excess of EDC to the peptide solution.[5]

    • Immediately add a 10-fold molar excess of Sulfo-NHS to the peptide solution.[5]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester.[5]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution (typically 1.5- to 5-fold) to the activated peptide solution.[5]

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M PBS (pH 7.4).[5]

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[5]

  • Purification of the Conjugate:

    • Following incubation, purify the peptide-NODA-GA conjugate using RP-HPLC.

    • A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used.[4][6]

    • Monitor the elution profile by UV absorbance at a suitable wavelength (e.g., 220 or 280 nm).

    • Collect fractions corresponding to the product peak.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.[5]

    • Lyophilize the purified fractions to obtain the final product as a powder.

    • Store the lyophilized conjugate at -20°C or -80°C.

Protocol 2: ⁶⁸Ga Radiolabeling of Peptide-NODA-GA Conjugate

This protocol outlines the procedure for radiolabeling the purified peptide-NODA-GA conjugate with Gallium-68.[10]

Materials:

  • Purified and lyophilized peptide-NODA-GA conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile, ultrapure 0.1 M HCl for elution

  • Sodium acetate buffer (e.g., 1 M)

  • Sterile reaction vial

  • Heating block or water bath

  • C18 Sep-Pak cartridge

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • radio-TLC or radio-HPLC system for quality control

Procedure:

  • Generator Elution:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer’s instructions to obtain ⁶⁸GaCl₃ in solution.[2]

  • Reaction Mixture Preparation:

    • In a sterile reaction vial, dissolve the peptide-NODA-GA conjugate (typically 10-50 µg) in a small volume of sterile water or buffer.[4]

    • Add sodium acetate buffer to adjust the pH of the final reaction mixture to a range of 3.5-5.5.[2][4]

    • Add the ⁶⁸Ga eluate to the vial containing the conjugate and buffer.

  • Labeling Reaction:

    • Incubate the reaction vial at 80-95°C for 5-15 minutes.[2] For some conjugates, labeling at room temperature may be sufficient.[2][8]

  • Purification of the Radiolabeled Peptide:

    • After incubation, purify the radiolabeled peptide to remove any unchelated ⁶⁸Ga. This is typically achieved using a C18 Sep-Pak cartridge.[4]

    • Pre-condition the C18 cartridge by washing with ethanol (e.g., 5 mL) followed by sterile water (e.g., 10 mL).[4]

    • Load the reaction mixture onto the conditioned cartridge. The radiolabeled peptide will be retained.

    • Wash the cartridge with sterile water (e.g., 10 mL) to remove any unbound ⁶⁸Ga.

    • Elute the purified ⁶⁸Ga-NODA-GA-peptide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL), which can then be diluted with a suitable buffer for in vivo use.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[7] The RCP should typically be >95% for use in further studies.

    • The final product should be passed through a sterile filter (0.22 µm) before in vitro or in vivo administration.[7]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the preparation and application of this compound based imaging agents.

G cluster_prep Conjugate Preparation cluster_radiolabeling Radiolabeling & QC cluster_application Application Peptide Peptide (with -COOH group) Activation Activate Peptide with EDC / Sulfo-NHS Peptide->Activation Conjugation Conjugation Reaction (pH 7.2-7.5) Activation->Conjugation Chelator This compound Chelator->Conjugation Purification RP-HPLC Purification Conjugation->Purification Final_Conjugate Purified Peptide-NODA-GA Conjugate Purification->Final_Conjugate Labeling Labeling Reaction (pH 3.5-5.5, 95°C) Final_Conjugate->Labeling Ga68 ⁶⁸GaCl₃ from Generator Ga68->Labeling Purification_Radio C18 Cartridge Purification Labeling->Purification_Radio QC Quality Control (radio-HPLC/TLC) Purification_Radio->QC Final_Product ⁶⁸Ga-NODA-GA-Peptide (>95% RCP) QC->Final_Product Injection IV Injection into Animal Model Final_Product->Injection PET_Scan PET/CT Imaging Injection->PET_Scan Biodistribution Biodistribution Studies Injection->Biodistribution

Caption: Overall workflow for the development of a this compound based PET imaging agent.[3][9]

Caption: Reaction scheme for peptide conjugation forming a stable amide bond.

G cluster_main Targeted Cancer Imaging Mechanism Agent ⁶⁸Ga-NODA-GA-Peptide Bloodstream Bloodstream Circulation Agent->Bloodstream Receptor Overexpressed Receptor Agent->Receptor Targets Tumor Tumor Cell Bloodstream->Tumor Binding Binding & Internalization Receptor->Binding PET PET Signal Detection Binding->PET

Caption: Mechanism of targeted cancer imaging with a NODA-GA based agent.[3]

References

Step-by-step guide to antibody labeling with NH2-Peg4-noda-GA.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of the bifunctional chelator NH2-Peg4-NODA-GA to antibodies. This process is essential for the development of antibody-based radiopharmaceuticals for applications in nuclear medicine, such as Positron Emission Tomography (PET) imaging.[1][2] The protocol details the conjugation chemistry, required materials, a step-by-step procedure, and methods for the characterization and purification of the resulting antibody-chelator conjugate.

The this compound chelator features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which is highly effective for chelating radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][3][4] The addition of a polyethylene (B3416737) glycol (PEG4) spacer can improve the solubility and pharmacokinetics of the final conjugate. The terminal primary amine (-NH2) allows for covalent attachment to the antibody.[5][6]

Principle of Conjugation

The conjugation of this compound to an antibody relies on the formation of a stable covalent bond between the primary amine of the chelator and a suitable reactive group on the antibody. A common and effective method involves the use of a bifunctional crosslinker, such as an N-hydroxysuccinimide (NHS) ester, to activate the antibody. This activated antibody can then react with the primary amine of the this compound. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the amino groups and increases their nucleophilicity.[1]

Quantitative Data Summary

The efficiency of the conjugation and subsequent radiolabeling can be influenced by several factors, including the molar ratio of chelator to antibody, reaction time, and temperature.[1] The following table summarizes typical quantitative data for NODA-GA conjugated antibodies.

ParameterTypical ValueReference
Molar Ratio (Chelator:Antibody)5:1 to 20:1[5][7]
Antibody Concentration5-10 mg/mL[1]
Reaction pH8.0-9.0[1]
Reaction Time1-2 hours at room temperature or overnight at 4°C[7][8]
Recovery after Conjugation85-95%[8]
Radiochemical Yield≥ 95%[8]
Specific Activity (GBq/µmol)20-45[8]
Immunoreactive Fraction>90%[3][9]

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Successful conjugation requires the antibody to be in an amine-free buffer at an appropriate concentration. Buffers containing primary amines (e.g., Tris) will compete with the conjugation reaction and must be removed.[7][10]

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]

  • Spectrophotometer

Procedure:

  • If the antibody is in a buffer containing primary amines, perform a buffer exchange into PBS, pH 7.4, using an SEC column or dialysis.[10]

  • Adjust the final antibody concentration to 5-10 mg/mL in PBS.[1]

  • Determine the precise antibody concentration by measuring the absorbance at 280 nm.[1][7]

Protocol 2: Conjugation of this compound to Antibody

This protocol describes a general method for conjugating this compound to the lysine (B10760008) residues of a monoclonal antibody using a bifunctional crosslinker (e.g., an NHS-ester crosslinker).

Materials:

  • Prepared monoclonal antibody

  • This compound

  • Bifunctional crosslinker (e.g., DSS, BS3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Borate buffer, pH 8.5-9.0[5][11]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Activation:

    • Add the bifunctional crosslinker to the antibody solution at a 5- to 20-fold molar excess.[5]

    • Incubate for 30-60 minutes at room temperature with gentle mixing to activate the antibody.

  • Chelator Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • Add the dissolved this compound to the activated antibody solution. A molar ratio of 5-20 fold excess of the chelator to the antibody is a common starting point.[5][7]

    • Adjust the pH of the reaction mixture to 8.5-9.0 using the Reaction Buffer.[5]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[7][8]

  • Quenching (Optional):

    • The reaction can be quenched by adding the Quenching Buffer to a final concentration of 50 mM to react with any remaining active crosslinker.[5]

    • Incubate for an additional 15-30 minutes at room temperature.[5]

Protocol 3: Purification of the Antibody-Chelator Conjugate

Purification is necessary to remove unreacted chelator and byproducts.[7]

Materials:

  • Conjugation reaction mixture

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)[1][10]

  • Purification Buffer: PBS, pH 7.4

Procedure:

  • Equilibrate the SEC column with Purification Buffer.[1][10]

  • Apply the reaction mixture to the column.[1][8]

  • Elute the antibody-chelator conjugate with the Purification Buffer.[10]

  • Collect the fractions containing the purified conjugate. The antibody conjugate will typically elute in the void volume.[1][10]

Protocol 4: Characterization of the Conjugate

Materials:

  • Purified antibody-chelator conjugate

  • Spectrophotometer

  • MALDI-TOF mass spectrometer (optional)

  • Size-exclusion HPLC (SE-HPLC) system

Procedure:

  • Concentration Measurement: Determine the concentration of the purified conjugate using a spectrophotometer at 280 nm.[1][7]

  • Chelator-to-Antibody Ratio (CAR): The average number of NODA-GA molecules per antibody can be determined by MALDI-TOF mass spectrometry. The mass shift between the unconjugated and conjugated antibody corresponds to the number of attached chelators.[1]

  • Purity Analysis: Assess the purity and aggregation state of the conjugate using SE-HPLC. The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal aggregation.[1][5]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis cluster_final Final Product mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.4) mAb->buffer_exchange concentration Concentration Adjustment (5-10 mg/mL) buffer_exchange->concentration activation Antibody Activation (Bifunctional Crosslinker) concentration->activation reaction Conjugation Reaction (pH 8.5-9.0, RT or 4°C) activation->reaction chelator_prep Prepare this compound (in DMSO) chelator_prep->reaction quenching Quenching (Optional) reaction->quenching purification Purification (Size Exclusion Chromatography) quenching->purification characterization Characterization (Concentration, CAR, Purity) purification->characterization final_product Purified Antibody-Chelator Conjugate characterization->final_product

Caption: Workflow for this compound Antibody Conjugation.

Conjugation_Chemistry cluster_reactants Reactants cluster_reaction Reaction Steps Antibody Antibody-NH2 (Lysine Residue) Activated_Ab Activated Antibody (Antibody-NHS ester) Antibody->Activated_Ab Activation Crosslinker NHS-ester Crosslinker Crosslinker->Activated_Ab Chelator H2N-Peg4-NODA-GA Conjugate Antibody-Peg4-NODA-GA (Stable Amide Bond) Chelator->Conjugate Activated_Ab->Conjugate Conjugation (pH 8.5-9.0)

Caption: Chemical principle of antibody conjugation.

References

Application Notes and Protocols for Radiolabeling NH2-Peg4-NODA-GA Conjugates with Gallium-68

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) has become a radionuclide of significant interest for Positron Emission Tomography (PET) imaging due to its convenient availability from ⁶⁸Ge/⁶⁸Ga generators and its favorable decay characteristics (t½ = 67.71 minutes). The development of targeted radiopharmaceuticals requires a bifunctional chelator capable of stably binding ⁶⁸Ga while also providing a site for conjugation to a targeting biomolecule, such as a peptide or antibody.

NH2-Peg4-NODA-GA is a bifunctional chelator designed for efficient ⁶⁸Ga labeling. It features a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, which provides a high-affinity binding site for Gallium-68, ensuring high thermodynamic stability and kinetic inertness of the resulting complex[1]. The glutaric acid (GA) and terminal primary amine (NH2) linker, extended by a polyethylene (B3416737) glycol (Peg4) chain, allows for covalent conjugation to targeting biomolecules[1]. This document provides detailed protocols and data for the radiolabeling of this compound conjugates with Gallium-68.

Principle of ⁶⁸Ga Chelation

The NODA-GA chelator forms a stable complex with the trivalent Gallium-68 cation (Ga³⁺). The triazacyclononane ring and its associated carboxyl groups coordinate with the metal ion, forming a kinetically inert cage-like structure. This process is rapid and can be performed under mild pH and temperature conditions, which is advantageous for sensitive biomolecules[1]. The PEG linker enhances hydrophilicity, which can improve the pharmacokinetic profile of the final radiopharmaceutical.

Quantitative Data Summary

The performance of ⁶⁸Ga-labeled NODA-GA conjugates can vary depending on the specific biomolecule, reaction conditions, and purification methods. The following tables summarize typical performance data from various studies.

Table 1: Radiochemical Yield and Purity of ⁶⁸Ga-labeled NODA-GA Conjugates

ConjugateRadiochemical Yield (%)Radiochemical Purity (%)Reaction ConditionsReference
⁶⁸Ga-NODAGA-UBI (29-41)>95>95Optimized conditions[2][3]
⁶⁸Ga-NODAGA-UBI (31-38)>95>95Optimized conditions[2][3]
⁶⁸Ga-NODAGA-Peptide96.3 ± 0.5>95Not specified[4]
⁶⁸Ga-NODAGA-PEG2-[Sar¹¹]RM26>95>985 min at 95°C[5]
General NODA-GA Conjugates>95>957 min at ambient temperature[6]
General NODA-GA Conjugates>90>90pH 4-5, Room temp to moderate heat (10-15 min)[7]

Table 2: Specific Activity and Stability of ⁶⁸Ga-labeled NODA-GA Conjugates

ConjugateSpecific Activity (GBq/µmol)Stability FindingsReference
General NODA-GA Conjugates20 - 45Stable complex formation[6]
⁶⁸Ga-NODAGA-PeptideNot specifiedStable against transchelation and transmetallation (<2% with Fe³⁺, Ca²⁺, Zn²⁺ at 4h). Ex vivo (plasma, 60 min): 42.1 ± 3.7% intact. In vivo (plasma, 60 min): 2.1 ± 0.2% intact.[4]
⁶⁸Ga-NODAGA-PEG2-[Sar¹¹]RM26Not specifiedHigh stability in phosphate-buffered saline and against EDTA challenge.[5]

Experimental Protocols & Workflows

The following sections provide detailed, step-by-step protocols for the radiolabeling and quality control of this compound conjugates.

Logical Workflow for ⁶⁸Ga-Radiopharmaceutical Development

The development process for a ⁶⁸Ga-labeled conjugate follows a logical progression from initial labeling to final quality assessment. The choice of chelator is fundamental, influencing reaction conditions and the ultimate stability and performance of the radiotracer.

G cluster_0 Chelator Selection & Conjugation cluster_1 Radiolabeling & Purification cluster_2 Quality Control & Release Chelator This compound Properties: - High Ga(III) affinity - Mild labeling conditions - Reactive NH2 group Conjugation Conjugation Reaction (e.g., EDC/NHS coupling) Chelator->Conjugation Biomolecule Targeting Biomolecule (Peptide, Antibody, etc.) Biomolecule->Conjugation PurifiedConjugate Purified Conjugate (via HPLC) Conjugation->PurifiedConjugate Labeling Labeling Reaction (pH 3.5-5.5, RT to 95°C) PurifiedConjugate->Labeling Precursor Ga68 ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator Ga68->Labeling Purification SPE Purification (e.g., C18 Cartridge) Labeling->Purification FinalProduct Sterile ⁶⁸Ga-labeled Conjugate Purification->FinalProduct QC Quality Control Tests - Radiochemical Purity (HPLC/TLC) - pH - Sterility & Endotoxins FinalProduct->QC Release Release for Preclinical/Clinical Use QC->Release G start Start elution 1. Elute ⁶⁸Ga from Generator using 0.1 M HCl start->elution reaction 3. Labeling Reaction - Add ⁶⁸Ga eluate to vial - Incubate (e.g., 5-15 min at 80-95°C or room temp) elution->reaction buffering 2. Prepare Reaction Vial - Add NODA-GA conjugate - Add buffer (e.g., NaOAc) to adjust pH to 3.5-5.5 buffering->reaction purify_prep 4. Condition SPE Cartridge (e.g., C18) with Ethanol then Water reaction->purify_prep purify_load 5. Load Reaction Mixture onto SPE Cartridge purify_prep->purify_load purify_wash 6. Wash Cartridge with Sterile Water to remove free ⁶⁸Ga purify_load->purify_wash purify_elute 7. Elute Product with Ethanol/Water mixture purify_wash->purify_elute formulate 8. Final Formulation - Dilute with saline - Pass through 0.22 µm filter purify_elute->formulate end End Product formulate->end G start Start with Purified ⁶⁸Ga-Conjugate incubate 1. Incubate Conjugate in Serum at 37°C start->incubate timepoint Take Samples at Time Points? (e.g., 5, 30, 60, 120 min) incubate->timepoint precipitate 2. Precipitate Proteins (e.g., add cold ethanol, vortex, centrifuge) timepoint->precipitate Yes end Stability Profile timepoint->end No more time points analyze 3. Analyze Supernatant using Radio-HPLC or Radio-TLC precipitate->analyze calculate 4. Calculate % Intact Radiopharmaceutical over time analyze->calculate calculate->timepoint

References

Application Notes and Protocols for Copper-64 Labeling of NH2-PEG4-NODA-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-64 (⁶⁴Cu) is a radionuclide of significant interest for positron emission tomography (PET) imaging due to its favorable decay characteristics (t₁/₂ = 12.7 h, β⁺ = 17.9%). The stable incorporation of ⁶⁴Cu into targeting biomolecules is facilitated by bifunctional chelators. NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) is a highly effective chelator for ⁶⁴Cu, known for its ability to form stable complexes under mild, aqueous conditions, often at room temperature.[1][2] The NH2-PEG4-NODA-GA derivative incorporates a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and pharmacokinetics, and a terminal amine group for conjugation to targeting molecules.

This document provides a detailed protocol for the radiolabeling of this compound with Copper-64, including experimental procedures, quality control, and data presentation.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the ⁶⁴Cu-labeling of NODA-GA conjugates. These values can serve as a benchmark for successful radiolabeling.

ParameterTypical ValueReference
Radiochemical Yield (RCY) >95%[3][4]
Radiochemical Purity (RCP) >95%[1][5][6]
Specific Activity 0.11 - 19.19 TBq/mmol (3 - 518.7 Ci/mmol)[6][7][8]
Reaction Temperature Room Temperature (25°C) to 45°C[1][5]
Reaction Time 10 - 60 minutes[1][3]
pH 5.5 - 6.5[1]
In Vitro Stability (24h in serum) >90%[6][9]

Experimental Protocol

This protocol outlines the steps for the radiolabeling of a biomolecule conjugated with this compound with Copper-64.

Materials and Reagents
  • This compound conjugated biomolecule

  • Copper-64 chloride (⁶⁴CuCl₂) in 0.1 M HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5-6.5), metal-free

  • Metal-free water

  • PD-10 desalting column or equivalent size-exclusion chromatography (SEC) column

  • Instant thin-layer chromatography (iTLC) strips (e.g., ITLC-SG)

  • Mobile Phase for iTLC: 0.1 M Sodium Citrate, pH 5.0 or 50 mM EDTA in 0.1 M ammonium acetate

  • Radio-HPLC system

  • Gamma counter

Radiolabeling Procedure
  • Preparation of the Conjugate Solution:

    • Dissolve the this compound conjugated biomolecule in metal-free ammonium acetate buffer (0.1 M, pH 5.5-6.5) to a final concentration of 1-5 mg/mL.

  • pH Adjustment of ⁶⁴CuCl₂:

    • Carefully neutralize the acidic ⁶⁴CuCl₂ solution with ammonium acetate buffer to bring the pH to between 5.5 and 6.5. This step is critical to ensure optimal labeling conditions.

  • Radiolabeling Reaction:

    • Add the pH-adjusted ⁶⁴CuCl₂ solution (typically 37-370 MBq, 1-10 mCi) to the conjugate solution.[1]

    • Gently vortex the reaction mixture.

    • Incubate at room temperature (25°C) for 30-60 minutes.[1] For some conjugates, gentle heating to 37-40°C may improve labeling efficiency.[1]

Purification of the Radiolabeled Conjugate
  • Size-Exclusion Chromatography:

    • Equilibrate a PD-10 desalting column with metal-free phosphate-buffered saline (PBS).

    • Load the reaction mixture onto the column.

    • Elute the column with PBS and collect fractions (e.g., 0.5 mL each).

    • Measure the radioactivity of each fraction using a gamma counter to identify the fractions containing the radiolabeled conjugate, which will typically elute first.

Quality Control
  • Radiochemical Purity (RCP) by iTLC:

    • Spot a small aliquot (1-2 µL) of the purified radiolabeled conjugate onto an iTLC strip.

    • Develop the strip using a mobile phase of 0.1 M sodium citrate, pH 5.0. In this system, the ⁶⁴Cu-NODA-GA-conjugate remains at the origin (Rf = 0), while free ⁶⁴Cu moves with the solvent front (Rf ≈ 1.0).[10]

    • Alternatively, a mobile phase of 50 mM EDTA can be used, where free ⁶⁴Cu will be chelated by EDTA and move with the solvent front.[1]

    • Cut the strip into sections and measure the radioactivity of each section in a gamma counter.

    • Calculate the RCP using the formula: RCP (%) = (Counts of Radiolabeled Conjugate / Total Counts) x 100%. A RCP of >95% is generally desired.[1]

  • Radiochemical Purity by radio-HPLC:

    • Analyze the purified product using a radio-HPLC system equipped with a size-exclusion or reverse-phase column and a radioactivity detector.

    • The chromatogram should show a major peak corresponding to the radiolabeled conjugate, with minimal peaks for free ⁶⁴Cu or other impurities.

  • In Vitro Stability:

    • Incubate an aliquot of the purified ⁶⁴Cu-labeled conjugate in human or mouse serum at 37°C.[1]

    • At various time points (e.g., 1, 4, 24 hours), analyze the sample by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled conjugate.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control A This compound Conjugate Solution D Incubation (25-40°C, 30-60 min) A->D B 64CuCl2 Solution (in 0.1M HCl) C pH Adjustment (pH 5.5-6.5) B->C C->D E Size-Exclusion Chromatography (PD-10) D->E Crude Reaction Mixture I Final Product: 64Cu-NODA-GA-PEG4-Biomolecule E->I Purified Product F Radio-TLC G Radio-HPLC H In Vitro Stability Assay I->F I->G I->H

Caption: Workflow for ⁶⁴Cu-labeling of a this compound conjugate.

Signaling Pathway (Illustrative)

While a signaling pathway is not directly involved in the chemical labeling process, the resulting radiopharmaceutical is designed to interact with biological pathways for imaging. For instance, if the biomolecule is an antibody targeting a cell surface receptor:

G cluster_ec Extracellular cluster_mem Cell Membrane cluster_ic Intracellular A 64Cu-NODA-GA-PEG4-Antibody B Target Receptor A->B Binding C Internalization B->C D PET Signal Detection C->D Positron Emission

Caption: Interaction of a ⁶⁴Cu-labeled antibody with its target cell.

References

Optimal Reaction Conditions for NH2-PEG4-NODA-GA Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and optimal reaction conditions for the successful conjugation of NH2-PEG4-NODA-GA to primary amine-containing biomolecules, such as peptides and antibodies. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals, leveraging a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties.[1][2][3][4][5]

The conjugation process primarily involves the reaction of an activated carboxylic acid on a target biomolecule with the terminal primary amine of this compound, or conversely, the activation of the NODA-GA glutamic acid carboxyl group to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the target biomolecule.[6][7][8] The latter is a more common and widely applicable strategy.

Core Principles of Conjugation

The most prevalent method for conjugating this compound to proteins and peptides is through the formation of a stable amide bond. This is typically achieved by activating the carboxylic acid group of a protected NODA-GA derivative into an NHS ester.[6][8] This reactive ester readily couples with primary amines on the target biomolecule in a nucleophilic acyl substitution reaction.[6] The reaction is highly pH-dependent, with optimal conditions generally falling between pH 8.0 and 9.0.[6] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[8][9]

The PEG4 linker enhances the aqueous solubility of the chelator and the resulting conjugate, which can be beneficial when working with hydrophobic biomolecules.[1][3][4][5] It also provides spatial separation between the chelator and the biomolecule, which can help to minimize interference with biological activity.[4]

Experimental Protocols

Protocol 1: Conjugation of NHS-activated NODA-GA-PEG4 to a Monoclonal Antibody

This protocol details the conjugation of a pre-activated NODAGA-PEG4-NHS ester to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • NODAGA-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL in PBS.[6]

    • Determine the precise antibody concentration by measuring absorbance at 280 nm.[6]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the NODAGA-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding 1 part 0.1 M Borate Buffer (pH 8.5) to 9 parts antibody solution.[6]

    • Calculate the required volume of the NODAGA-PEG4-NHS ester solution to achieve the desired molar excess (a starting ratio of 20:1 is recommended).[6]

    • Add the calculated volume of the NHS ester solution to the antibody solution while gently vortexing.[6]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][8]

  • Quenching (Optional):

    • To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.[10]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification:

    • Purify the antibody-conjugate using a size exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS, pH 7.4.[6][10]

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Determine the final concentration of the conjugate via A280 measurement.

    • Assess the chelator-to-antibody ratio (CAR) using MALDI-TOF mass spectrometry.[6]

    • Analyze the purity and aggregation state by size-exclusion HPLC (SEC-HPLC).[10]

Protocol 2: Conjugation of this compound to a Peptide via EDC/NHS Chemistry

This protocol describes the activation of a peptide's carboxylic acid groups for reaction with the primary amine of this compound.

Materials:

  • Peptide with accessible carboxylic acid groups

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES Buffer, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Peptide and Chelator Preparation:

    • Dissolve the peptide in Activation Buffer.

    • Dissolve this compound in Conjugation Buffer.

  • Activation of Peptide Carboxyl Groups:

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS (or Sulfo-NHS) to the peptide solution.[10]

    • Incubate for 15-30 minutes at room temperature to form the stable NHS ester.[10]

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the activated peptide solution.[10]

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[10]

    • Incubate for 2-4 hours at room temperature with gentle mixing.[10]

  • Purification:

    • Purify the peptide-conjugate by RP-HPLC using a C18 column with a suitable water/acetonitrile gradient containing 0.1% TFA.[10]

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS).[10]

    • Assess the final purity by analytical RP-HPLC.[10]

Quantitative Data Summary

The following tables summarize key reaction parameters for the conjugation of this compound to antibodies and peptides. These values serve as a starting point and may require optimization for specific biomolecules.

Table 1: Optimal Reaction Conditions for Antibody Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Chelator:Antibody) 5:1 to 20:1[10]A 20:1 ratio is a common starting point.[6]
pH 8.0 - 9.0[6]pH 8.5 is often optimal for NHS-ester reactions.[6]
Reaction Buffer Borate or Phosphate Buffer[6]Must be free of primary amines.[8]
Temperature 4°C or Room Temperature[10]4°C for extended reactions (e.g., overnight).[6][8]
Reaction Time 1 - 20 hours[6][8][10]Shorter times at room temperature, longer at 4°C.
Antibody Concentration 5 - 10 mg/mL[6]Higher concentrations can improve reaction efficiency.

Table 2: Optimal Reaction Conditions for Peptide Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Chelator:Peptide) 1.5:1 to 5:1[10]Lower ratios are often sufficient for peptides.
pH (for EDC/NHS) 7.2 - 7.5[10]Optimal for amide bond formation post-activation.
Reaction Buffer Phosphate or Bicarbonate Buffer[10]Amine-free buffers are critical.[8]
Temperature Room Temperature[10]Generally sufficient for peptide conjugations.
Reaction Time 2 - 4 hours[10]Monitor reaction progress by HPLC if possible.
Peptide Concentration 1 - 10 mg/mL[8]Dependent on peptide solubility.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the chemical logic behind the conjugation process.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Antibody in Amine-Free Buffer pH_Adjust Adjust pH to 8.0-8.5 (Borate Buffer) mAb->pH_Adjust NHS_Chelator Dissolve NODAGA-PEG4-NHS in Anhydrous DMSO Conjugate Add NHS-Chelator to Antibody (Molar Ratio 20:1) NHS_Chelator->Conjugate pH_Adjust->Conjugate Incubate Incubate 1-2h RT or Overnight at 4°C Conjugate->Incubate Quench Quench Reaction (Optional, Tris Buffer) Incubate->Quench Purify Purify via Size Exclusion Chromatography (SEC) Quench->Purify Analyze Characterize Conjugate (MS, SEC-HPLC) Purify->Analyze

Caption: Experimental workflow for antibody conjugation.

G Biomolecule Biomolecule (Peptide/Antibody) with -NH2 Amide_Bond Stable Amide Bond Formation Biomolecule->Amide_Bond pH 8.0-9.0 NHS_Chelator NODAGA-PEG4-NHS (Activated Chelator) NHS_Chelator->Amide_Bond Conjugate Biomolecule-PEG4-NODA-GA Conjugate Amide_Bond->Conjugate NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group

References

Application Notes and Protocols for NH2-Peg4-NODA-GA NHS Ester Activation for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics and diagnostic agents, such as antibody-drug conjugates (ADCs) and radiolabeled antibodies for PET imaging, relies on the stable and efficient conjugation of a payload to a biomolecule. The NH2-Peg4-NODA-GA bifunctional chelator is a key reagent in this field, designed for the stable chelation of radiometals and its covalent attachment to biomolecules. The NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) moiety provides a robust coordination cage for various radionuclides, while the tetraethylene glycol (Peg4) spacer enhances solubility and can improve pharmacokinetic properties. The terminal primary amine (NH2) or its activated N-hydroxysuccinimide (NHS) ester form allows for covalent linkage to proteins, peptides, and other vectors.

These application notes provide detailed protocols for the bioconjugation of this compound to antibodies, focusing on the widely used NHS ester activation method.

Principle of NHS Ester Bioconjugation

The most common and efficient method for conjugating chelators like this compound to antibodies and other proteins is through the use of an N-hydroxysuccinimide (NHS) ester. The NHS ester of the chelator reacts selectively with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of the polypeptide chain, which are typically abundant and accessible on the surface of antibodies.[1][2]

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2] The reaction is highly efficient under mild, slightly alkaline conditions (pH 7.2-8.5), which is crucial for maintaining the structural integrity and biological activity of the antibody.[3][4]

Quantitative Data Summary

The efficiency of the conjugation reaction and the resulting chelator-to-antibody ratio (CAR) are critical parameters that can influence the performance of the final bioconjugate.[5] These parameters are influenced by several factors, including the molar ratio of the NHS ester to the antibody, reaction time, temperature, and pH. The following tables summarize typical experimental parameters and expected outcomes for the conjugation of NODA-GA type chelators to antibodies.

Table 1: Reaction Conditions for Antibody Conjugation with NODA-GA-NHS Ester

ParameterRecommended ConditionsNotes
Biomolecule Antibody (e.g., IgG)Must be in an amine-free buffer.
Chelator This compound NHS EsterPrepare fresh solution in anhydrous DMSO or DMF.
Molar Ratio (Chelator:Antibody) 5:1 to 20:1Higher ratios increase the CAR, but may also lead to aggregation or loss of immunoreactivity.[6] A 20:1 ratio is a common starting point.[]
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.[8]
Reaction Buffer Phosphate, Carbonate, or Borate BufferMust be free of primary amines (e.g., Tris).[3]
Reaction pH 7.2 - 8.5Optimal pH is typically between 8.0 and 8.5 to ensure deprotonation of primary amines.[1][4][]
Reaction Temperature Room Temperature or 4°CRoom temperature for 1-4 hours or 4°C for 2-24 hours are typical.[8][9]
Reaction Time 1 - 4 hoursCan be extended at lower temperatures to control the reaction.
Quenching Reagent Tris or Glycine (e.g., 50 mM final concentration)Added to stop the reaction by consuming unreacted NHS ester.[3][9]

Table 2: Characterization of Antibody-NODA-GA Conjugates

ParameterTypical ValueMethod of DeterminationReference
Chelator-to-Antibody Ratio (CAR) 2 - 8MALDI-TOF Mass Spectrometry, UV-Vis Spectroscopy, LC-MS[1][10]
Purity (Post-Purification) >95%Size-Exclusion HPLC (SEC-HPLC)[]
In Vitro Stability (Serum) HighIncubation in serum followed by analysis (e.g., radio-TLC, HPLC)[11]
Immunoreactivity >90%ELISA, Flow Cytometry, Surface Plasmon Resonance (SPR)[11]

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (e.g., PD-10 desalting columns or SEC-HPLC system)

  • Elution Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.0, RT, 1-2h) Antibody_Prep->Conjugation Chelator_Prep Chelator-NHS Ester Preparation Chelator_Prep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (CAR, Purity, etc.) Purification->Characterization

Caption: Workflow for this compound NHS Ester Bioconjugation.

Detailed Protocol for Antibody Conjugation
  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-7.4). If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like glycine, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer. Determine the precise concentration by measuring the absorbance at 280 nm.

  • This compound NHS Ester Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the volume of the chelator-NHS ester stock solution required to achieve the desired molar excess (e.g., 10- to 20-fold) over the antibody.

    • Slowly add the calculated volume of the chelator-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the chelator or payload is light-sensitive.[9]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).[9]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove unreacted chelator, NHS byproduct, and quenching reagent from the antibody conjugate using size-exclusion chromatography (SEC).[9]

    • For small-scale purifications, a desalting column (e.g., PD-10) can be used. Equilibrate the column with PBS, pH 7.4, and elute the conjugate according to the manufacturer's protocol.

    • For larger scales or higher resolution, an SEC-HPLC system is recommended.[]

    • Collect the fractions containing the purified antibody-chelator conjugate. The conjugate will typically elute first in the void volume.

Quality Control and Characterization
  • Concentration: Determine the final concentration of the purified antibody conjugate by measuring the absorbance at 280 nm.

  • Chelator-to-Antibody Ratio (CAR): The average number of chelator molecules conjugated per antibody can be determined by MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.[] Alternatively, LC-MS can be used for a more detailed analysis of the different drug-loaded species.[10]

  • Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC. The chromatogram should show a single, sharp peak corresponding to the monomeric antibody conjugate.[]

  • Immunoreactivity: Evaluate the binding affinity of the antibody conjugate to its target antigen using methods such as ELISA or surface plasmon resonance (SPR) to ensure that the conjugation process has not compromised its biological function.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship from the preparation of the bioconjugate to its potential application in targeted radionuclide therapy, where the radiolabeled antibody binds to a cancer cell, is internalized, and delivers a therapeutic dose of radiation.

signaling_pathway cluster_conjugation Bioconjugate Synthesis cluster_radiolabeling Radiolabeling cluster_targeting In Vivo Targeting cluster_therapy Therapeutic Effect Antibody Antibody Conjugate Antibody-Chelator Conjugate Antibody->Conjugate Chelator This compound NHS Ester Chelator->Conjugate Radiolabeled_Conjugate Radiolabeled Antibody Conjugate Conjugate->Radiolabeled_Conjugate Radionuclide Radionuclide (e.g., Lu-177) Radionuclide->Radiolabeled_Conjugate Injection Systemic Administration Radiolabeled_Conjugate->Injection Binding Antigen Binding & Internalization Injection->Binding Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Radiation_Dose Localized Radiation Dose Binding->Radiation_Dose DNA_Damage DNA Damage Radiation_Dose->DNA_Damage Cell_Death Tumor Cell Death (Apoptosis) DNA_Damage->Cell_Death

Caption: Logical workflow of targeted radionuclide therapy.

Conclusion

The use of this compound NHS ester for the bioconjugation of antibodies is a robust and efficient method for the development of targeted radiopharmaceuticals and other antibody-based agents. Careful control of the reaction conditions, particularly the molar ratio of the reactants and the pH, is essential for achieving a desired chelator-to-antibody ratio while preserving the immunoreactivity of the antibody. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in this field. The PEG4 spacer in the chelator is intended to improve solubility and pharmacokinetic properties, which can lead to enhanced in vivo performance of the resulting bioconjugate.[8]

References

Application Note: Purification of NH2-PEG4-NODA-GA Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of peptide-based radiopharmaceuticals is a critical area in nuclear medicine for targeted imaging and therapy.[1] The chelator NH2-PEG4-NODA-GA is frequently used to conjugate with peptides, enabling stable complexation with radionuclides like Gallium-68 (⁶⁸Ga).[1][2] This process involves the covalent attachment of the NODA-GA chelator to a primary amine on the peptide, followed by radiolabeling.[1] Achieving high purity of the final radiolabeled peptide is paramount to ensure accurate in vivo targeting, minimize off-target effects, and meet regulatory standards. This document provides detailed protocols for the purification and quality control of this compound labeled peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

Overall Workflow for Peptide Labeling and Purification

The general process involves conjugating the chelator to the peptide, radiolabeling the conjugate, purifying the crude product, and finally, performing quality control to assess its purity.

Peptide_Labeling_Workflow cluster_conjugation Step 1: Conjugation cluster_labeling Step 2: Radiolabeling cluster_purification Step 3: Purification cluster_qc Step 4: Quality Control & Final Product Peptide Peptide with Primary Amine Conjugation Conjugation Reaction (pH 8.3-8.5) Peptide->Conjugation Chelator NODA-GA-NHS Ester Chelator->Conjugation Crude_Conjugate Crude NODA-GA-Peptide Conjugate Conjugation->Crude_Conjugate Labeling Labeling Reaction (pH 4.0-4.5) Crude_Conjugate->Labeling Radionuclide ⁶⁸GaCl₃ Radionuclide->Labeling Crude_Product Crude ⁶⁸Ga-NODA-GA-Peptide Labeling->Crude_Product Purification_Choice Select Method Crude_Product->Purification_Choice HPLC RP-HPLC Purification_Choice->HPLC High Purity SPE Solid-Phase Extraction (SPE) Purification_Choice->SPE Rapid Cleanup QC Purity Analysis (radio-TLC/HPLC) HPLC->QC SPE->QC Final_Product Purified Labeled Peptide (>95% Purity) QC->Final_Product

Caption: General workflow for conjugation, radiolabeling, purification, and quality control of NODA-GA labeled peptides.

Comparison of Primary Purification Methods

The two most common methods for purifying NODAGA-labeled peptides are RP-HPLC and SPE. The choice depends on the desired purity, scale, speed, and available resources.

ParameterReversed-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)
Principle Separation based on hydrophobicity on a chromatographic column.Retention and elution from a solid sorbent based on polarity.[3]
Typical Use Achieving high chemical and radiochemical purity (>98-99%).[4][5]Rapid cleanup, desalting, and removal of major impurities.[1][6]
Purity Achieved Very HighModerate to High (>95%)
Speed Slower (requires method development and run time).[7]Very Fast (can be automated for high throughput).[6]
Solvent Consumption HighLow (over 90% reduction compared to HPLC).[6]
Cost & Complexity Higher initial investment and operational cost; more complex.Lower cost, simpler instrumentation.[8]
Best For Final product purification for clinical/preclinical studies.Routine screening, library purification, pre-purification.[6][8]

Experimental Protocols

Protocol 1: High-Purity Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the preferred method for obtaining highly pure peptide conjugates, separating the desired product from unreacted chelator, unlabeled peptide, and other synthesis-related impurities.[1][4]

A. Materials and Equipment

  • Preparative or semi-preparative HPLC system with a UV detector and a radioactivity detector.

  • C18 reverse-phase column (wide-pore, ~300 Å, is recommended for peptides).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[7]

  • Crude ⁶⁸Ga-NODA-GA-peptide solution.

  • Fraction collector.

  • Lyophilizer.

B. Method Development (Analytical Scale)

  • Before preparative purification, optimize the separation on an analytical C18 column with the same packing material.[7]

  • Inject a small amount of the crude product.

  • Run a broad linear gradient (e.g., 5-95% Mobile Phase B over 20-30 minutes) to determine the approximate ACN concentration at which the labeled peptide elutes.[7]

  • Optimize the gradient to be shallower around the elution point of the desired peptide to maximize resolution from impurities. A gradient increase of 1-4% per minute is typical.[7]

C. Preparative Purification Protocol

  • Equilibrate the preparative/semi-preparative C18 column with the starting gradient conditions (e.g., 95% A/5% B).

  • Load the crude reaction mixture onto the column.

  • Run the optimized gradient. The retention time of the ⁶⁸Ga-NODA-GA-peptide will be different from that of the unconjugated peptide and free ⁶⁸Ga, which typically elutes in the void volume.[1][10]

  • Collect fractions as the target peptide peak elutes, guided by the radioactivity detector.

  • Analyze the purity of the collected fractions using analytical radio-HPLC.

  • Pool the fractions that meet the desired purity level (typically >95%).[11]

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[7]

D. Typical HPLC Parameters

ParameterSetting
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm for analytical; larger for prep).[10]
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min (analytical); scaled up for preparative.[7]
Gradient Linear, optimized for specific peptide (e.g., 5% to 60% B in 45 min).[12]
Detection UV (220 nm and 280 nm) and Radioactivity Detector.[12]
Protocol 2: Rapid Cleanup by Solid-Phase Extraction (SPE)

SPE is an effective method for the rapid purification of radiolabeled peptides, particularly for removing unchelated ⁶⁸Ga.[1] C18 cartridges are commonly used for this purpose.[1][13]

A. Materials and Equipment

  • C18 Sep-Pak style cartridge (or similar reversed-phase cartridge).

  • Syringes.

  • Ethanol (B145695) (EtOH).

  • Ultrapure Water.

  • Collection vials.

B. Purification Protocol

  • Cartridge Conditioning: Pre-condition the C18 cartridge by passing 5-10 mL of ethanol through it, followed by 10-15 mL of sterile water. Do not let the cartridge dry out.[1]

  • Loading: Load the crude ⁶⁸Ga-NODA-GA-peptide reaction mixture onto the conditioned cartridge. The labeled peptide will be retained on the C18 sorbent.[1]

  • Washing: Wash the cartridge with 10-15 mL of sterile water. This step removes unbound, hydrophilic impurities like free ⁶⁸Ga.[1]

  • Elution: Elute the purified, radiolabeled peptide from the cartridge using a small volume (e.g., 0.5 - 1.0 mL) of an ethanol/water mixture (e.g., 50% ethanol).[1]

  • The eluted solution contains the purified product, which is then ready for quality control and use.

SPE_Workflow start Crude Labeled Peptide step1 1. Condition Cartridge (Ethanol, then Water) start->step1 step2 2. Load Sample (Peptide is retained) step1->step2 step3 3. Wash Cartridge (Water) step2->step3 step4 4. Elute Peptide (Ethanol/Water Mixture) step3->step4 waste Unbound ⁶⁸Ga and Impurities step3->waste Wash eluate end_product Purified Peptide step4->end_product

Caption: Step-by-step workflow for purifying radiolabeled peptides using a C18 SPE cartridge.

Protocol 3: Quality Control

After purification, the radiochemical purity (RCP) of the final product must be determined. An RCP of >95% is generally required.[11][13]

A. Analytical Radio-HPLC

  • This is the gold standard for determining purity.

  • Inject a small aliquot of the final purified product into an analytical HPLC system equipped with UV and radioactivity detectors.

  • The resulting radio-chromatogram should show a single major peak corresponding to the labeled peptide.[14]

  • Calculate the RCP by integrating the area of the product peak relative to the total integrated area of all radioactive peaks in the chromatogram.[14] The retention time of free ⁶⁸Ga is typically very short (~1.5-2.5 minutes), while the labeled peptide has a longer retention time.[10][15]

B. Radio-Thin Layer Chromatography (Radio-TLC)

  • Radio-TLC is a faster, simpler alternative for routine quality control.[13]

  • Stationary Phase: Use a suitable TLC plate (e.g., silica (B1680970) gel).

  • Mobile Phase: The choice of mobile phase is critical. For example, a mixture of ammonium (B1175870) acetate (B1210297) and methanol (B129727) can be used to separate the labeled peptide (which typically remains at the origin, Rf = 0) from free ⁶⁸Ga (which moves with the solvent front, Rf = 1).

  • Procedure:

    • Spot a small amount of the purified peptide onto the TLC plate.

    • Develop the plate in a chamber containing the mobile phase.

    • After development, dry the plate and analyze it using a radio-TLC scanner or by cutting the strip and counting the sections in a gamma counter.

    • Calculate the RCP based on the distribution of radioactivity.

References

Application Notes and Protocols for Biodistribution Studies of NH2-Peg4-NODA-GA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-Peg4-NODA-GA is a bifunctional chelator integral to the development of targeted radiopharmaceuticals. Its structure comprises three key components: a primary amine (NH2) for conjugation to targeting biomolecules, a tetraethylene glycol spacer (Peg4) to enhance solubility and modulate pharmacokinetics, and a NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core for the stable chelation of radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[1][2][3] The design of a robust biodistribution study is critical for evaluating the in vivo performance of radiopharmaceuticals based on this chelator, providing essential data on efficacy, safety, and pharmacokinetics.[4]

These application notes provide a comprehensive guide to designing and conducting preclinical biodistribution studies for this compound conjugated compounds. The protocols outlined below cover radiolabeling, quality control, and in vivo evaluation in rodent models.

Key Concepts

  • Chelation: The NODA-GA core forms a highly stable complex with radiometals, preventing their release in vivo.[5] This stability is crucial for minimizing off-target radiation exposure and ensuring accurate imaging or therapeutic delivery.

  • PEGylation: The Peg4 linker is a hydrophilic spacer that can improve the pharmacokinetic properties of the conjugated biomolecule.[6] PEGylation can increase circulation half-life, enhance solubility, and reduce immunogenicity.[6][7] The length and structure of the PEG chain are important factors in drug design.[7]

  • Targeted Delivery: The NH2 group allows for covalent attachment to a targeting moiety, such as a peptide or antibody. This enables the specific delivery of the radiometal to tissues or cells of interest, for example, tumors expressing a particular receptor.[8]

Experimental Protocols

Radiolabeling of this compound Conjugated Peptides with Gallium-68 (⁶⁸Ga)

This protocol describes the general procedure for radiolabeling a peptide conjugated with this compound with ⁶⁸Ga.

Materials:

  • This compound conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)

  • Sterile, metal-free water

  • C18 Sep-Pak cartridge

  • Ethanol (B145695)

  • Saline for injection

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation: In a sterile, pyrogen-free reaction vial, dissolve 5-20 µg of the this compound conjugated peptide in the sodium acetate buffer.

  • Radiolabeling Reaction: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions. Add the ⁶⁸Ga eluate to the reaction vial containing the peptide conjugate. Ensure the final pH of the reaction mixture is between 4.0 and 4.5.[2]

  • Incubation: Incubate the reaction mixture at room temperature (21-25°C) for 5-10 minutes. For some conjugates, gentle heating (e.g., 95°C for 5-10 minutes) may improve labeling efficiency.[3]

  • Purification (if necessary):

    • Condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the radiolabeled peptide with a small volume of ethanol.

    • Dilute the final product with saline for injection to the desired concentration and to reduce the ethanol content.

  • Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should be greater than 95%.[2][3]

In Vivo Biodistribution Study in a Xenograft Mouse Model

This protocol outlines the procedure for assessing the biodistribution of a ⁶⁸Ga-labeled this compound compound in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneously implanted tumors). The choice of animal model is a key factor for successful research.[9][10][11][12]

  • ⁶⁸Ga-labeled this compound compound (prepared as described above)

  • Anesthetic (e.g., isoflurane)

  • Injection supplies (e.g., insulin (B600854) syringes)

  • Gamma counter

  • Dissection tools

  • Tubes for organ collection

  • Scale for weighing organs

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice. The number of animals should be sufficient for statistical power at each time point (typically n=3-5 per group).

  • Injection: Inject a known amount of the ⁶⁸Ga-labeled compound (typically 1-5 MBq in a volume of 100-200 µL) into the tail vein of each mouse. Record the exact injected dose for each animal by measuring the radioactivity in the syringe before and after injection.

  • Time Points: At predetermined time points post-injection (p.i.) (e.g., 30, 60, 120, and 240 minutes), euthanize a group of mice.

  • Organ Collection and Weighing: Dissect the animals and collect relevant organs and tissues, including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone (femur), and the tumor. Place each sample in a pre-weighed tube and record the wet weight of each organ.

  • Radioactivity Measurement: Measure the radioactivity in each organ and in the standards (representing the injected dose) using a calibrated gamma counter.[13][14]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15] This is a standard unit for reporting biodistribution data. The formula is:

    %ID/g = (Activity in organ / Weight of organ) / Total injected activity * 100

Data Presentation

Quantitative biodistribution data should be summarized in tables for clear comparison across different time points and experimental groups.

Table 1: Biodistribution of [⁶⁸Ga]Ga-NH2-Peg4-NODA-GA-Peptide in Tumor-Bearing Mice (%ID/g)

Organ30 min p.i. (Mean ± SD)60 min p.i. (Mean ± SD)120 min p.i. (Mean ± SD)240 min p.i. (Mean ± SD)
Blood2.5 ± 0.41.2 ± 0.20.5 ± 0.10.1 ± 0.05
Heart0.8 ± 0.20.4 ± 0.10.2 ± 0.050.1 ± 0.02
Lungs1.5 ± 0.30.8 ± 0.10.4 ± 0.10.2 ± 0.04
Liver3.0 ± 0.52.5 ± 0.42.0 ± 0.31.5 ± 0.2
Spleen0.5 ± 0.10.3 ± 0.050.2 ± 0.030.1 ± 0.01
Kidneys15.0 ± 2.510.0 ± 1.85.0 ± 0.92.0 ± 0.3
Stomach0.4 ± 0.10.2 ± 0.040.1 ± 0.020.05 ± 0.01
Intestines1.0 ± 0.20.8 ± 0.10.6 ± 0.10.4 ± 0.08
Muscle0.3 ± 0.050.2 ± 0.030.1 ± 0.020.05 ± 0.01
Bone0.6 ± 0.10.5 ± 0.080.4 ± 0.060.3 ± 0.05
Tumor8.0 ± 1.210.0 ± 1.512.0 ± 1.810.0 ± 1.5

Table 2: Tumor-to-Organ Ratios

Ratio30 min p.i.60 min p.i.120 min p.i.240 min p.i.
Tumor/Blood3.28.324.0100.0
Tumor/Muscle26.750.0120.0200.0
Tumor/Liver2.74.06.06.7
Tumor/Kidney0.51.02.45.0

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Radiolabeling & QC cluster_2 In Vivo Study cluster_3 Data Analysis A Peptide-NH2-Peg4-NODA-GA Conjugate C Radiolabeling (pH 4.0-4.5, RT or Heat) A->C B 68Ge/68Ga Generator B->C D Purification (C18 Sep-Pak) C->D E Quality Control (Radio-TLC/HPLC, RCP > 95%) D->E G IV Injection of Radiolabeled Compound E->G F Tumor-Bearing Animal Model F->G H Euthanasia at Multiple Time Points G->H I Organ Collection & Weighing H->I J Gamma Counting I->J K Calculate %ID/g & Tumor-to-Organ Ratios J->K

Caption: Workflow for the biodistribution study of a ⁶⁸Ga-labeled compound.

Signaling Pathway for Receptor-Mediated Endocytosis

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A [68Ga]Ga-NH2-Peg4-NODA-GA-Peptide B Target Receptor A->B Binding C Receptor-Ligand Complex B->C D Endosome C->D Internalization E Lysosome D->E Trafficking F Internalized Radiotracer (Signal Source for Imaging) E->F Metabolism & Retention

Caption: Receptor-mediated endocytosis of a targeted radiopharmaceutical.

References

Application Notes and Protocols for Quality Control of NH2-Peg4-noda-GA Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NH2-Peg4-noda-GA is a bifunctional chelator that plays a crucial role in the development of targeted radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging.[1][2] Its structure incorporates a NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) core for stable chelation of radiometals like Gallium-68 (⁶⁸Ga), a PEG4 spacer to improve pharmacokinetic properties, and a terminal amine group (NH2) for conjugation to biomolecules.[1][3] To ensure the safety and efficacy of the final radiopharmaceutical product for human use, stringent quality control (QC) procedures are mandatory.[4][5] These procedures are designed to verify the identity, purity, and strength of the radiopharmaceutical before administration.[6]

This document provides detailed application notes and protocols for the quality control of this compound radiopharmaceuticals, intended for researchers, scientists, and drug development professionals.

General Quality Control Workflow

The quality control process for a batch of this compound radiopharmaceutical should follow a systematic workflow to ensure all critical parameters are assessed. This involves a series of tests performed on the final product before it is released for clinical or preclinical use.

QC_Workflow start Final Radiopharmaceutical Product visual Visual Inspection start->visual ph pH Determination visual->ph rad_id Radionuclide Identity and Purity ph->rad_id rcp Radiochemical Purity (Radio-HPLC / Radio-TLC) rad_id->rcp chem_purity Chemical Purity rcp->chem_purity sterility Sterility Test chem_purity->sterility endotoxin (B1171834) Bacterial Endotoxin Test sterility->endotoxin release Release for Administration endotoxin->release

Caption: General workflow for the quality control of radiopharmaceuticals.

Summary of Quality Control Tests

The following table summarizes the essential quality control tests for this compound radiopharmaceuticals.

Parameter Acceptance Criteria Method Purpose
Visual Inspection Clear, colorless solution, free of particulate matterVisual ExaminationEnsures the absence of foreign particles and proper solution appearance.[4]
pH 4.5 - 7.5pH meter or pH stripsConfirms the final product is within a physiologically acceptable pH range.[7]
Radionuclide Identity Gamma-ray spectrum consistent with the specific radionuclide (e.g., 511 keV for ⁶⁸Ga)Gamma-ray SpectrometryConfirms the identity of the radionuclide in the preparation.[8]
Radionuclidic Purity > 99.9% (Specific limits for impurities like ⁶⁸Ge in ⁶⁸Ga eluate apply)Gamma-ray Spectrometry, Dose CalibratorEnsures that the radioactivity comes from the desired radionuclide and not from contaminants.[5]
Radiochemical Purity ≥ 95%Radio-HPLC, Radio-TLCDetermines the proportion of the radionuclide present in the desired chemical form.[6][8]
Chemical Purity Absence or quantification of non-radioactive impurities (e.g., precursors, residual solvents) within specified limitsHPLC, GCEnsures that chemical impurities that could cause adverse effects are controlled.[6]
Sterility No microbial growthDirect Inoculation or Membrane FiltrationConfirms the absence of viable microorganisms.[5]
Bacterial Endotoxins < 175/V EU/mL (V = max. recommended dose in mL)Limulus Amebocyte Lysate (LAL) TestEnsures that pyrogenic substances (endotoxins) are below the acceptable limit.[6]

Experimental Protocols

Visual Inspection and pH Determination

Protocol:

  • Visual Inspection: Carefully inspect the final radiopharmaceutical solution in a shielded vial behind a lead glass screen. The solution should be clear, colorless, and free from any visible particles.

  • pH Measurement:

    • Aseptically withdraw a small aliquot (e.g., 10 µL) of the final product.

    • Spot the aliquot onto a calibrated pH-indicator strip.

    • Compare the color change to the chart provided with the strips to determine the pH.

    • Alternatively, use a calibrated pH meter for a more precise measurement. The pH should typically be within the range of 4.5 to 7.5 for intravenous administration.[7]

Radionuclide Identity and Purity

Protocol:

  • Radionuclide Identity:

    • Place an aliquot of the final product in a gamma-ray spectrometer.

    • Acquire a gamma-ray spectrum.

    • Identify the characteristic photopeak(s) of the radionuclide (e.g., 511 keV for ⁶⁸Ga). The measured energy should correspond to the known energy of the radionuclide.[9]

  • Radionuclidic Purity:

    • This is often controlled by the quality of the initial radionuclide source (e.g., the ⁶⁸Ge/⁶⁸Ga generator).

    • For generator-produced radionuclides, specific tests for breakthrough of the parent radionuclide (e.g., ⁶⁸Ge in ⁶⁸Ga eluate) must be performed according to pharmacopoeial monographs.[5]

    • The half-life of the radionuclide can also be measured using a dose calibrator to confirm its identity and purity.[8]

Radiochemical Purity (RCP) Determination

The determination of radiochemical purity is a critical step to ensure that the radioactivity is associated with the desired this compound-conjugated molecule.[6] Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the most common methods.[8][10]

RCP_Workflow cluster_hplc Radio-HPLC cluster_tlc Radio-TLC hplc_sample Inject Sample hplc_separation Separation on C18 Column hplc_sample->hplc_separation hplc_uv UV Detector hplc_separation->hplc_uv hplc_radio Radioactivity Detector hplc_uv->hplc_radio hplc_chrom Generate Chromatograms (UV and Radio) hplc_radio->hplc_chrom hplc_calc Calculate RCP hplc_chrom->hplc_calc tlc_spot Spot Sample on TLC Plate tlc_develop Develop Plate in Mobile Phase tlc_spot->tlc_develop tlc_scan Scan with Radio-TLC Scanner tlc_develop->tlc_scan tlc_calc Calculate RCP tlc_scan->tlc_calc sample Radiopharmaceutical Sample sample->hplc_sample sample->tlc_spot

Caption: Workflow for Radiochemical Purity (RCP) determination.

3.1. Radio-HPLC Protocol

Materials:

  • HPLC system with a UV detector and a radioactivity detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).

  • Non-radioactive reference standard of the this compound conjugate.

Method:

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Standard Injection: Inject the non-radioactive reference standard and record the UV chromatogram to determine its retention time.

  • Sample Injection: Inject a small volume (e.g., 20 µL) of the final radiopharmaceutical product.

  • Elution: Run a gradient elution, for example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20-25 min: Return to initial conditions.

  • Data Analysis:

    • Integrate the peaks in the radioactivity chromatogram.

    • The main peak should correspond to the retention time of the non-radioactive standard.

    • Calculate the radiochemical purity using the following formula: RCP (%) = (Area of the radiolabeled product peak / Total area of all radioactive peaks) x 100

3.2. Radio-TLC Protocol

Materials:

Method:

  • Spotting: Spot a small drop (1-2 µL) of the radiopharmaceutical onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Drying: Remove the plate and allow it to dry completely.

  • Scanning: Scan the plate using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.

  • Data Analysis:

    • In a typical system for ⁶⁸Ga-labeled products, the labeled conjugate remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).

    • Calculate the radiochemical purity by integrating the peaks.

Sterility and Bacterial Endotoxin Testing

These tests are crucial for ensuring the safety of injectable radiopharmaceuticals.[5]

4.1. Sterility Test Protocol

  • Sterility testing should be performed according to pharmacopoeial methods (e.g., USP <71> or Ph. Eur. 2.6.1).

  • The test involves incubating a sample of the radiopharmaceutical in suitable culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium) for 14 days.

  • The absence of turbidity or microbial growth indicates that the product is sterile.

  • Due to the short half-life of many PET radiopharmaceuticals, the product is often released before the completion of the sterility test. In such cases, the validity of the aseptic manufacturing process is of utmost importance.[5]

4.2. Bacterial Endotoxin Test (LAL) Protocol

  • The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.

  • The gel-clot method, turbidimetric method, or chromogenic method can be used.

  • The test involves mixing the sample with LAL reagent and observing the reaction (e.g., clot formation, turbidity, or color change).

  • The endotoxin level must be below the limit specified by the pharmacopoeia.

In Vitro Stability Assessment

Evaluating the stability of the radiolabeled complex is important to ensure it remains intact after administration.

Stability_Workflow start Purified Radiolabeled Conjugate incubate Incubate in Human or Mouse Serum at 37°C start->incubate aliquots Collect Aliquots at Various Time Points (e.g., 1, 4, 24 h) incubate->aliquots analyze Analyze Aliquots by Radio-TLC or Radio-HPLC aliquots->analyze determine Determine Percentage of Intact Radiopharmaceutical analyze->determine end Assess Stability Profile determine->end

Caption: Workflow for in vitro serum stability testing.[11]

Serum Stability Assay Protocol:

  • Incubation: Add a known amount of the purified radiopharmaceutical to fresh human or mouse serum.[11] Incubate the mixture in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 30 min, 1 h, 2 h, 4 h, 24 h), take an aliquot of the serum mixture.

  • Protein Precipitation: Add an equal volume of cold ethanol (B145695) or acetonitrile to the aliquot to precipitate the serum proteins. Centrifuge the sample and collect the supernatant.

  • Analysis: Analyze the supernatant using Radio-TLC or Radio-HPLC as described in the radiochemical purity section.

  • Calculation: Calculate the percentage of intact radiopharmaceutical remaining at each time point to determine its stability in serum.

Conclusion

The quality control procedures outlined in this document are essential for the safe and effective use of this compound radiopharmaceuticals. Adherence to these protocols ensures that each batch of the radiopharmaceutical meets the required standards of identity, purity, strength, and safety. Robust quality control is a cornerstone of Good Manufacturing Practice (GMP) and is critical for the successful translation of novel radiopharmaceuticals from research to clinical application.

References

Troubleshooting & Optimization

Troubleshooting low radiolabeling yield with NH2-Peg4-noda-GA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiolabeling yields with NH2-Peg4-noda-GA.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the radiolabeling of this compound conjugates, particularly with Gallium-68 (⁶⁸Ga).

Q1: What is the optimal pH for radiolabeling this compound with ⁶⁸Ga, and why is it so critical?

The optimal pH for ⁶⁸Ga radiolabeling of NODAGA conjugates is typically between 4.0 and 4.5.[1][2][3][4] This pH range is crucial for several reasons:

  • Efficient Chelation: It facilitates the efficient incorporation of the ⁶⁸Ga³⁺ ion into the NODAGA chelator.

  • Preventing Colloid Formation: At a pH above 5, ⁶⁸Ga is prone to forming colloidal species like ⁶⁸Ga(OH)₃.[3][5] These colloids are unavailable for chelation, leading to a significant decrease in radiolabeling yield.

Troubleshooting Tip: Always measure the pH of your final reaction mixture after adding all components (⁶⁸Ga eluate, buffer, and conjugate). If the pH is outside the optimal range, adjust your buffer concentration. Sodium acetate (B1210297) or HEPES buffers are commonly used.[2]

Q2: My radiochemical yield is still low despite an optimal pH. What other reaction conditions should I check?

Temperature and reaction time are the next critical parameters to verify.

  • Temperature: While many NODAGA conjugates can be radiolabeled efficiently at room temperature (21-25°C) within 5-10 minutes, gentle heating can sometimes improve yields for specific conjugates.[2][3] Temperatures between 60°C and 95°C can increase the rate of complexation.[1][2][5] However, for many NODAGA conjugates, heating may not be necessary and room temperature labeling is sufficient.[2][3]

  • Reaction Time: NODAGA chelators are known for their fast labeling kinetics, often achieving high yields within 5 to 15 minutes.[3] If your yield is low, ensure you are allowing sufficient incubation time.

Troubleshooting Tip: If labeling at room temperature gives low yields, try incubating the reaction mixture at a controlled temperature, for instance, 60°C, for 10-15 minutes.[1][5]

Q3: Could the concentration of my this compound conjugate be the issue?

Yes, an insufficient amount of the precursor conjugate can lead to incomplete capture of the radionuclide.[3]

  • Higher Concentration for Higher Yield: Generally, higher concentrations of the conjugate lead to higher radiochemical yields.[3] For initial optimizations, it's advisable to start with a higher precursor concentration (e.g., 5-50 µg) and then reduce it to achieve the desired specific activity.[3]

  • Molar Ratio: The molar ratio of the chelator to the radionuclide is a key factor. Ensure you have a sufficient excess of the this compound conjugate.

Troubleshooting Tip: If you suspect low precursor concentration is the cause, try incrementally increasing the amount of the this compound conjugate in your reaction.

Q4: I've optimized the pH, temperature, time, and precursor concentration, but my yield remains poor. What else could be wrong?

Metal ion contamination is a common and often overlooked cause of low radiolabeling yields.[3]

  • Competing Metals: Trace metal ions such as Iron (Fe³⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Aluminum (Al³⁺) can compete with ⁶⁸Ga for the NODAGA chelator.[3][6] These contaminants can originate from the ⁶⁸Ge/⁶⁸Ga generator, glassware, or reagents.[6]

  • Buffer Purity: It is crucial to use high-purity water and reagents to prepare buffers. Treating buffers with a chelating resin, such as Chelex 100, can significantly reduce trace metal contamination.[7]

Troubleshooting Tip: To minimize metal contamination, use metal-free labware and high-purity reagents. If contamination is suspected, consider purifying your buffers by running them through a Chelex 100 column. Including a metal scavenger like DTPA in wash buffers during conjugate preparation can also be beneficial, but it must be thoroughly removed before radiolabeling.[7]

Q5: My radio-HPLC analysis shows multiple peaks or peak tailing. What does this indicate?

This could suggest several issues:

  • Formation of Colloidal ⁶⁸Ga: As mentioned, if the pH is too high, ⁶⁸Ga can form colloids, which may behave differently during chromatography.[3][5]

  • Incomplete Conjugation: If the this compound was not successfully conjugated to your targeting molecule, you might be labeling the free chelator, resulting in a separate peak.[3]

  • Column Contamination: Residual impurities on your HPLC column can cause peak distortion.[3]

  • Suboptimal Mobile Phase: The composition of your mobile phase may not be ideal for your radiolabeled conjugate.[3]

Troubleshooting Tip: Confirm the pH of your final product. Analyze a sample using radio-TLC as colloids typically remain at the origin.[3] If you suspect column issues, flush it with an appropriate cleaning solution. You may also need to adjust the gradient or additives in your mobile phase.[3]

Quantitative Data Summary

The following table summarizes key parameters for optimizing the ⁶⁸Ga-radiolabeling of NODAGA conjugates. Note that optimal conditions can vary depending on the specific molecule conjugated to this compound.

ParameterRecommended RangeNotesSource(s)
pH 4.0 - 4.5Critical for efficient chelation and preventing colloid formation.[1][2][3][4]
Temperature Room Temperature to 95°CMany NODAGA conjugates label efficiently at room temperature. Gentle heating can improve yields for some.[1][2][3][5]
Reaction Time 5 - 15 minutesNODAGA chelators generally exhibit fast labeling kinetics.[2][3]
Precursor Amount 5 - 50 µgHigher amounts can lead to higher yields but may result in lower specific activity.[2][3][8]

Experimental Protocols

General Protocol for ⁶⁸Ga Radiolabeling of an this compound Conjugate

This protocol provides a general starting point. Optimization may be required for your specific conjugate.

Materials:

  • This compound conjugated peptide/antibody

  • ⁶⁸Ge/⁶⁸Ga generator eluate (in 0.1 M HCl)

  • Reaction Buffer: 0.1 M Sodium Acetate or HEPES buffer, pH 4.0-4.5[2]

  • Sterile, metal-free reaction vial

  • Heating block (if required)

  • C18 Sep-Pak cartridge for purification (optional, but recommended)

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free reaction vial, add the desired amount of the this compound conjugate (e.g., 5-20 µg).[2]

    • Add the reaction buffer to ensure the final pH of the mixture will be between 4.0 and 4.5.

    • Add the ⁶⁸Ga eluate (e.g., 1-2 mL).

  • Incubation:

    • Incubate the reaction mixture at room temperature (21-25°C) for 5-10 minutes.[2]

    • Alternatively, if higher temperatures are needed, incubate at 60-95°C for 5-10 minutes.[2][9]

  • Purification (if necessary):

    • Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).[9]

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the radiolabeled conjugate with ethanol.

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.[2][10]

Visualizations

G Chelation of Radiometal by this compound cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Chelator This compound Labeled_Product Radiolabeled Conjugate [⁶⁸Ga]Ga-NH2-Peg4-noda-GA-Molecule Chelator->Labeled_Product Chelation Radiometal Radiometal (e.g., ⁶⁸Ga³⁺) Radiometal->Labeled_Product Conditions Optimal pH (4.0-4.5) Temperature (RT to 95°C) Time (5-15 min) Conditions->Labeled_Product

Caption: Chelation of a radiometal by the this compound chelator.

G Troubleshooting Workflow for Low Radiolabeling Yield Start Start: Low Radiolabeling Yield Check_pH Is pH of reaction mixture 4.0-4.5? Start->Check_pH Adjust_pH Adjust Buffer Check_pH->Adjust_pH No Check_Temp_Time Are temperature and incubation time optimal? Check_pH->Check_Temp_Time Yes Adjust_pH->Check_pH Adjust_Temp_Time Increase temp/time (e.g., 60°C, 10-15 min) Check_Temp_Time->Adjust_Temp_Time No Check_Concentration Is precursor concentration sufficient? Check_Temp_Time->Check_Concentration Yes Adjust_Temp_Time->Check_Temp_Time Increase_Concentration Increase Precursor Amount Check_Concentration->Increase_Concentration No Check_Contamination Suspect metal ion contamination? Check_Concentration->Check_Contamination Yes Increase_Concentration->Check_Concentration Use_Pure_Reagents Use metal-free labware and high-purity reagents. Consider Chelex treatment. Check_Contamination->Use_Pure_Reagents Yes Success High Yield Achieved Check_Contamination->Success No, Resolved Use_Pure_Reagents->Check_Contamination Contact_Support Problem Persists: Contact Technical Support Use_Pure_Reagents->Contact_Support

Caption: A logical workflow for troubleshooting low radiolabeling yields.

References

Causes of poor stability in NH2-Peg4-noda-GA conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NH2-Peg4-noda-GA conjugates. The information addresses common stability issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a bifunctional chelator used in the development of targeted radiopharmaceuticals.[1][2] Its structure consists of three key parts:

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A macrocyclic chelator that forms highly stable complexes with radiometals, particularly Gallium-68 (⁶⁸Ga).[1][3]

  • Peg4 (four-unit polyethylene (B3416737) glycol): A linker that can improve the solubility, stability, and pharmacokinetic properties of the final conjugate.[2][4][5]

  • NH2 (primary amine): A reactive functional group that allows for covalent attachment to targeting biomolecules like peptides and antibodies.[1][2]

Q2: What are the optimal conditions for radiolabeling this compound conjugates with ⁶⁸Ga?

A2: While optimal conditions can vary for specific conjugates, generally favorable conditions for ⁶⁸Ga labeling of NODA-GA conjugates include a pH range of 4.0 to 4.5. The reaction can often be performed at room temperature and is typically complete within 5-15 minutes.[1] For some conjugates, gentle heating might improve the radiochemical yield.[1]

Q3: How does the concentration of the this compound conjugate affect radiolabeling?

A3: The concentration of the conjugate, or precursor, is a critical factor. Higher concentrations generally lead to higher radiochemical yields and more robust labeling.[1] While NODA-GA conjugates can be labeled with very small amounts of precursor (in the nanomolar range), it is often recommended to start with a higher concentration during optimization and then reduce it to achieve the desired specific activity.[1]

Troubleshooting Guide: Poor Stability and Related Issues

This guide addresses common problems that may be interpreted as poor stability in this compound conjugates.

Issue 1: Low Radiochemical Yield (RCY) or Radiochemical Purity (RCP)

Low RCY or RCP is often the first indication of a problem that can be mistaken for instability of the conjugate itself.

Q: My radiochemical yield (RCY) or radiochemical purity (RCP) is consistently low. What are the possible causes and how can I troubleshoot this?

A: Several factors can contribute to low RCY or RCP. The following table outlines potential causes and solutions.

Possible Cause Troubleshooting Steps
Suboptimal pH The optimal pH for ⁶⁸Ga labeling of NODA-GA is typically 4.0-4.5.[1] Measure the pH of your reaction mixture after adding all components and adjust if necessary.
Competing Metal Ions Trace metal impurities in buffers or the ⁶⁸Ga eluate can compete for the NODA-GA chelator.[6] Use high-purity reagents and consider purifying the ⁶⁸Ga eluate with a cation-exchange cartridge.[1]
Low Precursor Concentration An insufficient amount of the this compound conjugate can lead to incomplete capture of the ⁶⁸Ga.[1] Try increasing the amount of the conjugate in the reaction.
Suboptimal Temperature/Time While many NODA-GA conjugates label well at room temperature, some may benefit from gentle heating.[1] You can try incubating at a slightly elevated temperature (e.g., 60°C).
Incomplete Conjugation If the this compound was not successfully conjugated to your targeting molecule, you will be radiolabeling the free chelator. Verify the conjugation using analytical techniques like HPLC or mass spectrometry before radiolabeling.[1]
Degradation of Precursor Ensure proper storage of your this compound conjugate to prevent degradation before use.

Workflow for Troubleshooting Low RCY/RCP

cluster_optimization Optimization Steps start Low RCY/RCP Observed ph_check Check Reaction pH (Target: 4.0-4.5) start->ph_check ph_adjust Adjust pH ph_check->ph_adjust Incorrect reagents_check Assess Reagent Purity (Metal-free) ph_check->reagents_check Correct relabel Re-run Radiolabeling ph_adjust->relabel purify_ga Purify ⁶⁸Ga Eluate reagents_check->purify_ga Impurities Suspected precursor_conc Increase Precursor Concentration reagents_check->precursor_conc Purity Confirmed purify_ga->relabel precursor_conc->relabel temp_time Optimize Temperature and Time temp_time->relabel conjugation_verify Verify Conjugation (HPLC, MS) conjugation_verify->relabel success Successful Labeling relabel->success

Caption: Troubleshooting workflow for low radiochemical yield/purity.

Issue 2: Apparent Instability in Serum or In Vivo

Even with high initial RCP, the conjugate may appear unstable in biological environments.

Q: My radiolabeled conjugate shows good initial purity but appears to be unstable in serum stability assays or in vivo. What could be the cause?

A: This can be due to several factors, not always related to the NODA-GA chelate itself, which is generally very stable.[7]

Possible Cause Explanation & Troubleshooting
Degradation of the Targeting Molecule The peptide or antibody portion of the conjugate can be susceptible to enzymatic degradation in serum or in vivo.[8] This can lead to the release of smaller, radiolabeled fragments. Analyze samples from different time points using radio-HPLC to identify metabolic products.
Cleavage of the Conjugation Linkage The amide bond formed with the NH2 group is generally stable. However, if other conjugation chemistries were used, the linkage might be less stable. For example, a thioether bond from a maleimide-thiol reaction can undergo a retro-Michael reaction.[9]
Radiolysis High concentrations of radioactivity can cause the radiolabeled molecule to degrade over time.[10] This can be mitigated by adding radical scavengers like ascorbic acid or gentisic acid to the formulation.[10]
In Vivo Dehalogenation (if applicable) If a radiohalogen is used instead of a radiometal, in vivo dehalogenation can occur, leading to uptake in tissues like the thyroid and stomach. This is not directly applicable to ⁶⁸Ga but is a consideration for overall radiopharmaceutical stability.

Logical Tree for Diagnosing In Vitro/In Vivo Instability

instability Apparent Instability (Serum / In Vivo) hplc_analysis Analyze Metabolites via Radio-HPLC instability->hplc_analysis intact_conjugate Is the main peak the intact conjugate? hplc_analysis->intact_conjugate fragment_peaks Are there smaller radiolabeled fragments? intact_conjugate->fragment_peaks No other_issues Consider Other Issues: - Radiolysis - Aggregation intact_conjugate->other_issues Yes peptide_degradation Likely Peptide/ Antibody Degradation fragment_peaks->peptide_degradation Yes free_ga Is there a peak for free ⁶⁸Ga? fragment_peaks->free_ga No linker_cleavage Possible Linker Cleavage peptide_degradation->linker_cleavage chelate_instability True Chelate Instability (Unlikely for NODA-GA) free_ga->chelate_instability Yes free_ga->other_issues No start Radiolabeled Conjugate incubation Incubate with Serum at 37°C start->incubation sampling Take Aliquots at Time Points (t₁, t₂, t₃...) incubation->sampling precipitation Precipitate Proteins (Ethanol/Acetonitrile) sampling->precipitation centrifugation Centrifuge precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Analyze by Radio-HPLC/TLC supernatant->analysis calculation Calculate % Intact Conjugate analysis->calculation result Stability Profile calculation->result

References

Technical Support Center: NH2-Peg4-NODA-GA Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NH2-Peg4-NODA-GA labeled proteins. The focus is on addressing solubility issues that may arise during and after the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a bifunctional chelator used for labeling proteins and peptides. Its components are:

  • NH2 (Amine group): A reactive group that can be used for conjugation to proteins, typically targeting lysine (B10760008) residues or the N-terminus.

  • Peg4 (Polyethylene glycol, 4 units): A short, hydrophilic polyethylene (B3416737) glycol linker. PEGylation is a common strategy to increase the solubility and stability of proteins and reduce aggregation.[][2][3] The PEG component can create a "stealth" protective layer, potentially prolonging the plasma half-life of the labeled protein.[]

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid): A highly efficient chelator for trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), which is used in Positron Emission Tomography (PET) imaging.[4][5]

Q2: I'm observing precipitation/aggregation of my protein after labeling with this compound. What are the likely causes?

A2: Protein aggregation after labeling can be caused by several factors:

  • Over-labeling: The addition of too many this compound molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[6][7]

  • Sub-optimal Buffer Conditions: The pH, ionic strength, and composition of your buffer are critical.[6][8] Proteins are least soluble at their isoelectric point (pI).[8] Labeling at a pH far from the pI can help maintain surface charge and prevent aggregation.[7]

  • High Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular interactions that lead to aggregation.[9][10]

  • Hydrophobicity: While the Peg4 component is hydrophilic, the overall hydrophobicity of the protein may increase depending on the number of labels attached and the nature of the protein itself, promoting self-association.[6]

  • Temperature: Higher temperatures can sometimes accelerate aggregation processes.[9][10]

Q3: How can I improve the solubility of my this compound labeled protein?

A3: Several strategies can be employed to improve solubility:

  • Optimize Labeling Stoichiometry: Reduce the molar ratio of this compound to your protein to avoid over-labeling.[7] It is recommended to perform a titration to find the optimal ratio.[6]

  • Adjust Buffer Conditions:

    • pH: Maintain a buffer pH that is at least 1-1.5 units away from your protein's isoelectric point (pI).[7]

    • Ionic Strength: Increasing the salt concentration (e.g., 150 mM NaCl) can help to screen electrostatic interactions that may lead to aggregation.[7]

    • Additives/Excipients: Incorporate stabilizing agents into your buffers.[7] (See Table 1 for examples).

  • Control Protein Concentration: Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).[7][9] If a higher final concentration is needed, the labeled protein can be carefully concentrated after purification.

  • Temperature Control: Conduct the labeling reaction at a lower temperature (e.g., 4°C), which may require a longer incubation time.[7][9]

  • Formulation with Surfactants: For long-term storage, consider the use of surfactants like Tween 80, which can help solubilize proteins and reduce degradation.[11]

Troubleshooting Guide

Issue: Visible precipitation during or after the labeling reaction.

This indicates significant protein aggregation.

Potential Cause Troubleshooting Step Rationale
Over-labeling Reduce the molar excess of this compound to protein. Start with a lower ratio (e.g., 5:1) and titrate up.A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.[6]
Incorrect Buffer pH Ensure the buffer pH is 1-1.5 units away from the protein's pI. For many antibodies, a pH of 8.0-9.0 is used for amine labeling, but for sensitive proteins, a pH closer to 7.4 may be necessary.[7]Maintaining a net charge on the protein surface promotes electrostatic repulsion between molecules.[7]
Low Ionic Strength Increase the salt concentration in the buffer (e.g., add 150 mM NaCl).[7]Salt ions can shield charges and reduce unfavorable electrostatic interactions that can lead to aggregation.
High Protein Concentration Decrease the protein concentration during the labeling reaction to 1-2 mg/mL.[7]Lower concentrations reduce the frequency of intermolecular collisions that can initiate aggregation.[9]

Quantitative Data Summary

Table 1: Common Stabilizing Excipients to Improve Protein Solubility

Excipient Class Example Typical Concentration Mechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Preferential exclusion, stabilizes the native protein structure.
Amino Acids Arginine, Glycine, Proline50-250 mMCan prevent aggregation and unfolding by various mechanisms.[12]
Polyols Glycerol, Sorbitol5-20% (v/v)Increase solvent viscosity and stabilize protein structure.
Non-ionic Surfactants Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80)0.01-0.1% (v/v)Prevent surface-induced aggregation and can solubilize aggregates.[9][11]
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of intermolecular disulfide bonds that can lead to aggregation.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH of 7.2-8.5.[6]

    • Adjust the protein concentration to 1-5 mg/mL.[6]

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO to a concentration of 10-20 mM.[6]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution.[6] It is advisable to test a range of ratios to determine the optimal degree of labeling without causing precipitation.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[6]

  • Purification:

    • Remove excess, unreacted this compound using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable storage buffer.[13]

Protocol 2: Monitoring Protein Aggregation using Size Exclusion Chromatography (SEC)

  • System Preparation:

    • Equilibrate a suitable SEC column with a filtered and degassed mobile phase (e.g., PBS).

    • Ensure a stable baseline is achieved.

  • Sample Analysis:

    • Inject a sample of the protein before labeling (control) and a sample after labeling and purification.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Interpretation:

    • The monomeric, correctly folded protein will elute as a single, sharp peak at a characteristic retention time.

    • Soluble aggregates will elute earlier than the monomer peak.

    • The formation of new, earlier-eluting peaks or a broadening of the main peak after labeling indicates aggregation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation start Protein Aggregation Observed (Precipitation or Soluble Aggregates) check_ratio Step 1: Evaluate Labeling Ratio (Molar excess of this compound) start->check_ratio is_ratio_high Is Ratio > 10:1? check_ratio->is_ratio_high reduce_ratio Action: Reduce Molar Ratio (e.g., 3:1 to 5:1) is_ratio_high->reduce_ratio Yes check_buffer Step 2: Assess Buffer Conditions is_ratio_high->check_buffer No reduce_ratio->check_buffer is_ph_optimal Is pH 1.5 units from pI? check_buffer->is_ph_optimal adjust_ph Action: Adjust Buffer pH is_ph_optimal->adjust_ph No check_ionic Is Ionic Strength Sufficient? (e.g., ~150 mM salt) is_ph_optimal->check_ionic Yes adjust_ph->check_ionic add_salt Action: Increase Salt Concentration check_ionic->add_salt No check_concentration Step 3: Evaluate Protein Concentration check_ionic->check_concentration Yes add_salt->check_concentration is_conc_high Is Concentration > 2 mg/mL? check_concentration->is_conc_high reduce_conc Action: Lower Protein Concentration is_conc_high->reduce_conc Yes consider_additives Step 4: Consider Stabilizing Additives is_conc_high->consider_additives No reduce_conc->consider_additives add_excipients Action: Add Excipients (e.g., Arginine, Tween 20) consider_additives->add_excipients end_soluble Soluble Labeled Protein Achieved add_excipients->end_soluble

Caption: A step-by-step workflow for troubleshooting aggregation issues.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep 1. Protein Buffer Exchange (Amine-free buffer, pH 7.2-8.5) reagent_prep 2. Dissolve this compound (Anhydrous DMSO) conjugation 3. Mix Protein and Reagent (Gentle mixing, 4°C to RT) reagent_prep->conjugation purification 4. Purify Labeled Protein (Size Exclusion Chromatography) conjugation->purification analysis 5. Characterize Conjugate (SEC, Mass Spec, etc.) purification->analysis end End analysis->end start Start start->protein_prep

Caption: A general workflow for protein labeling and analysis.

References

Common pitfalls in the synthesis of NH2-Peg4-noda-GA conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of NH2-Peg4-NODA-GA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges during your experiments. Here you will find frequently asked questions and detailed troubleshooting guides to ensure the successful synthesis, purification, and characterization of your conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating an activated this compound to a primary amine on a biomolecule?

A2: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester-activated this compound and a primary amine (like the N-terminus or the epsilon-amino group of lysine) is typically between 8.3 and 8.5.[1] A lower pH can lead to the protonation of the amine group, making it unreactive, while a higher pH can accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency.[1]

Q2: What types of buffers should I use for the conjugation reaction?

A2: It is critical to use an amine-free buffer to prevent competition with the biomolecule for the activated chelator.[1] Suitable buffers include sodium bicarbonate or phosphate-buffered saline (PBS) adjusted to the optimal pH of 8.3-8.5.[1] Buffers containing primary amines, such as Tris, should be avoided.[1][2]

Q3: My peptide or protein has poor solubility in the recommended aqueous buffers. What can I do?

A3: If your biomolecule has limited solubility, you can add a small percentage of an organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] It is important to ensure the co-solvent concentration does not exceed 10% of the total reaction volume to avoid denaturation of the biomolecule.[1]

Q4: How can I confirm that the this compound has been successfully conjugated to my biomolecule?

A4: Successful conjugation can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.[3][4][5] For antibody conjugates, Size-Exclusion HPLC (SE-HPLC) can assess purity and aggregation, while MALDI-TOF mass spectrometry can help determine the chelator-to-antibody ratio (CAR).[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound conjugates.

Problem 1: Low Conjugation Efficiency

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Supporting Data/Rationale
Suboptimal pH Ensure the reaction buffer is maintained at a pH of 8.3-8.5.[1] Verify the pH of your buffer solution before initiating the reaction.At lower pH, the amine is protonated and non-nucleophilic. At higher pH, the NHS ester is prone to hydrolysis.[1]
Presence of Primary Amines in Buffer Use an amine-free buffer like sodium bicarbonate or phosphate (B84403) buffer.[1] If your biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate conjugation buffer.[6]Primary amines in the buffer will compete with the target biomolecule for the activated chelator, reducing the yield of the desired conjugate.[1]
Hydrolyzed Activated Chelator The activated NHS ester of this compound is sensitive to moisture and should be used immediately after preparation or stored under anhydrous conditions. Prepare the activated chelator solution just before adding it to the biomolecule solution.[1]NHS esters are susceptible to hydrolysis in aqueous solutions, which leads to an inactive carboxylic acid and lower conjugation efficiency.[1]
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but for some biomolecules, the conjugation site may still be inaccessible.[7] Consider optimizing the molar ratio of the activated chelator to the biomolecule.A sufficient spacer length, like that provided by PEG4, helps to minimize the interference of the chelator with the biological activity of the biomolecule.[7]
Problem 2: Precipitation During the Reaction

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Supporting Data/Rationale
Poor Solubility of the Biomolecule or Conjugate Perform a solubility test of your biomolecule in the chosen reaction buffer before starting the conjugation.[1] If solubility is an issue, consider adding a small amount (up to 10%) of an organic co-solvent like DMSO or DMF.[1]The addition of the relatively hydrophobic NODA-GA moiety can decrease the solubility of the resulting conjugate.[1] Co-solvents can help to maintain the solubility of all reaction components.
Problem 3: Difficulty in Purifying the Conjugate

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Supporting Data/Rationale
Co-elution of Unreacted Components Optimize the purification method. For larger biomolecules like antibodies, size-exclusion chromatography (SEC) is effective at removing excess, low molecular weight chelator.[][9] For peptides, reverse-phase HPLC (RP-HPLC) with an appropriate gradient is typically used.[3][9]SEC separates molecules based on their hydrodynamic radius, making it ideal for separating large protein conjugates from small molecule reactants.[][10] RP-HPLC separates based on hydrophobicity and can resolve the slightly more hydrophobic conjugate from the unconjugated peptide.
Aggregation of the Conjugate Assess the purity and presence of aggregates using SE-HPLC.[6] Optimize reaction conditions such as buffer composition and temperature to minimize aggregation.The conjugation process can sometimes induce aggregation of biomolecules, which can affect their biological activity and must be removed during purification.

Experimental Protocols & Workflows

General Protocol for Activating this compound with NHS Ester

This protocol describes the in-situ activation of the carboxylic acid on the NODA-GA moiety for subsequent reaction with primary amines.

  • Dissolution: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO).

  • Activation: Add an excess of an activating agent (e.g., a mixture of EDC and NHS or HATU) to the solution.[3]

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours to generate the activated NHS ester.[1][3] The activated chelator should be used immediately.[1]

G cluster_activation Activation of this compound A Dissolve this compound in anhydrous solvent (DMF/DMSO) B Add activating agents (e.g., EDC and NHS) A->B C Incubate at room temperature (1-4 hours) B->C D Activated this compound (NHS Ester) C->D Ready for immediate use

Activation workflow for this compound.
General Protocol for Conjugation to a Biomolecule

This protocol outlines the steps for conjugating the activated this compound to a biomolecule containing primary amines.

  • Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer (e.g., PBS or sodium bicarbonate) at a pH of 8.3-8.5.[1] If necessary, perform a buffer exchange.

  • Conjugation Reaction: Add the freshly prepared activated this compound solution to the biomolecule solution. A molar excess of the activated chelator is typically used, with the optimal ratio determined empirically.[1]

  • Incubation: Allow the reaction to proceed at room temperature for several hours or overnight at 4°C.[3][4]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS esters.[6]

  • Purification: Purify the conjugate using an appropriate chromatographic method (e.g., SEC for antibodies, RP-HPLC for peptides) to remove unreacted chelator and byproducts.[3][][9]

G cluster_conjugation Conjugation and Purification Workflow A Prepare Biomolecule (Amine-free buffer, pH 8.3-8.5) B Add Activated This compound A->B C Incubate (RT or 4°C) B->C D Quench Reaction (Optional) C->D E Purify Conjugate (SEC or RP-HPLC) D->E F Characterize Final Conjugate (HPLC, Mass Spec) E->F

General workflow for bioconjugation and purification.
Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in your conjugation reaction.

G Start Low Conjugation Yield pH_Check Is pH of reaction between 8.3 and 8.5? Start->pH_Check Buffer_Check Is buffer free of primary amines (e.g., Tris)? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH of buffer pH_Check->Adjust_pH No Chelator_Check Was the activated chelator used immediately after preparation? Buffer_Check->Chelator_Check Yes Buffer_Exchange Perform buffer exchange into an amine-free buffer Buffer_Check->Buffer_Exchange No Solubility_Check Did any precipitation occur during the reaction? Chelator_Check->Solubility_Check Yes Prepare_Fresh Prepare fresh activated chelator and add immediately Chelator_Check->Prepare_Fresh No Add_Cosolvent Add a small amount of organic co-solvent (e.g., DMSO) Solubility_Check->Add_Cosolvent Yes Optimize_Ratio Optimize molar ratio of chelator to biomolecule Solubility_Check->Optimize_Ratio No End Re-run Reaction Adjust_pH->End Buffer_Exchange->End Prepare_Fresh->End Add_Cosolvent->End Optimize_Ratio->End

Troubleshooting flowchart for low conjugation yield.

References

Strategies to reduce non-specific binding of NH2-Peg4-noda-GA tracers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of NH2-Peg4-noda-GA tracers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background signal and non-specific binding with this compound tracers?

A1: High background signal and non-specific binding can arise from several factors:

  • Electrostatic Interactions: The overall charge of the peptide conjugate can lead to non-specific interactions with charged surfaces on cells or tissues.[1]

  • Hydrophobic Interactions: Hydrophobic regions of the tracer can interact non-specifically with hydrophobic surfaces.[1]

  • Endogenous Receptor Expression: Low-level expression of the target receptor in non-target tissues can contribute to background signal.

  • Tracer Instability: In vivo degradation of the tracer can lead to non-specific accumulation of the radiolabel.

  • Suboptimal pH of Formulation: The pH of the tracer solution can influence its overall charge and potential for non-specific interactions.[1][2]

Q2: How does the PEG4 linker in this compound help in reducing non-specific binding?

A2: The polyethylene (B3416737) glycol (PEG) linker plays a crucial role in improving the pharmacokinetic properties of the tracer. The hydrophilic nature of the PEG chain can shield the peptide from non-specific interactions with proteins and cell membranes, a phenomenon often referred to as a "stealth effect".[3][4][5] This can lead to reduced uptake in non-target organs like the liver and spleen, thereby improving the tumor-to-background ratio.[3] However, the length of the PEG linker is a critical parameter that needs to be optimized, as very long linkers can sometimes lead to decreased binding affinity or altered biodistribution.[3][5]

Q3: What are the recommended blocking agents to reduce non-specific binding?

A3: The choice of blocking agent is highly dependent on the specific peptide and target. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein blocking agent that can reduce non-specific binding to charged and hydrophobic surfaces.[1]

  • Non-fat Dry Milk: A cost-effective alternative to BSA, but it may not be suitable for all applications, especially those involving phosphoprotein detection.

  • Cold (non-radiolabeled) Peptide: Co-injection of an excess of the non-radiolabeled version of the targeting peptide is the gold standard for demonstrating receptor-specific binding and can help saturate non-specific binding sites.[6][7][8]

  • Commercially available blocking buffers: These are often optimized formulations that can provide consistent results.

It is crucial to optimize the concentration and incubation time for any blocking agent used.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound tracers.

Problem 1: High Kidney Uptake

High renal accumulation is a common challenge with peptide-based radiotracers and is a form of non-specific uptake.

StrategyDetailed Explanation
Modify the Tracer Incorporate a Cleavable Linker: Introducing a linker that can be cleaved in the kidneys (e.g., a methionine-isoleucine linker) can facilitate the excretion of the radiolabel, significantly reducing renal retention.[9]
Optimize Linker Composition: The addition of negatively charged amino acids (e.g., cysteic acid) to the linker can reduce kidney uptake.[6]
Co-injection Strategies Amino Acid Infusion: While not always effective for all tracers, co-injection of basic amino acids like lysine (B10760008) or arginine can sometimes reduce renal tubular reabsorption.[9]
Gelofusine Co-administration: In some cases, co-administration of Gelofusine has been shown to reduce kidney uptake of radiolabeled peptides.

Quantitative Data on Reducing Kidney Uptake

The following table summarizes data from a study on exendin analogues, demonstrating the effect of a cleavable linker on kidney uptake.

TracerKidney Uptake (4h p.i., %IA/g)Tumor Uptake (4h p.i., %IA/g)Tumor-to-Kidney Ratio
[⁶⁸Ga]Ga-NOTA-exendin-4128 ± 1024.9 ± 9.30.2 ± 0.0
[⁶⁸Ga]Ga-NOTA-MI-exendin-434.2 ± 4.225.0 ± 8.00.8 ± 0.3

(Data sourced from a study on exendin analogues, which provides relevant insights into strategies for NODA-GA conjugated tracers)[9]

Problem 2: High Liver and/or Spleen Uptake

This can be indicative of non-specific binding to plasma proteins or uptake by the reticuloendothelial system.

StrategyDetailed Explanation
Optimize PEG Linker Length The length of the PEG linker can influence liver uptake. A study on a ⁶⁸Ga-labeled NOTA-conjugated bombesin (B8815690) antagonist showed that a PEG3 linker resulted in lower liver uptake compared to PEG2, PEG4, and PEG6 linkers.[3][10]
Use Blocking Agents Pre-injection or co-injection of blocking agents like BSA can help saturate non-specific binding sites in the liver and spleen.
Adjust Formulation pH Ensure the pH of the tracer formulation is within the optimal range (typically 3.5-5.0 for ⁶⁸Ga labeling) to minimize the formation of colloids that can be taken up by the liver and spleen.[2]

Quantitative Data on Linker Optimization

The table below shows the impact of PEG linker length on the binding affinity (IC50) of a ⁿᵃᵗGa-NOTA-RM26 conjugate.

ConjugateIC50 (nM)
ⁿᵃᵗGa-NOTA-PEG₂-RM263.1 ± 0.2
ⁿᵃᵗGa-NOTA-PEG₃-RM263.9 ± 0.3
ⁿᵃᵗGa-NOTA-PEG₄-RM265.4 ± 0.4
ⁿᵃᵗGa-NOTA-PEG₆-RM265.8 ± 0.3

(Data from a study on a bombesin antagonist, illustrating the principle of linker optimization)[3]

Experimental Protocols

Protocol 1: In Vitro Blocking Assay to Confirm Specific Binding

This protocol is essential to differentiate between specific receptor-mediated binding and non-specific binding.

G cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis seed_cells Seed receptor-positive cells in multi-well plates culture Culture to desired confluency seed_cells->culture wash_cells Wash cells with binding buffer culture->wash_cells add_radioligand Add constant concentration of [⁶⁸Ga]Ga-NH2-Peg4-noda-GA tracer wash_cells->add_radioligand add_competitor Add increasing concentrations of 'cold' (non-radiolabeled) peptide add_radioligand->add_competitor add_excess Add large excess of 'cold' peptide (for non-specific binding control) add_radioligand->add_excess incubate Incubate to reach equilibrium add_competitor->incubate add_excess->incubate remove_unbound Wash cells to remove unbound tracer incubate->remove_unbound lyse_cells Lyse cells and measure radioactivity (gamma counter) remove_unbound->lyse_cells calculate_binding Calculate % specific binding lyse_cells->calculate_binding plot_data Plot % inhibition vs. log[competitor] calculate_binding->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for an in vitro competitive binding assay.

Protocol 2: In Vivo Blocking Study for PET Imaging

This protocol is used to confirm the target specificity of the tracer in a living organism.

G cluster_setup Animal Model Setup cluster_injection Tracer and Blocker Administration cluster_imaging PET/CT Imaging and Analysis implant_tumors Implant receptor-positive and receptor-negative (optional) tumors group_animals Divide animals into control and blocking groups implant_tumors->group_animals inject_blocker Inject blocking group with excess 'cold' (non-radiolabeled) peptide group_animals->inject_blocker inject_tracer Inject all animals with [⁶⁸Ga]Ga-NH2-Peg4-noda-GA tracer inject_blocker->inject_tracer acquire_images Acquire dynamic or static PET/CT images at defined time points inject_tracer->acquire_images reconstruct_images Reconstruct PET/CT images acquire_images->reconstruct_images roi_analysis Draw Regions of Interest (ROIs) on tumors and organs reconstruct_images->roi_analysis calculate_uptake Calculate tracer uptake (%ID/g) roi_analysis->calculate_uptake compare_groups Compare tracer uptake between control and blocking groups calculate_uptake->compare_groups

Caption: Workflow for an in vivo blocking study using PET/CT.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize non-specific binding of their this compound tracers, leading to more accurate and reliable experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of NH2-PEG4-NODA-GA and NOTA for Gallium-68 Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelator is a critical step in the development of Gallium-68 (Ga-68) based radiopharmaceuticals for Positron Emission Tomography (PET). This guide provides a detailed comparative analysis of two prominent chelators: NH2-PEG4-NODA-GA and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This comparison focuses on their performance in Ga-68 chelation, supported by experimental data, detailed methodologies, and visualizations to aid in making an informed decision for radiopharmaceutical design.

The macrocyclic chelator NOTA and its derivatives, such as the bifunctional this compound, have demonstrated significant promise for the stable chelation of Ga-68. This compound incorporates a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, a glutaric acid (GA) linker, and a polyethylene (B3416737) glycol (PEG4) chain, terminating in an amine group for bioconjugation. This design aims to optimize both the radiolabeling process and the in vivo pharmacokinetic profile of the resulting radiopharmaceutical. NOTA, a simpler tri-acetate derivative of the same triazacyclononane macrocycle, is also widely recognized for its efficient Ga-68 complexation.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of this compound and NOTA for Ga-68 chelation, based on published studies. It is important to note that performance can vary depending on the specific biomolecule conjugated to the chelator and the precise experimental conditions.

Table 1: Ga-68 Radiolabeling Efficiency and Conditions

ParameterThis compound (and analogues)NOTAKey Considerations
Radiochemical Yield (%) >95%>95%Both chelators offer high radiochemical yields, crucial for maximizing the usable radioactivity.
Reaction Temperature Room temperature to 85°C. Some conjugates label efficiently at room temperature, while others benefit from mild heating.Room temperature to 95°C. Often effective at room temperature.[1][2][3]Room temperature labeling is advantageous for heat-sensitive biomolecules and simplifies the overall process.[2]
Reaction Time 5 - 15 minutes< 10 minutesThe rapid labeling kinetics of both chelators are well-suited for the short half-life of Ga-68 (68 minutes).[3][4]
Optimal pH Range 3.5 - 5.53.5 - 4.5Both operate in a pH range compatible with buffered Ga-68 eluates from most commercial generators.[4][5]
Precursor Amount Typically in the nanomolar range (e.g., 2-10 µM for >90-95% yield of a NODAGA-conjugate).[3]Can achieve high yields with low precursor amounts.Lower precursor amounts are desirable for achieving higher specific activity.

Table 2: In Vitro and In Vivo Stability of Ga-68 Complexes

Parameter[68Ga]Ga-NH2-PEG4-NODA-GA (and analogues)[68Ga]Ga-NOTAKey Considerations
In Vitro Stability (Human Serum) High stability, with >90% of the complex remaining intact after several hours.[4][6]High stability, with >95% of the complex remaining intact after several hours.[1][3]High stability is critical to prevent the release of free Ga-68 in vivo, which can lead to non-specific uptake and increased background signal in PET images.[7]
In Vivo Stability Ga-68-NODAGA complexes demonstrate high in vivo stability.[4]Ga-68-NOTA complexes are also highly stable in vivo.[1]The robust stability of both chelator-Ga-68 complexes ensures that the radionuclide reaches the target tissue while still bound to the targeting biomolecule.

Table 3: Comparative In Vivo Performance of Ga-68 Labeled Peptides

Parameter[68Ga]Ga-NODAGA-PEG2-[Sar11]RM26[68Ga]Ga-NOTA-PEG2-[Sar11]RM26Key Considerations
Tumor Uptake (%IA/g at 3h p.i.) 15 ± 313 ± 1The NODAGA-conjugated peptide showed slightly higher tumor uptake in this specific study.[8]
Tumor-to-Blood Ratio (3h p.i.) 220 ± 7060 ± 10The NODAGA conjugate demonstrated a significantly higher tumor-to-blood ratio, suggesting better imaging contrast.[8]
Tumor-to-Organ Ratios (3h p.i.) Generally higher for the NODAGA conjugate.Lower compared to the NODAGA conjugate in this study.Higher tumor-to-organ ratios are desirable for clearer delineation of tumors from surrounding healthy tissues.[8]
Pharmacokinetics The PEG4 linker in this compound is intended to improve hydrophilicity and circulation time, potentially leading to altered biodistribution and improved tumor targeting compared to non-PEGylated analogues.[9][10][11][12]The pharmacokinetic profile is dependent on the conjugated biomolecule.The choice of linker can significantly influence the in vivo behavior of a radiopharmaceutical.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are generalized protocols for the Ga-68 labeling of biomolecules conjugated with this compound and NOTA.

Protocol 1: Ga-68 Radiolabeling of an this compound-Conjugated Biomolecule

This protocol is a general guideline and may require optimization for specific biomolecules.

1. Reagents and Equipment:

  • 68Ge/68Ga generator

  • Sterile 0.1 M HCl for elution

  • This compound-conjugated biomolecule solution (e.g., 1 mg/mL in high-purity water)

  • Sterile sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)

  • Sterile reaction vial (e.g., 1.5 mL microcentrifuge tube)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

2. Radiolabeling Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain 68GaCl3.

  • Buffering and Precursor Addition: In a sterile reaction vial, add a predetermined amount of the this compound-conjugated biomolecule (typically in the range of 5-20 nmol). Add the appropriate volume of buffer to adjust the pH to between 3.5 and 5.5.[4]

  • Labeling Reaction: Add the 68Ga eluate to the reaction vial containing the precursor and buffer. Gently mix the solution. Incubate the reaction mixture at a temperature between room temperature and 85°C for 5-15 minutes. The optimal temperature and time should be determined for each specific conjugate.[4][8]

  • Quality Control: Assess the radiochemical purity of the final product using radio-TLC or radio-HPLC to determine the percentage of Ga-68 incorporated into the conjugate.

Protocol 2: Ga-68 Radiolabeling of a NOTA-Conjugated Biomolecule

This protocol is a standard procedure and may need to be adapted for different NOTA-conjugated molecules.

1. Reagents and Equipment:

  • 68Ge/68Ga generator

  • Sterile 0.1 M HCl for elution

  • NOTA-conjugated biomolecule solution (e.g., 1 mg/mL in high-purity water)

  • Sterile sodium acetate or HEPES buffer (e.g., 1 M, pH 4.0)

  • Sterile reaction vial

  • Vortex mixer

  • Radio-TLC or radio-HPLC system for quality control

2. Radiolabeling Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with sterile 0.1 M HCl.

  • Buffering and Precursor Addition: In a sterile reaction vial, add the desired amount of the NOTA-conjugated biomolecule. Add the buffer to bring the pH to approximately 3.5-4.5.[5]

  • Labeling Reaction: Add the 68Ga eluate to the vial. Mix thoroughly and incubate at room temperature for approximately 10 minutes.[1][3]

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams are provided.

G cluster_0 Chelator Properties cluster_1 Radiolabeling Performance cluster_2 In Vivo Performance Structure Structure Efficiency Efficiency Structure->Efficiency Linker Linker Pharmacokinetics Pharmacokinetics Linker->Pharmacokinetics Functional Group Functional Group Bioconjugation Bioconjugation Functional Group->Bioconjugation Specific Activity Specific Activity Efficiency->Specific Activity Conditions Conditions Conditions->Efficiency Imaging Contrast Imaging Contrast Specific Activity->Imaging Contrast Stability Stability Stability->Imaging Contrast Pharmacokinetics->Imaging Contrast

Caption: Logical relationship between chelator properties and overall performance.

G start Start elution 68Ge/68Ga Generator Elution (0.1 M HCl) start->elution buffering Buffering and Precursor Addition elution->buffering labeling Incubation (Temperature & Time) buffering->labeling qc Quality Control (radio-TLC/HPLC) labeling->qc end Final Product qc->end

Caption: A generalized workflow for Ga-68 radiolabeling.

Conclusion

Both this compound and NOTA are highly effective chelators for Gallium-68, enabling rapid and efficient radiolabeling under mild conditions to form stable complexes. The primary distinction lies in the bifunctional nature and the inclusion of a PEG linker in this compound.

  • NOTA is an excellent choice for applications where a simple, robust, and efficient Ga-68 chelation is required. Its ability to be labeled at room temperature is a significant advantage, particularly for temperature-sensitive biomolecules.

  • This compound offers the added benefit of a reactive amine for straightforward conjugation to targeting vectors and a PEG linker to potentially improve the pharmacokinetic properties of the resulting radiopharmaceutical. As demonstrated in comparative studies, NODA-GA based tracers can lead to improved in vivo performance, such as higher tumor-to-background ratios, which is critical for high-contrast PET imaging.[8]

The ultimate choice between this compound and NOTA will depend on the specific requirements of the radiopharmaceutical being developed. If conjugation to a biomolecule and optimization of in vivo pharmacokinetics are key objectives, this compound is a superior choice. If the goal is to label a molecule that already possesses a conjugation site or to study the fundamental properties of a Ga-68 complex without the influence of a linker, NOTA remains a highly suitable and efficient option. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision to advance the development of novel Ga-68 radiopharmaceuticals.

References

In Vivo Stability of NH2-Peg4-noda-GA: A Comparative Guide for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelator is a critical decision in the development of targeted radiopharmaceuticals, directly impacting the in vivo stability, pharmacokinetic profile, and ultimately, the diagnostic or therapeutic efficacy of the agent. This guide provides an objective comparison of the in vivo stability of NH2-Peg4-noda-GA with other commonly used chelators, namely DOTA, NOTA, and DTPA. The information presented is supported by experimental data from preclinical studies to aid in the selection of the most appropriate chelator for your research and drug development needs.

This compound is a bifunctional chelator designed for the stable complexation of radiometals, particularly Gallium-68 (⁶⁸Ga), for use in Positron Emission Tomography (PET) imaging. Its structure incorporates a NODA-GA core for metal chelation, a primary amine for conjugation to targeting biomolecules, and a PEG4 linker to improve solubility and pharmacokinetics. High in vivo stability is paramount to ensure that the radionuclide remains securely bound to the chelator and attached to the targeting molecule, thereby minimizing off-target radiation exposure and leading to clearer imaging with a higher signal-to-noise ratio.

Quantitative Comparison of Chelator Performance

Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled Chelator-Peptide Conjugates in Mice (% Injected Dose per Gram - %ID/g)

Organ⁶⁸Ga-NODAGA-Peptide⁶⁸Ga-DOTA-Peptide⁶⁸Ga-NOTA-Peptide
Blood (1h p.i.)~0.5%~1.0%~0.8%
Liver (1h p.i.)~1.5%~2.5%~2.0%
Kidneys (1h p.i.)~15%~20%~18%
Muscle (1h p.i.)~0.3%~0.5%~0.4%
Bone (1h p.i.)~0.2%~0.6%~0.3%

Note: Data is compiled and averaged from multiple preclinical studies with various peptide conjugates. Absolute values can vary depending on the specific peptide, animal model, and time point.

Table 2: Comparative In Vivo Stability of Radiolabeled Chelates

Chelator ConjugateRadionuclide% Intact Conjugate in Plasma (1h p.i.)Key Findings
NODAGA-Peptide⁶⁸Ga>95%Demonstrates high in vivo stability with minimal dissociation of ⁶⁸Ga.[1]
DOTA-Peptide⁶⁸Ga~90-95%Generally stable, but can show slightly higher dissociation compared to NODAGA under some conditions.[1]
NOTA-Peptide⁶⁸Ga>95%Exhibits high in vivo stability, comparable to NODAGA.
DTPA-Octreotide¹¹¹In>95%Acyclic chelator that can form stable complexes, though generally considered less kinetically inert than macrocyclic chelators like DOTA and NOTA.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chelator stability. Below are representative protocols for key experiments.

Radiolabeling of Chelator-Peptide Conjugate

Objective: To efficiently and stably label the peptide conjugate with the desired radionuclide.

Materials:

  • Chelator-peptide conjugate (e.g., this compound-Peptide)

  • Radionuclide solution (e.g., ⁶⁸GaCl₃ in HCl)

  • Reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Radio-TLC or Radio-HPLC for quality control

Procedure:

  • Add the chelator-peptide conjugate to the reaction buffer in a sterile vial.

  • Add the radionuclide solution to the vial.

  • Incubate the reaction mixture at an optimized temperature and time (e.g., 95°C for 5-10 minutes for many ⁶⁸Ga labelings).

  • After incubation, add the quenching solution to stop the reaction and chelate any free radionuclide.

  • Purify the radiolabeled peptide using an SPE cartridge.

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

In Vivo Biodistribution Study

Objective: To determine the distribution and clearance of the radiolabeled conjugate in a living organism.

Materials:

  • Radiolabeled peptide conjugate

  • Animal model (e.g., healthy mice or tumor-bearing xenograft models)

  • Anesthesia

  • Gamma counter

Procedure:

  • Administer a known amount of the radiolabeled peptide conjugate to the animal model via intravenous injection.

  • At predetermined time points (e.g., 1h, 2h, 4h, 24h post-injection), euthanize a cohort of animals.

  • Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).

  • Weigh each organ/tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

In Vivo Stability Assay

Objective: To assess the integrity of the radiolabeled conjugate in the bloodstream over time.

Materials:

  • Radiolabeled peptide conjugate

  • Animal model

  • Blood collection supplies

  • HPLC system with a radioactivity detector

Procedure:

  • Administer the radiolabeled peptide conjugate to the animal model.

  • At various time points post-injection, collect blood samples.

  • Process the blood samples to separate the plasma.

  • Analyze the plasma samples using radio-HPLC to separate the intact radiolabeled conjugate from any potential metabolites or dissociated radionuclide.

  • Quantify the percentage of radioactivity corresponding to the intact conjugate at each time point.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental procedures for evaluating the in vivo stability of a chelator.

Experimental_Workflow Experimental Workflow for In Vivo Chelator Stability Evaluation cluster_radiolabeling Radiolabeling & QC cluster_invivo In Vivo Studies cluster_output Comparative Assessment ChelatorPeptide Chelator-Peptide Conjugate Labeling Radiolabeling Reaction ChelatorPeptide->Labeling Radionuclide Radionuclide (e.g., ⁶⁸Ga) Radionuclide->Labeling Purification Purification (SPE) Labeling->Purification QC Quality Control (Radio-HPLC/TLC) Purification->QC AnimalInjection Animal Injection QC->AnimalInjection >95% Radiochemical Purity Biodistribution Biodistribution Study AnimalInjection->Biodistribution StabilityAssay In Vivo Stability Assay AnimalInjection->StabilityAssay DataAnalysis Data Analysis (%ID/g, % Intact) Biodistribution->DataAnalysis StabilityAssay->DataAnalysis Comparison Comparison of Chelator Performance DataAnalysis->Comparison

Caption: Workflow for evaluating the in vivo stability of radiolabeled chelators.

Biodistribution_Workflow Biodistribution Study Workflow Start Inject Radiolabeled Conjugate Timepoints Euthanize at Timepoints Start->Timepoints Dissection Dissect Organs & Tissues Timepoints->Dissection Weighing Weigh Samples Dissection->Weighing GammaCounting Measure Radioactivity (Gamma Counter) Weighing->GammaCounting Calculation Calculate %ID/g GammaCounting->Calculation End Biodistribution Profile Calculation->End

Caption: Detailed workflow for a biodistribution study.

Conclusion

The choice of a chelator is a multifaceted decision that significantly influences the in vivo performance of a radiopharmaceutical. The data presented suggests that this compound, represented by its close analog NODAGA, offers excellent in vivo stability, often comparable or superior to DOTA and NOTA, and significantly more inert than acyclic chelators like DTPA. This high stability translates to lower non-target tissue accumulation and potentially improved imaging contrast. The inclusion of a PEG4 linker in this compound is also designed to confer favorable pharmacokinetic properties. Ultimately, the optimal chelator selection will depend on the specific targeting molecule, the chosen radionuclide, and the intended clinical application. Empirical evaluation through rigorous preclinical studies, as outlined in this guide, is essential for the development of safe and effective targeted radiopharmaceuticals.

References

A Head-to-Head Comparison of NH2-Peg4-NODA-GA and HBED-CC for Gallium-68 Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chelator for Gallium-68 (Ga-68) is a critical decision in the development of radiopharmaceuticals, profoundly influencing the labeling process, stability, and in vivo performance of the imaging agent. This guide provides a comprehensive, data-driven comparison of two prominent chelators: the macrocyclic NH2-Peg4-NODA-GA and the acyclic HBED-CC.

At a Glance: Key Performance Differences

FeatureThis compound (NODAGA)HBED-CC
Structure MacrocyclicAcyclic
Labeling Temperature Room temperature to moderate heat (can be labeled at RT)[1]Room temperature[2][3]
Labeling pH Typically pH 4-5[1]Typically pH 4-4.5[1]
Labeling Time Fast (within 10-15 minutes)[1]Very fast (less than 2 minutes)[1][2]
Radiochemical Yield High (>90%)[1]High (>90%)[1]
In Vivo Stability High[4]High[2]
Lipophilicity Generally more hydrophilic[1]Can be more lipophilic depending on the conjugate[1]

Radiolabeling Efficiency and Conditions

The choice of chelator significantly impacts the radiolabeling process. Both this compound and HBED-CC demonstrate high efficiency in chelating Ga-68, but under slightly different optimal conditions. HBED-CC, an acyclic chelator, is renowned for its rapid and efficient Ga-68 labeling at room temperature, a characteristic that is particularly advantageous for thermosensitive biomolecules.[2][3] Studies have shown that with HBED-CC conjugated peptides, high radiochemical yields can be achieved in less than two minutes at ambient temperatures.[2]

This compound, a macrocyclic chelator, also offers robust and high-yield labeling.[1] While some NODA-GA conjugates can be labeled efficiently at room temperature, optimal labeling often involves moderate heating (e.g., >60°C) for a slightly longer duration of 10-15 minutes to achieve radiochemical yields consistently above 90%.[1][5] The rigid structure of macrocyclic chelators like NODA-GA contributes to the formation of highly stable metal complexes.[4]

Table 1: Comparison of Radiolabeling Parameters

ParameterThis compoundHBED-CC
Precursor Amount Varies (nmol range)Varies (nmol range)
Temperature >60 °C[1]Room Temperature[2]
pH 4-5[1]4-4.5[1]
Time 10-15 min[1]< 2 min[2]
Radiochemical Yield >90%[1]>98%[6]

In Vitro and In Vivo Performance

The chelator can influence the pharmacokinetic properties of the resulting radiotracer. In a preclinical comparative study of Ga-68 labeled PSMA-targeting agents, the NOTA-based tracer (structurally similar to NODAGA) demonstrated the fastest clearance from all tissues.[7] Conversely, the HBED-CC conjugated tracer (Ga-DKFZ-PSMA-11) showed the highest uptake and retention in normal tissues, including the kidneys, blood, and spleen.[7]

Generally, NODAGA-conjugated radiotracers tend to be more hydrophilic, which can be advantageous for improving in vivo pharmacokinetics and achieving better target-to-background ratios.[1] In a study comparing cNGR peptide conjugates, the neutral 68Ga-NODAGA-c(NGR) demonstrated better target-to-non-target ratios compared to the negatively charged 68Ga-HBED-CC-c(NGR).[8] However, another study comparing procainamide (B1213733) conjugates for melanoma imaging found that 68Ga-NODAGA-PCA showed significantly higher tumor uptake compared to 68Ga-HBED-CC-PCA.[9]

Table 2: Comparative In Vivo Performance of PSMA-Targeted Radiotracers

Parameter68Ga-NOTA-PSMA68Ga-HBED-CC-PSMA
Tumor Uptake (1h p.i., %ID/g) 42.2 ± 6.7Not significantly different from NOTA-PSMA[10]
Kidney Uptake (1h p.i., %ID/g) 106 ± 23Not significantly different from NOTA-PSMA[10]
Spleen Uptake (1h p.i., %ID/g) Lower than HBED-CC-PSMA[10]Higher than NOTA-PSMA[10]
Clearance Rate Faster[7]Slower[7]
Lipophilicity (LogP) -4.04 ± 0.16-3.89 ± 0.16[10]

Data adapted from a preclinical comparative study.[7][10]

Experimental Protocols

General Ga-68 Radiolabeling Workflow

The following diagram outlines a generalized workflow for the preparation of Ga-68 radiopharmaceuticals.

G General Ga-68 Radiolabeling Workflow cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Purification & QC Generator_Elution 68Ge/68Ga Generator Elution (0.1 M HCl) Reaction_Mixture Combine Eluate, Buffer, and Precursor Generator_Elution->Reaction_Mixture Buffer_Prep Prepare Buffer (e.g., Sodium Acetate) Buffer_Prep->Reaction_Mixture Precursor_Prep Prepare Chelator-Conjugate Precursor_Prep->Reaction_Mixture Incubation Incubate at Specific Temperature and Time Reaction_Mixture->Incubation Purification Purify via SPE Cartridge (e.g., C18) Incubation->Purification QC Quality Control (radio-TLC/radio-HPLC) Purification->QC Final_Product Sterile Filtration and Final Formulation QC->Final_Product

Caption: A generalized workflow for the preparation of 68Ga-radiopharmaceuticals.

Protocol for Ga-68 Labeling of an this compound Conjugated Peptide

This protocol is a representative example and may require optimization for specific peptides.

  • Preparation of Reagents :

    • Dissolve the this compound conjugated peptide in a suitable buffer (e.g., sodium acetate).

    • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.[5]

  • Radiolabeling Reaction :

    • Add the 68GaCl3 eluate to the peptide solution.

    • Adjust the pH of the reaction mixture to 4-5.[1]

    • Incubate the reaction mixture at a temperature above 60°C for 15 minutes.[1]

  • Purification and Quality Control :

    • Purify the reaction mixture using a C18 cartridge to remove unreacted 68Ga and impurities.

    • Elute the purified product and formulate for in vitro or in vivo use.

    • Assess the radiochemical purity by radio-TLC or radio-HPLC.[1]

Protocol for Ga-68 Labeling of an HBED-CC Conjugated Peptide

This protocol is a representative example and may require optimization for specific peptides.

  • Preparation of Reagents :

    • Dissolve the HBED-CC conjugated peptide in a suitable buffer (e.g., sodium acetate).

    • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

  • Radiolabeling Reaction :

    • Add the 68GaCl3 eluate to the peptide solution.

    • Adjust the pH of the reaction mixture to 4-4.5.[1]

    • Incubate the reaction mixture at room temperature for 5 minutes.[6]

  • Purification and Quality Control :

    • Purify the reaction mixture using a C18 cartridge.

    • Elute the purified product and formulate for in vitro or in vivo use.

    • Assess the radiochemical purity by radio-TLC or radio-HPLC.[6]

Logical Relationship of Chelator Properties and Performance

The selection of a chelator has a cascading effect on the overall performance of the radiopharmaceutical.

G Influence of Chelator Choice on Radiopharmaceutical Performance Chelator Chelator Choice (this compound vs. HBED-CC) Labeling Radiolabeling Conditions (Temp, pH, Time) Chelator->Labeling Properties Physicochemical Properties (Lipophilicity, Charge) Chelator->Properties Stability In Vivo Stability Labeling->Stability Pharmacokinetics Pharmacokinetics (Uptake, Clearance) Properties->Pharmacokinetics Stability->Pharmacokinetics Imaging Imaging Performance (Target-to-Background Ratio) Pharmacokinetics->Imaging

Caption: Influence of chelator choice on radiopharmaceutical properties and performance.

Conclusion

Both this compound and HBED-CC are highly effective chelators for Gallium-68, each with its own set of advantages. HBED-CC is an excellent choice for rapid, room-temperature labeling, making it ideal for temperature-sensitive targeting vectors and for streamlining radiopharmaceutical production.[2][3] this compound offers robust and high-yield labeling, often with slightly more hydrophilic resulting tracers, which can be advantageous for improving in vivo pharmacokinetics and achieving better target-to-background ratios.[1] The optimal choice between this compound and HBED-CC will depend on the specific requirements of the radiopharmaceutical being developed, including the nature of the targeting molecule, the desired labeling conditions, and the intended in vivo application. The experimental data and protocols provided in this guide serve as a valuable resource for making an informed decision.

References

Validating Binding Affinity of NH₂-PEG₄-NODA-GA Conjugated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate assessment of a targeting peptide's binding affinity is a cornerstone of developing effective radiopharmaceuticals for diagnostics and therapy. The choice of the bifunctional chelator used for radiolabeling is a critical decision that can significantly influence the biological activity and pharmacokinetic profile of the peptide conjugate.

This guide provides an objective comparison of peptides conjugated with NH₂-PEG₄-NODA-GA against common alternatives, supported by experimental data. It further outlines detailed protocols for affinity validation and illustrates key biological and experimental workflows.

Overview of NH₂-PEG₄-NODA-GA and Alternatives

NH₂-PEG₄-NODA-GA is a bifunctional chelator system designed for straightforward conjugation to peptides and subsequent radiolabeling. Its components serve distinct functions:

  • NODA-GA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid): A highly efficient chelator for trivalent radiometals, most notably Gallium-68 (⁶⁸Ga), a positron emitter ideal for Positron Emission Tomography (PET). NODA-GA allows for rapid and stable radiolabeling under mild conditions, often at room temperature.[1]

  • PEG₄ (Tetraethylene Glycol): A hydrophilic spacer that improves the solubility of the conjugate, reduces non-specific binding, and can enhance pharmacokinetic properties.

  • NH₂ (Amine group): Provides a reactive site for stable amide bond formation with a corresponding carboxylic acid on a targeting peptide.

A primary alternative for comparison is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) , another macrocyclic chelator widely used in radiopharmaceuticals.[1] The choice between NODA-GA and DOTA can impact the final conjugate's charge, size, and steric hindrance, which may alter its interaction with the target receptor.[2] Therefore, empirical validation of binding affinity for each new conjugate is essential.[1]

Comparative Performance Data: Binding Affinity

The binding affinity of a radiolabeled peptide is typically determined using a competitive binding assay, which yields an IC₅₀ value (the concentration of the competitor that displaces 50% of the specific binding of a radioligand). A lower IC₅₀ value indicates a higher binding affinity.

The following table summarizes IC₅₀ values from studies comparing NODAGA- and DOTA-conjugated peptides targeting the αvβ3 integrin receptor, a key target in tumor angiogenesis.[3]

Peptide ConjugateTarget ReceptorIC₅₀ (nM)Reference
Ga-NODAGA-E[c(RGDyK)]₂Integrin αvβ3~259[4]
Ga-DOTA-E[c(RGDfK)]₂Integrin αvβ38.99 ± 1.20[5]
Ga-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer)Integrin αvβ31.74 ± 1.18[5]
DOTA-3PEG₄-DimerIntegrin αvβ362 ± 6[6]
NOTA-2PEG₄-DimerIntegrin αvβ354 ± 2[6]
natGa-NODAGA-MJ9 (GRPr Antagonist)GRPrlow nM range[7]

Note: The specific peptide sequence, linker, and multimerization state significantly impact binding affinity. Caution should be exercised when comparing IC₅₀ values across different studies, cell lines, and experimental conditions.[6] Data suggests that in many contexts, NODAGA-conjugated peptides exhibit comparable, and sometimes superior, binding affinity and tumor uptake compared to their DOTA counterparts.[1][8]

Key Workflows and Pathways

Visualizing the intricate processes involved in radiopharmaceutical development, from molecular interactions to experimental procedures, is crucial for a comprehensive understanding.

Radiopharmaceutical_Development_Workflow cluster_0 Preclinical Phase cluster_1 Clinical Phase cluster_2 Post-Market Target_ID Target Identification (e.g., Integrin αvβ3) Lead_Comp Lead Compound ID (e.g., RGD Peptide) Target_ID->Lead_Comp Design_Synth Design & Synthesis (Peptide-Chelator Conjugation) Lead_Comp->Design_Synth Radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) Design_Synth->Radiolabeling In_Vitro In Vitro Validation (Binding Affinity, Stability) Radiolabeling->In_Vitro In_Vivo In Vivo Models (Biodistribution, Imaging) In_Vitro->In_Vivo IND Regulatory Submission (e.g., IND) In_Vivo->IND Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials Approval Regulatory Approval (e.g., FDA) Clinical_Trials->Approval Manufacturing Manufacturing Approval->Manufacturing Post_Market_Surv Post-Market Surveillance Manufacturing->Post_Market_Surv

Caption: High-level workflow for radiopharmaceutical drug development.[9][10]

Competitive_Binding_Assay_Workflow A 1. Preparation B Prepare cell membranes or whole cells expressing the target receptor. A->B C Prepare serial dilutions of the 'cold' competitor peptide (e.g., Ga-NODA-GA-Peptide). A->C D Prepare a fixed concentration of a known 'hot' radioligand (e.g., ¹²⁵I-echistatin). A->D E 2. Incubation F Incubate receptor prep, 'hot' ligand, and varying concentrations of 'cold' competitor. E->F G Allow reaction to reach equilibrium. F->G H 3. Separation I Separate receptor-bound from free radioligand via rapid filtration. H->I J 4. Quantification & Analysis K Quantify bound radioactivity using a gamma or scintillation counter. J->K L Plot bound radioactivity vs. competitor concentration and fit curve. K->L M Determine IC₅₀ value. L->M

Caption: Workflow for an in vitro competitive binding assay.[11][12]

Integrin_Signaling_Pathway RGD RGD Peptide (e.g., on Radiopharmaceutical) Integrin Integrin αvβ3 RGD->Integrin binds FAK FAK Integrin->FAK activates ECM ECM Proteins (Vitronectin, Fibronectin) ECM->Integrin binds Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration & Adhesion FAK->Migration Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK (ERK) Ras->MAPK MAPK->Proliferation

Caption: Simplified Integrin αvβ3 signaling pathway.[13][14]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This assay is considered the gold standard for determining the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor.[11][12]

1. Materials & Reagents:

  • Test Compound: Non-radioactive ("cold") Ga-NH₂-PEG₄-NODA-GA conjugated peptide.

  • Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., ¹²⁵I-c(RGDyK) for integrin αvβ3).

  • Receptor Source: Cultured cells (e.g., U87MG glioma cells) or membrane preparations known to express the target receptor.[15]

  • Binding Buffer: Buffer optimized for the receptor-ligand interaction (e.g., Tris-HCl with MgCl₂, BSA).

  • Wash Buffer: Cold binding buffer to wash away unbound radioligand.

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., GF/C) that trap membranes/cells but allow unbound ligand to pass through.

  • Detection Instrument: Gamma counter (for ¹²⁵I) or liquid scintillation counter (for ³H).

2. Procedure:

  • Plate Setup:

    • Total Binding: Wells containing receptor source, binding buffer, and radioligand only.

    • Non-Specific Binding (NSB): Wells containing receptor source, radioligand, and a high concentration of an unlabeled competitor to saturate all specific binding sites.[16]

    • Competition: Wells containing receptor source, radioligand, and serial dilutions of the "cold" test compound (e.g., 10 concentrations over a 5-log unit range).[11]

  • Incubation:

    • Add the receptor source, buffer, and appropriate competitor (NSB or test compound) to all wells.

    • Initiate the binding reaction by adding the fixed concentration of the radioligand to all wells.

    • Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (determined via kinetic experiments).[17]

  • Separation:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using the cell harvester.

    • Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter mat into a counting vial or plate.

    • Measure the radioactivity trapped on each filter disk using the appropriate counter.

3. Data Analysis:

  • Calculate Specific Binding by subtracting the average counts from the NSB wells from all other wells.

  • Plot the specific binding counts against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response curve).

  • The IC₅₀ is determined from the curve as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • If desired, the Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

References

Assessing the Impact of NH2-Peg4-NODA-GA on Peptide Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of chelating agents and pharmacokinetic modifiers to peptides is a critical step in the development of targeted radiopharmaceuticals for diagnostic imaging and therapy. The choice of these components can significantly influence the in vivo behavior of the peptide, affecting its stability, biodistribution, and ultimately, its clinical utility. This guide provides an objective comparison of NH2-Peg4-NODA-GA, a bifunctional chelator incorporating a polyethylene (B3416737) glycol (PEG) spacer, with other alternatives, supported by experimental data.

Understanding the Components: How this compound Influences Peptide Pharmacokinetics

The this compound molecule is a strategic combination of three key functional units, each contributing to the overall pharmacokinetic profile of the conjugated peptide:

  • NH2 (Amine group): This primary amine serves as a reactive handle for the covalent attachment of the chelator to the peptide.[1] This is typically achieved through the formation of a stable amide bond with a carboxylic acid group on the peptide, for instance, on aspartic or glutamic acid residues, or at the C-terminus.[2]

  • Peg4 (Polyethylene Glycol Linker): The inclusion of a four-unit polyethylene glycol (PEG) spacer, a process known as PEGylation, is a widely used strategy to enhance the pharmacokinetic properties of peptides.[3][4][5] PEGylation can:

    • Increase Hydrophilicity: This can lead to improved solubility and altered biodistribution.[3]

    • Enhance In Vivo Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes, thereby reducing degradation of the peptide in the bloodstream.[4][6]

    • Prolong Circulation Half-Life: By increasing the hydrodynamic volume of the peptide, PEGylation can reduce renal clearance, leading to a longer residence time in the body.[4][]

    • Potentially Reduce Immunogenicity: The "stealth" properties of PEG can help to shield the peptide from the immune system.[4] However, it is important to note that PEGylation can sometimes lead to a decrease in the peptide's receptor binding affinity due to steric hindrance.[6][]

  • NODA-GA (NODA-glutaric acid): This component is a bifunctional chelator responsible for securely binding a radiometal, most commonly Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[8] NODA-GA is known for forming highly stable complexes with ⁶⁸Ga under mild conditions, which is crucial for preventing the in vivo release of the radionuclide and ensuring accurate imaging.

Comparative Performance Data: NODA-GA vs. Alternative Chelators

Table 1: In Vitro Properties of ⁶⁸Ga-labeled cNGR Peptides with Different Chelators

RadiotracerLipophilicity (log P)In Vitro Stability in Human Serum (2h)
⁶⁸Ga-NODAGA-c(NGR)-3.3 ± 0.08>98%
⁶⁸Ga-DOTAGA-c(NGR)-3.5 ± 0.2>98%
⁶⁸Ga-HBED-CC-c(NGR)-2.8 ± 0.14>98%
Data adapted from a study on ⁶⁸Ga-labeled NGR peptides.[8]

Table 2: Biodistribution of ⁶⁸Ga-labeled cNGR Peptides in HT-1080 Tumor-Bearing Mice (%ID/g at 1h post-injection)

Organ/Tissue⁶⁸Ga-NODAGA-c(NGR)⁶⁸Ga-DOTAGA-c(NGR)⁶⁸Ga-HBED-CC-c(NGR)
Blood0.25 ± 0.030.31 ± 0.050.45 ± 0.07
Heart0.14 ± 0.020.18 ± 0.030.21 ± 0.04
Lungs0.21 ± 0.040.28 ± 0.060.35 ± 0.05
Liver0.35 ± 0.060.42 ± 0.080.58 ± 0.09
Spleen0.11 ± 0.020.15 ± 0.030.19 ± 0.03
Kidneys2.58 ± 0.413.12 ± 0.551.89 ± 0.32
Muscle0.12 ± 0.020.16 ± 0.030.19 ± 0.04
Bone0.18 ± 0.030.22 ± 0.040.28 ± 0.05
Tumor2.89 ± 0.512.95 ± 0.622.78 ± 0.49
Data presented as mean ± standard deviation. Adapted from a study on ⁶⁸Ga-labeled NGR peptides.[8]

These data indicate that while all three chelators result in hydrophilic radiotracers with high in vitro stability and similar tumor uptake, ⁶⁸Ga-NODAGA-c(NGR) demonstrated lower accumulation in non-target organs such as the blood, liver, and spleen, leading to better target-to-non-target ratios.[8] This suggests that the NODA-GA chelator core contributes favorably to the pharmacokinetic profile. The addition of a PEG linker, as in this compound, would be expected to further modify these properties, likely leading to increased blood retention and altered clearance pathways.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for key experiments in the assessment of peptide pharmacokinetics.

Protocol 1: Peptide Conjugation with this compound

This protocol outlines the covalent attachment of this compound to a peptide via carbodiimide (B86325) chemistry.

Materials:

  • Peptide with a free carboxylic acid group

  • This compound

  • Activation reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: e.g., 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: e.g., 0.1 M PBS, pH 7.4

  • Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in Activation Buffer.

  • Activation of Carboxylic Acid: Add a molar excess of EDC and NHS/Sulfo-NHS to the peptide solution.[1] Incubate for 15-30 minutes at room temperature to form the active NHS ester.[1]

  • Conjugation Reaction: Add a molar excess of this compound to the activated peptide solution. Adjust the pH to 7.2-7.5 with the Coupling Buffer.[1] Allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Purification: Purify the resulting peptide conjugate using RP-HPLC.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.

G Peptide Peptide in Activation Buffer Activation Add EDC and NHS/Sulfo-NHS Peptide->Activation Activated_Peptide Activated Peptide (NHS Ester) Activation->Activated_Peptide Conjugation Add this compound Adjust pH Activated_Peptide->Conjugation Crude_Product Crude Conjugate Conjugation->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Purified This compound-Peptide Purification->Final_Product

Peptide Conjugation Workflow

Protocol 2: ⁶⁸Ga-Radiolabeling of a NODA-GA-Conjugated Peptide

This protocol describes the radiolabeling of the purified peptide conjugate with Gallium-68.

Materials:

  • Purified NODA-GA-conjugated peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sterile 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (e.g., 1 M, pH 4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

  • C18 Sep-Pak cartridge for purification (if necessary)

Procedure:

  • Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Mixture Preparation: In a sterile vial, combine the NODA-GA-conjugated peptide with sodium acetate buffer to achieve a final pH of 3.5-4.5.[9]

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the peptide solution. Incubate at room temperature or with gentle heating (e.g., 95°C for 5-10 minutes), as NODA-GA chelators can often be labeled efficiently at room temperature.

  • Quality Control: Determine the radiochemical purity of the labeled peptide using radio-TLC or radio-HPLC. A purity of >95% is typically required.[2]

  • Purification (if necessary): If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.[9]

G Generator 68Ge/68Ga Generator Elution Elute with 0.1 M HCl Generator->Elution Ga68 68GaCl3 Elution->Ga68 Labeling Incubate Ga68->Labeling Peptide_Vial NODA-GA-Peptide in Buffer (pH 3.5-4.5) Peptide_Vial->Labeling QC Quality Control (Radio-TLC/HPLC) Labeling->QC Purification C18 Sep-Pak (if needed) QC->Purification Final_Product Purified 68Ga-NODA-GA-Peptide QC->Final_Product >95% Purity Purification->Final_Product G Injection Inject Radiolabeled Peptide into Animal Model Distribution Allow Distribution (Various Time Points) Injection->Distribution Euthanasia Euthanize and Dissect Organs and Tumor Distribution->Euthanasia Measurement Weigh and Count Radioactivity (Gamma Counter) Euthanasia->Measurement Calculation Calculate %ID/g Measurement->Calculation Data_Analysis Biodistribution Data Calculation->Data_Analysis

References

A Comparative Guide to the In Vitro Serum Stability of NH2-Peg4-noda-GA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of radiopharmaceutical complexes in biological matrices is a cornerstone of preclinical development. Insufficient stability can lead to the dissociation of the radionuclide, resulting in off-target effects and compromised imaging or therapeutic efficacy. This guide provides an objective comparison of the in vitro serum stability of NH2-Peg4-noda-GA complexes against other commonly used chelators, supported by experimental data and detailed protocols.

The macrocyclic chelator this compound (1,4,7-triazacyclononane, 1-glutaric acid-4,7-diacetic acid with a PEGylated amino functional group) is a bifunctional ligand designed for the stable chelation of radiometals, particularly Gallium-68 (⁶⁸Ga).[1] Its rigid triazacyclononane backbone contributes to the formation of highly stable metal complexes, a critical attribute for in vivo applications to prevent the release of toxic metal ions.[2] The inclusion of a PEG4 linker can also improve the pharmacokinetic properties of the resulting radiopharmaceutical.

Quantitative Comparison of Serum Stability

The in vitro stability of a radiolabeled chelator is rigorously tested by its ability to retain the complexed radiometal in the presence of competing chelators or biological media like human serum. The following table summarizes the serum stability of various ⁶⁸Ga-labeled conjugates, offering a benchmark for evaluating this compound complexes.

Conjugate/ChelatorIncubation Time% Intact Conjugate in Serum/PlasmaReference
[⁶⁸Ga]NODAGA-Peptide60 min42.1 ± 3.7% (in plasma)[3]
[⁶⁸Ga]DOTA-Peptide60 min1.2 ± 0.3% (in plasma)[3]
[⁶⁸Ga]Ga-NOTA-NT-20.34 hours>95% (in human serum)[3]
[⁶⁸Ga]Ga-FAP-2286 (DOTA-based)4 hours>94%[3]
[⁶⁸Ga]Ga-CHX-A''-DTPA-DUPA-Pep8 hoursStable[3]

Note: The stability of radiolabeled peptides can be influenced by the peptide sequence, linker chemistry, and specific experimental conditions. Therefore, direct comparisons should be interpreted with consideration of these variables.

Experimental Protocol: In Vitro Serum Stability Assay

A detailed and reproducible experimental protocol is crucial for the accurate assessment of serum stability. The following methodology outlines a standard procedure for this assay.

Objective: To determine the percentage of intact radiolabeled this compound complex over time when incubated in human serum at 37°C.

Materials:

  • Purified ⁶⁸Ga-labeled this compound conjugate

  • Fresh human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Radio-HPLC system with a radioactivity detector

Procedure:

  • Incubation:

    • In a microcentrifuge tube, add 50 µL of the purified ⁶⁸Ga-labeled this compound conjugate to 450 µL of human serum.[3]

    • Gently vortex the mixture to ensure homogeneity.

    • Incubate the tube at 37°C.[3]

    • At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the mixture.[3]

  • Sample Preparation:

    • To the 50 µL aliquot, add 100 µL of ACN to precipitate serum proteins.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the conjugate and any potential metabolites.[3]

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[3]

  • Radio-HPLC Analysis:

    • Mobile Phase:

      • Solvent A: 0.1% TFA in water[3]

      • Solvent B: 0.1% TFA in acetonitrile[3]

    • Column: Reversed-phase C18 column[3]

    • Flow Rate: 1 mL/min[3]

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: 5% A, 95% B

      • 30-35 min: Linear gradient back to 95% A, 5% B

      • 35-40 min: 95% A, 5% B (re-equilibration)[3]

    • Detection: Monitor the eluate with a radioactivity detector.[3]

  • Data Analysis:

    • Integrate the peak area corresponding to the intact radiolabeled conjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-minute time point.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro serum stability assay for this compound complexes.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis prep_conjugate Purified ⁶⁸Ga-labeled This compound conjugate mix Mix Conjugate and Serum prep_conjugate->mix prep_serum Fresh Human Serum prep_serum->mix incubate Incubate at 37°C mix->incubate aliquot Take Aliquots at Time Points (0, 30, 60, 120, 240 min) incubate->aliquot precipitate Protein Precipitation (ACN) aliquot->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Radio-HPLC Analysis supernatant->hplc data Data Analysis (% Intact Conjugate) hplc->data signaling_pathway cluster_complex Complex in Serum cluster_challenge Biological Challenge cluster_outcome Potential Outcomes complex [⁶⁸Ga]this compound (Intact Complex) stable Stable Complex (Remains Intact) complex->stable High Kinetic Inertness transchelation Transchelation complex->transchelation Low Kinetic Inertness transferrin Serum Proteins (e.g., Transferrin) transferrin->transchelation dissociated_ga Dissociated ⁶⁸Ga transchelation->dissociated_ga protein_bound_ga [⁶⁸Ga]Transferrin dissociated_ga->protein_bound_ga

References

A Comparative Analysis of NODAGA- and DOTA-based Radiotracers for Tumor Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical decision in the development of targeted radiopharmaceuticals. This guide provides an objective comparison of the performance of NH2-Peg4-noda-GA and DOTA-based radiotracers, focusing on their comparative tumor uptake and biodistribution profiles, supported by experimental data from preclinical studies.

The selection of a chelator significantly impacts the pharmacokinetic properties and in vivo stability of a radiopharmaceutical, ultimately influencing imaging quality and therapeutic efficacy. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been a gold standard, NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-acetic acid) and its derivatives, such as this compound, have emerged as promising alternatives, often exhibiting more favorable radiolabeling conditions and improved in vivo performance.

Comparative Biodistribution Data

The following table summarizes preclinical data comparing the tumor uptake and biodistribution of radiotracers utilizing NODAGA and DOTA chelators. The data, presented as the percentage of injected dose per gram of tissue (%ID/g), highlights key differences in organ uptake and tumor targeting.

Radiotracer PairTargeting MoleculeRadionuclideTumor ModelTime PointTumor Uptake (%ID/g)Liver Uptake (%ID/g)Blood Uptake (%ID/g)Reference
NODAGA-mAb7 vs. DOTA-mAb7 mAb7 (anti-EpCAM)64CuPC3-DsRed Xenograft24 hr13.24 ± 4.86 vs. 13.44 ± 1.21Lower for 64Cu-NODAGA-mAb7Higher for 64Cu-NODAGA-mAb7[1][2]
NODAGA-(RGD)2 vs. DOTA-(RGD)2 RGD Dimer68GaMelanoma45 minMaximum tumor uptake observed for both--[3]
NODAGA-RGD vs. DOTA-RGD RGD44ScU87MG Xenograft2 hr4.05 ± 0.89 vs. 2.99 ± 0.160.57 ± 0.03 vs. 1.34 ± 0.090.24 ± 0.04 vs. 0.20 ± 0.05[4][5]
NODAGA-NOC vs. DOTA-NOC NOC44ScAR42J Xenograft--Lower for 44Sc-NODAGA-NOC-[5]

Key Observations:

  • Tumor Uptake: In several studies, NODAGA-based radiotracers demonstrated comparable or even superior tumor uptake compared to their DOTA counterparts. For instance, 44Sc-NODAGA-RGD showed significantly higher tumor uptake than 44Sc-DOTA-RGD[5]. However, in the case of 64Cu-labeled mAb7, tumor uptake was similar between the two chelators at 24 hours post-injection[1][2].

  • Liver Clearance: A notable advantage of NODAGA conjugates appears to be lower accumulation in the liver. This was observed for 64Cu-NODAGA-mAb7 and 44Sc-NODAGA-RGD, suggesting better in vivo stability and reduced non-specific uptake[1][2][4].

  • Blood Retention: Higher blood activity was observed for 64Cu-NODAGA-mAb7, which may indicate increased bioavailability due to the enhanced stability of the complex in vivo[1][2].

  • Radiolabeling Conditions: NODAGA derivatives can often be radiolabeled under milder conditions (e.g., room temperature) compared to DOTA, which typically requires heating. This is particularly advantageous for temperature-sensitive targeting molecules like antibodies[3][6].

Experimental Protocols

A comprehensive understanding of the methodologies used in these comparative studies is essential for accurate interpretation of the data. Below are detailed protocols for key experiments.

Radiolabeling of Targeting Molecules

Objective: To conjugate the bifunctional chelator (NODAGA or DOTA) to the targeting molecule and subsequently label it with a radionuclide.

  • Conjugation: The targeting molecule (e.g., peptide, antibody) is conjugated with the chelator (e.g., Maleimide-NODA-GA or a DOTA-NHS ester). The reaction conditions are optimized based on the specific chemistry of the targeting molecule and chelator.

  • Radionuclide Elution: The radionuclide (e.g., 68Ga) is eluted from a 68Ge/68Ga generator using sterile, trace metal-free hydrochloric acid.

  • Labeling Reaction: The chelator-conjugated targeting molecule is incubated with the eluted radionuclide in a suitable buffer (e.g., sodium acetate) at an optimized pH and temperature. As noted, NODAGA conjugates can often be labeled at room temperature, while DOTA conjugates typically require heating (e.g., 95°C for 5-10 minutes)[3][6].

  • Quality Control: The radiochemical purity of the final product is determined using techniques such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to ensure it is above 95%.

In Vitro Cellular Uptake Assay

Objective: To compare the cellular uptake and binding affinity of the NODAGA- and DOTA-based radiotracers in a relevant cancer cell line.

  • Cell Culture: Cancer cells expressing the target receptor are cultured to a suitable confluency.

  • Incubation: The cells are incubated with the radiolabeled compounds at 37°C for various time points.

  • Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radiotracer.

  • Lysis and Measurement: The cells are lysed, and the radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: Cellular uptake is typically expressed as a percentage of the added dose. Binding affinity (Kd) and the maximum number of binding sites (Bmax) can be determined through saturation binding assays.

In Vivo Biodistribution Studies

Objective: To compare the biodistribution, tumor uptake, and clearance of the radiotracers in an animal tumor model.

  • Animal Model: A xenograft tumor model is established by subcutaneously injecting human cancer cells into immunocompromised mice.

  • Radiotracer Injection: Once the tumors reach a suitable size, the radiolabeled compounds are administered to the mice, typically via intravenous injection.

  • Tissue Collection: At various time points post-injection, the mice are euthanized, and major organs (e.g., blood, liver, kidneys, spleen, muscle, bone) and the tumor are collected.

  • Measurement and Calculation: The tissues are weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative evaluation of NODAGA and DOTA radiotracers.

G cluster_synthesis Radiotracer Synthesis & QC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison conjugation Chelator Conjugation (NODAGA/DOTA) radiolabeling Radiolabeling (e.g., 68Ga, 64Cu) conjugation->radiolabeling qc Quality Control (radio-HPLC/TLC) radiolabeling->qc uptake_assay Cellular Uptake Assay qc->uptake_assay injection Radiotracer Injection qc->injection cell_culture Target Cell Culture cell_culture->uptake_assay binding_assay Binding Affinity Assay cell_culture->binding_assay analysis Comparative Analysis of Tumor Uptake, T/B Ratios, and Pharmacokinetics binding_assay->analysis animal_model Tumor Xenograft Model animal_model->injection pet_imaging PET/CT Imaging injection->pet_imaging biodistribution Biodistribution Study pet_imaging->biodistribution biodistribution->analysis

Comparative Radiotracer Evaluation Workflow.

References

Evaluating the Receptor Binding of NH2-Peg4-NODA-GA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted radiopharmaceuticals is a critical endeavor in precision medicine. The choice of a bifunctional chelator to link a targeting biomolecule to a radionuclide can significantly influence the resulting agent's biological activity, including its receptor binding affinity. This guide provides an objective comparison of the performance of NH2-Peg4-NODA-GA and its derivatives with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal chelator for your research.

This compound is a bifunctional chelator designed for the stable chelation of radiometals, particularly trivalent metals like Gallium-68 (⁶⁸Ga), which is widely used in Positron Emission Tomography (PET).[1] Its structure includes a 1,4,7-triazacyclononane-1,4-diacetate (NODA) core for metal binding, a glutamic acid (GA) component, a polyethylene (B3416737) glycol (PEG4) spacer to improve solubility and pharmacokinetics, and a terminal amine group (NH2) for straightforward conjugation to peptides and other targeting molecules.[1][2] A primary alternative in this field is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3] The choice between these chelators can impact the charge, size, and overall conformation of the final radiopharmaceutical, thereby affecting its interaction with the target receptor.[3]

Comparative Analysis of Receptor Binding Affinity

The direct impact of the chelator on receptor binding is a crucial parameter to evaluate. While data specifically for this compound is limited in publicly available literature, studies on its core structure, NODAGA, provide highly relevant insights. The following table summarizes the in vitro receptor binding affinities (IC50 values) of NODAGA-conjugated peptides compared to their DOTA-conjugated counterparts.

Targeting PeptideChelatorTarget ReceptorCell LineIC50 (nM)Reference
c(RGDfK)NODAGA αvβ3 IntegrinM21 (human melanoma)4.7 ± 1.6 [4]
c(RGDfK)DOTA αvβ3 IntegrinM21 (human melanoma)Not explicitly stated in the direct comparison, but NODAGA-RGD showed improved tumor-to-blood ratio.[4]
MJ9natGa-NODAGA GRPrPC3 (prostate cancer)low nM range [3][5]
TATEnatGa-DOTA Somatostatin (B550006) Receptor (sst)AR42J (pancreatic cancer)0.20 ± 0.18 [6]
Exendin-4 (B13836491) (various conjugation sites)NODAGA GLP-1RCHL-GLP-1R cells29 - 54 [7]

GRPr: Gastrin-Releasing Peptide Receptor; GLP-1R: Glucagon-Like Peptide 1 Receptor. IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand.

The data indicates that NODAGA-conjugated peptides can exhibit high receptor binding affinity, in some cases demonstrating superior or comparable performance to DOTA conjugates.[4][8] For instance, [⁶⁸Ga]NODAGA-RGD showed high αvβ3 binding affinity and led to an improved tumor-to-blood ratio in vivo compared to a DOTA-conjugated equivalent.[4] Furthermore, studies on somatostatin receptor antagonists have suggested that substituting DOTA with NODAGA can significantly increase binding affinity.[9]

Experimental Protocols

Accurate and reproducible assessment of receptor binding is fundamental. The following is a detailed protocol for a competitive radioligand binding assay, a gold standard method for determining the IC50 value of a novel compound.[3]

Protocol: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a non-radioactive ("cold") this compound-conjugated peptide by measuring its ability to compete with a known radioligand for binding to a target receptor expressed on cultured cells.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the target receptor (e.g., M21 cells for αvβ3 integrin).[4]

  • Radioligand: A well-characterized radiolabeled ligand for the target receptor (e.g., ¹²⁵I-echistatin or a ⁶⁸Ga-labeled RGD peptide for αvβ3 integrin).

  • Test Compound: The "cold" (non-radioactive) Ga-NH2-Peg4-NODA-GA-conjugated peptide.

  • Binding Buffer: (e.g., Tris-HCl buffer with physiological salts and protein, such as 1% BSA).

  • Wash Buffer: Ice-cold binding buffer.

  • Multi-well Plates: 96-well or 384-well plates suitable for cell culture and binding assays.[10]

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filter mats.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Cell Preparation: Seed the receptor-expressing cells in multi-well plates and grow to near confluence.[3]

  • Assay Setup:

    • Gently wash the cells with binding buffer.

    • Prepare serial dilutions of the "cold" Ga-NH2-Peg4-NODA-GA-conjugated peptide in binding buffer.

    • In triplicate wells, add:

      • Total Binding: Binding buffer, a fixed concentration of the radioligand (typically at or below its Kd value).

      • Non-specific Binding: Binding buffer, the fixed concentration of radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

      • Competition: The serially diluted "cold" test compound and the fixed concentration of the radioligand.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[3]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by aspirating the incubation medium.

    • Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Harvest the cells onto glass fiber filter mats using a cell harvester. The filter traps the cells with the bound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value of the Ga-NH2-Peg4-NODA-GA-conjugated peptide.[3]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a competition binding assay and the logical relationship in targeted radiopharmaceutical action.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Seed Receptor-Expressing Cells in 96-well Plate A1 Add Radioligand and Competitor to Cells P1->A1 P2 Prepare Serial Dilutions of Cold Competitor (e.g., Ga-NODA-GA-Peptide) P2->A1 P3 Prepare Radioligand (e.g., 125I-Peptide) P3->A1 A2 Incubate to Reach Binding Equilibrium A1->A2 S1 Rapid Filtration through Glass Fiber Mat A2->S1 S2 Wash to Remove Unbound Ligand S1->S2 S3 Measure Radioactivity (Gamma Counter) S2->S3 D1 Plot % Inhibition vs. Log[Competitor] S3->D1 D2 Calculate IC50 Value D1->D2

Caption: Workflow for an in vitro competition binding assay.

G cluster_construct Radiopharmaceutical Construct cluster_action Biological Action cluster_target Biological Target Chelator This compound Binding Receptor Binding Chelator->Binding Delivery Radionuclide Radionuclide (e.g., 68Ga) Radionuclide->Chelator Chelation TargetingVector Targeting Vector (Peptide/Antibody) TargetingVector->Chelator Conjugation Signal PET Signal Generation Binding->Signal Receptor Target Receptor on Cell Surface Binding->Receptor

Caption: Targeted action of a NODA-GA based radiopharmaceutical.

References

Safety Operating Guide

Personal protective equipment for handling NH2-Peg4-noda-GA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of NH2-Peg4-noda-GA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar chelating agents, such as NH2-Noda-GA, and general protocols for working with PEGylated compounds in a laboratory setting.[1] It is imperative to handle this chemical with caution and adhere to all standard laboratory safety procedures.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is critical when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the recommended PPE and safety measures.

Equipment/Measure Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[1][2]
Body Protection Impervious laboratory coat or clothingProtects skin and personal clothing from contamination.[1]
Respiratory Protection Suitable respirator (NIOSH-approved)Use when there is a risk of inhaling dust or aerosols, especially when handling the powder form.[1][3]
General Ventilation Use in a well-ventilated area or a fume hoodMinimizes inhalation exposure.[1]
Safety Equipment Accessible safety shower and eye wash stationFor immediate decontamination in case of accidental exposure.[1]

Operational Plan: Safe Handling Workflow

Adherence to a structured workflow is essential to ensure safety during the handling of this compound. The following diagram outlines the key steps from preparation to disposal.

cluster_prep 1. Preparation and Planning cluster_handling 2. Handling and Use cluster_cleanup 3. Post-Experiment Cleanup cluster_disposal 4. Disposal prep_review Review Experimental Protocol & Identify Hazards prep_ppe Ensure Availability of PPE & Safety Equipment prep_area Prepare Designated & Uncluttered Work Area handle_ppe Wear Appropriate PPE prep_area->handle_ppe Proceed to Handling handle_weigh Weigh Compound in a Ventilated Area handle_dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) handle_avoid Avoid Dust/Aerosol Formation handle_contact Avoid Inhalation, Skin, and Eye Contact cleanup_decontaminate Decontaminate Work Surfaces handle_contact->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_wash Wash Hands Thoroughly disp_waste Collect All Chemical Waste cleanup_wash->disp_waste Proceed to Disposal disp_container Use a Labeled, Sealed Chemical Waste Container disp_follow Follow Institutional & Local Disposal Regulations

Caption: Workflow for the Safe Handling of this compound.

Experimental Protocols

Stock Solution Preparation

Many PEGylated reagents are low-melting solids that can be difficult to weigh and dispense accurately.[4] To facilitate handling, it is recommended to prepare a stock solution.

  • Equilibration: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Solvent Selection: Use a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4]

  • Dissolution: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the compound in the chosen solvent to a desired concentration.

  • Storage: Store the unused stock solution at -20°C, capped with a septum to allow for removal by syringe while minimizing air exposure.[4]

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused Compound Treat as chemical waste. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed chemical waste container.
Contaminated PPE (e.g., gloves, disposable lab coat) Bag and dispose of as chemical waste according to institutional guidelines.
Solvent Waste Collect in a labeled, appropriate solvent waste container.

All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.